1-Benzofuran-2-ylmethanol
Description
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Structure
3D Structure
Properties
IUPAC Name |
1-benzofuran-2-ylmethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8O2/c10-6-8-5-7-3-1-2-4-9(7)11-8/h1-5,10H,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSOMHPHYGAQRTF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(O2)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90379934 | |
| Record name | 1-benzofuran-2-ylmethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90379934 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
55038-01-2 | |
| Record name | 2-Benzofuranmethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=55038-01-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-benzofuran-2-ylmethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90379934 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Synthesis of 1-Benzofuran-2-ylmethanol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the primary synthetic routes to 1-Benzofuran-2-ylmethanol, a key building block in medicinal chemistry and drug discovery. The methodologies presented are supported by detailed experimental protocols and comparative quantitative data to aid in the selection of the most suitable synthesis strategy.
Core Synthesis Strategies
The synthesis of this compound can be broadly categorized into three main approaches:
-
Functionalization of a Pre-formed Benzofuran Core: This direct approach involves the introduction of a hydroxymethyl group at the 2-position of the benzofuran ring.
-
Annulation of a Furan Ring onto a Phenolic Precursor: These methods construct the benzofuran scaffold from acyclic starting materials, incorporating the 2-hydroxymethyl group during the cyclization process.
-
Rearrangement and Subsequent Reduction: This strategy involves the synthesis of a related heterocyclic system, such as a coumarin, which is then rearranged and reduced to the target molecule.
The following sections detail the key methods within these categories, offering a comparative analysis of their advantages and limitations.
Comparison of Key Synthesis Methods
| Method | Starting Material(s) | Key Reagents | Reaction Time | Temperature (°C) | Yield (%) | Notes |
| Method 1: Vilsmeier-Haack Formylation and Reduction | Benzofuran | 1. POCl₃, DMF2. NaBH₄, Methanol | 10-12 hours (Formylation)~2 hours (Reduction) | 100 (Formylation)Room Temp. (Reduction) | High (overall) | A two-step, reliable method. The Vilsmeier-Haack reaction is a classic method for formylating electron-rich heterocycles.[1][2][3][4] The subsequent reduction is typically high-yielding.[5][6][7][8][9] |
| Method 2: From Salicylaldehyde via Williamson Ether Synthesis and Cyclization | Salicylaldehyde, Chloroacetaldehyde diethyl acetal | 1. K₂CO₃, Acetone2. Polyphosphoric acid (PPA) | 8-10 hours (Etherification)~1 hour (Cyclization) | Reflux (Etherification)~100 (Cyclization) | Moderate to Good | A versatile method allowing for substitution on the benzene ring from readily available salicylaldehydes. The acetal protecting group is key for the success of the reaction.[10][11][12][13][14] |
| Method 3: Perkin Rearrangement and Reduction | 3-Bromocoumarin | 1. NaOH, Ethanol (Microwave)2. LiAlH₄, THF | 5 minutes (Rearrangement)Several hours (Reduction) | 79 (Rearrangement)Reflux (Reduction) | Very High (Rearrangement) | A rapid and high-yielding method for the synthesis of the intermediate benzofuran-2-carboxylic acid, especially under microwave conditions.[15][16][17][18] Requires a strong reducing agent for the final step.[19][20][21] |
| Method 4: Sonogashira Coupling and Cyclization | 2-Iodophenol, Propargyl alcohol | PdCl₂(PPh₃)₂, CuI, Et₃N | 4-24 hours | Room Temp. to 100 | Good to Excellent | A powerful cross-coupling reaction that allows for the direct introduction of a C2 substituent with a hydroxymethyl group.[22][23][24] |
Experimental Protocols
Method 1: Vilsmeier-Haack Formylation and Reduction
This two-step method first introduces a formyl group at the 2-position of benzofuran, which is then reduced to the desired alcohol.
Step 1: Synthesis of Benzofuran-2-carbaldehyde via Vilsmeier-Haack Reaction
-
Materials: Benzofuran, Phosphorus oxychloride (POCl₃), N,N-Dimethylformamide (DMF), Dichloromethane (CH₂Cl₂), Sodium acetate, Water, Diethyl ether.
-
Protocol:
-
To a stirred solution of benzofuran (1 equivalent) in anhydrous DMF (3 equivalents), phosphorus oxychloride (1.1 equivalents) is added dropwise at 0 °C.
-
The reaction mixture is then heated to 100 °C and stirred for 10 hours.
-
After cooling to room temperature, the mixture is poured into ice-water.
-
A saturated aqueous solution of sodium acetate is added until the pH reaches 6.
-
The aqueous layer is extracted with diethyl ether.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography to yield benzofuran-2-carbaldehyde.
-
Step 2: Reduction of Benzofuran-2-carbaldehyde to this compound
-
Materials: Benzofuran-2-carbaldehyde, Sodium borohydride (NaBH₄), Methanol, 1N HCl.
-
Protocol:
-
To a stirred solution of benzofuran-2-carbaldehyde (1 equivalent) in methanol, sodium borohydride (1.2 equivalents) is added portion-wise at room temperature.
-
The reaction progress is monitored by thin-layer chromatography.
-
Upon completion, the reaction is quenched by the careful addition of 1N HCl at 0 °C.
-
The methanol is removed in vacuo.
-
The residue is extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated to give this compound.
-
Method 3: Perkin Rearrangement and Reduction
This approach involves the synthesis of benzofuran-2-carboxylic acid from a 3-bromocoumarin, followed by reduction.
Step 1: Microwave-Assisted Perkin Rearrangement to Benzofuran-2-carboxylic acid [16]
-
Materials: 3-Bromocoumarin, Sodium hydroxide (NaOH), Ethanol.
-
Protocol:
-
A solution of 3-bromocoumarin (1 equivalent) and sodium hydroxide (2 equivalents) in ethanol is prepared in a microwave-safe vessel.
-
The vessel is sealed and subjected to microwave irradiation at 300W for 5 minutes at 79 °C.
-
After cooling, the reaction mixture is acidified with concentrated HCl.
-
The resulting precipitate is filtered, washed with cold water, and dried to yield benzofuran-2-carboxylic acid.
-
Step 2: Reduction of Benzofuran-2-carboxylic acid to this compound
-
Materials: Benzofuran-2-carboxylic acid, Lithium aluminum hydride (LiAlH₄), Anhydrous Tetrahydrofuran (THF), Water, 15% NaOH solution, Saturated NH₄Cl solution.
-
Protocol:
-
A solution of benzofuran-2-carboxylic acid (1 equivalent) in anhydrous THF is added dropwise to a stirred suspension of LiAlH₄ (2 equivalents) in anhydrous THF at 0 °C under an inert atmosphere.
-
The reaction mixture is then refluxed for 4 hours.
-
After cooling to 0 °C, the reaction is carefully quenched by the sequential addition of water, 15% aqueous NaOH, and again water.
-
The resulting solid is filtered off, and the filtrate is concentrated.
-
The residue is purified by column chromatography to afford this compound.
-
Synthesis Pathways and Workflows
Caption: Workflow for the synthesis of this compound via Vilsmeier-Haack formylation and subsequent reduction.
Caption: Synthesis of this compound using Perkin rearrangement followed by reduction of the resulting carboxylic acid.
Caption: Direct synthesis of this compound via Sonogashira coupling and cyclization.
References
- 1. jk-sci.com [jk-sci.com]
- 2. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 3. ijpcbs.com [ijpcbs.com]
- 4. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 5. organic-synthesis.com [organic-synthesis.com]
- 6. scispace.com [scispace.com]
- 7. Convenient reduction of carbonyl compounds to their corresponding alcohols with NaBH4/(NH4)2C2O4 system [scielo.org.za]
- 8. NaBH4/NaNO3/H2O: A Convenient System for Selective Reduction of Aldehydes VS. Ketones to their Corresponding Alcohols – Oriental Journal of Chemistry [orientjchem.org]
- 9. people.chem.umass.edu [people.chem.umass.edu]
- 10. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 13. byjus.com [byjus.com]
- 14. Williamson Ether Synthesis (Chapter 116) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 15. Expedited Synthesis of Benzofuran-2-Carboxylic Acids via Microwave-Assisted Perkin Rearrangement Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Expedited Synthesis of Benzofuran-2-Carboxylic Acids via Microwave-Assisted Perkin Rearrangement Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Perkin rearrangement - Wikipedia [en.wikipedia.org]
- 18. jocpr.com [jocpr.com]
- 19. Reduction of two different carboxylic acid derivatives with LiAlH... | Study Prep in Pearson+ [pearson.com]
- 20. masterorganicchemistry.com [masterorganicchemistry.com]
- 21. reddit.com [reddit.com]
- 22. BioKB - Publication [biokb.lcsb.uni.lu]
- 23. researchgate.net [researchgate.net]
- 24. Synthesis of polysubstituted furans based on a stepwise Sonogashira coupling of (Z)-3-iodoalk-2-en-1-ols with terminal propargylic alcohols and subsequent Au(I)- or Pd(II)-catalyzed cyclization-aromatization via elimination of H2O - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Physicochemical Properties of 1-Benzofuran-2-ylmethanol
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Benzofuran-2-ylmethanol is a heterocyclic organic compound belonging to the benzofuran family, a class of molecules that has garnered significant attention in medicinal chemistry due to the broad spectrum of biological activities exhibited by its derivatives. This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, presenting available quantitative data in structured tables for ease of comparison. Detailed experimental protocols for key analytical techniques are also provided to assist in the characterization of this and similar compounds. While specific biological signaling pathways for this compound are not yet fully elucidated, this guide discusses the known biological activities of closely related benzofuran derivatives, suggesting potential areas for future investigation.
Physicochemical Properties
The physicochemical properties of a compound are fundamental to its behavior in both chemical and biological systems. These properties influence its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation characteristics. The available data for this compound and its close structural analogs are summarized below.
General and Physical Properties
| Property | Value | Source |
| Molecular Formula | C₉H₈O₂ | - |
| Molecular Weight | 148.16 g/mol | |
| Physical Form | Yellow to Brown Sticky Oil to Semi-Solid | |
| Melting Point | 35-36°C (for 1-Benzofuran-5-ylmethanol) | [1] |
| Boiling Point | 273.3 ± 15.0 °C (Predicted for 1-Benzofuran-5-ylmethanol) | [1] |
| Solubility | Insoluble in water; miscible with benzene, petroleum ether, absolute alcohol, and ether (for Benzofuran) | [2] |
Computed and Spectral Properties
Computational models provide valuable predictions for various physicochemical parameters. Spectral data is essential for the structural elucidation and confirmation of the compound.
| Property | Value | Source |
| XLogP3 | 1.9 (for (S)-1-(Benzofuran-2-yl)ethanol) | [3] |
| Monoisotopic Mass | 148.052429 g/mol | - |
| ¹H NMR | Spectral data for the parent compound, Benzofuran, is available. | [4] |
| ¹³C NMR | Spectral data for a related compound, 2-Acetyl-benzofuran, is available. | [5] |
| Infrared (IR) Spectrum | Spectral data for the parent compound, Benzofuran, is available. | [6] |
| Mass Spectrum (MS) | Spectral data for the parent compound, Benzofuran, is available. | [7] |
Note: The XLogP3 value, an indicator of lipophilicity, is for a very similar structure and suggests moderate lipophilicity for this compound. While specific spectral data for the target compound is not provided, the data for benzofuran and its 2-acetyl derivative can serve as a reference for spectral interpretation.
Experimental Protocols
Accurate determination of physicochemical properties relies on standardized experimental protocols. The following sections detail the methodologies for key analytical techniques.
Synthesis of Benzofuran Derivatives
A general method for the synthesis of benzofuran derivatives involves the reaction of a substituted phenol with an α-haloketone. This is followed by an intramolecular cyclization to form the benzofuran ring.
General Synthetic Pathway for Benzofuran Derivatives
Caption: A generalized reaction scheme for the synthesis of substituted benzofurans.
Spectroscopic Analysis
NMR spectroscopy is a powerful tool for elucidating the molecular structure of a compound.
Sample Preparation:
-
Weigh 5-10 mg of the sample for ¹H NMR and 20-50 mg for ¹³C NMR.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Transfer the solution to an NMR tube.
¹H NMR Parameters:
-
Pulse Program: Standard one-pulse sequence.
-
Solvent: CDCl₃.
-
Temperature: 298 K.
-
Spectral Width: 0-15 ppm.
-
Number of Scans: 16-32.
¹³C NMR Parameters:
-
Pulse Program: Proton-decoupled pulse sequence.
-
Solvent: CDCl₃.
-
Temperature: 298 K.
-
Spectral Width: 0-220 ppm.
-
Number of Scans: 1024 or more to achieve a good signal-to-noise ratio.
IR spectroscopy is used to identify the functional groups present in a molecule.
Sample Preparation:
-
Liquid/Oil Samples: A thin film of the sample can be placed between two salt plates (e.g., NaCl or KBr).
-
Solid Samples: The sample can be prepared as a KBr pellet or as a mull in Nujol.
Data Acquisition:
-
The spectrum is typically recorded over the range of 4000-400 cm⁻¹.
-
Characteristic peaks for this compound would include a broad O-H stretch (around 3300-3500 cm⁻¹) and C-O stretches, in addition to the aromatic C-H and C=C vibrations of the benzofuran ring system.
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound.
Methodology:
-
Ionization Technique: Electron Impact (EI) or Electrospray Ionization (ESI) are commonly used.
-
Analysis: The sample is introduced into the mass spectrometer, where it is ionized and fragmented. The mass-to-charge ratio (m/z) of the resulting ions is measured.
-
Expected Data: For this compound, the molecular ion peak [M]⁺ would be expected at an m/z corresponding to its molecular weight (148.16).
Biological Activity of Benzofuran Derivatives
While specific biological studies on this compound are limited in the available literature, the benzofuran scaffold is a well-established pharmacophore with a wide range of biological activities.
Antimicrobial Activity
Numerous benzofuran derivatives have demonstrated significant antimicrobial properties against a variety of bacterial and fungal strains.[8][9] For instance, S-benzofuranyl ethanol, a closely related compound, has shown inhibitory effects on the growth of both bacteria and yeast.[3] The mechanism of action is often attributed to the ability of these compounds to disrupt microbial cell membranes or interfere with essential enzymatic processes.
Anti-inflammatory Activity
Benzofuran derivatives have also been investigated for their anti-inflammatory potential.[8][10][11][12] Some compounds have been shown to inhibit the production of pro-inflammatory mediators, such as nitric oxide (NO), in lipopolysaccharide (LPS)-stimulated macrophages.[10][12]
Hypothesized Anti-inflammatory Workflow
Caption: A potential mechanism for the anti-inflammatory activity of benzofuran derivatives.
Conclusion
This compound is a compound of interest within the broader family of biologically active benzofurans. This guide has compiled the available physicochemical data and provided standardized experimental protocols to aid in its further characterization. While a complete experimental profile for this specific molecule is yet to be fully documented in the literature, the information on related compounds provides a strong foundation for future research. The known antimicrobial and anti-inflammatory activities of the benzofuran scaffold suggest that this compound and its derivatives are promising candidates for further investigation in drug discovery and development. Future work should focus on obtaining precise experimental data for its physicochemical properties and exploring its specific biological mechanisms of action.
References
- 1. 1-BENZOFURAN-5-YLMETHANOL CAS#: 31823-05-9 [m.chemicalbook.com]
- 2. TABLE 3-2, Physical and Chemical Properties of 2,3-Benzofuran - Toxicological Profile for 2,3-Benzofuran - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. facultyshowcase.sfasu.edu [facultyshowcase.sfasu.edu]
- 4. Benzofuran(271-89-6) 1H NMR [m.chemicalbook.com]
- 5. spectrabase.com [spectrabase.com]
- 6. Benzofuran [webbook.nist.gov]
- 7. Benzofuran [webbook.nist.gov]
- 8. jopcr.com [jopcr.com]
- 9. Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Benzofuran Derivatives with Antimicrobial and Anti-Inflammatory Activities from Penicillium crustosum SCNU-F0046 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Benzofuran Derivatives with Antimicrobial and Anti-Inflammatory Activities from Penicillium crustosum SCNU-F0046 - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 1-Benzofuran-2-ylmethanol (CAS: 55038-01-2)
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Benzofuran-2-ylmethanol is a heterocyclic alcohol belonging to the benzofuran class of compounds. The benzofuran moiety is a key structural feature in numerous biologically active natural products and synthetic pharmaceuticals, exhibiting a wide range of therapeutic properties.[1][2] This technical guide provides a comprehensive overview of this compound, including its physicochemical properties, a detailed experimental protocol for its synthesis via the reduction of a benzofuran-2-carboxylate precursor, and a review of the potential biological activities of the benzofuran scaffold. This document is intended to serve as a valuable resource for researchers in medicinal chemistry, drug discovery, and organic synthesis.
Chemical and Physical Properties
This compound is a stable compound under recommended storage conditions. Key physicochemical data are summarized in the table below.
| Property | Value | Source |
| CAS Number | 55038-01-2 | [3] |
| Molecular Formula | C₉H₈O₂ | |
| Molecular Weight | 148.16 g/mol | |
| Physical Form | Yellow to Brown Sticky Oil to Semi-Solid | |
| Storage Temperature | 2-8°C, Sealed in dry conditions | |
| IUPAC Name | (1-Benzofuran-2-yl)methanol | |
| InChI Key | HSOMHPHYGAQRTF-UHFFFAOYSA-N |
Synthesis
The most common and efficient method for the synthesis of this compound is the reduction of a suitable benzofuran-2-carboxylic acid derivative, typically an ester, using a powerful reducing agent such as Lithium Aluminium Hydride (LiAlH₄).[4][5]
Reaction Scheme
Caption: Synthesis of this compound.
Experimental Protocol: Reduction of Ethyl Benzofuran-2-carboxylate
This protocol is a general procedure based on established methods for the LiAlH₄ reduction of esters.[4][5][6] Caution: Lithium Aluminium Hydride is a highly reactive and pyrophoric reagent that reacts violently with water. All procedures must be carried out under an inert atmosphere (e.g., Nitrogen or Argon) using anhydrous solvents and glassware.
Materials:
-
Ethyl Benzofuran-2-carboxylate
-
Lithium Aluminium Hydride (LiAlH₄)
-
Anhydrous Tetrahydrofuran (THF)
-
Anhydrous Diethyl Ether (Et₂O)
-
Saturated aqueous solution of Sodium Sulfate (Na₂SO₄)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Hydrochloric Acid (HCl), 1M solution
-
Silica gel for column chromatography
-
Hexane
-
Ethyl Acetate
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer
-
Inert gas supply (Nitrogen or Argon)
-
Ice bath
-
Rotary evaporator
-
Chromatography column
Procedure:
-
Setup: A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a nitrogen inlet, and a dropping funnel is assembled. The apparatus is flame-dried under a stream of nitrogen to ensure all moisture is removed.
-
Reagent Preparation: Anhydrous THF is added to the flask, followed by the careful, portion-wise addition of LiAlH₄. The resulting suspension is stirred under a nitrogen atmosphere.
-
Addition of Ester: A solution of Ethyl Benzofuran-2-carboxylate in anhydrous THF is prepared and added to the dropping funnel. This solution is then added dropwise to the stirred LiAlH₄ suspension at 0°C (ice bath).
-
Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then gently refluxed for 2-4 hours, or until TLC analysis indicates the complete consumption of the starting material.
-
Quenching: The reaction flask is cooled in an ice bath. The reaction is carefully quenched by the slow, dropwise addition of a saturated aqueous solution of Na₂SO₄. This should be done with extreme caution as the quenching process is highly exothermic and generates hydrogen gas.
-
Workup: The resulting mixture is stirred for 30 minutes, and the solids are removed by filtration. The filter cake is washed with diethyl ether. The combined organic filtrates are washed with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Purification: The organic layer is dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure using a rotary evaporator. The crude product is then purified by silica gel column chromatography using a mixture of hexane and ethyl acetate as the eluent to afford this compound.
Spectral Characterization (Expected)
| Spectroscopy | Expected Peaks/Signals |
| ¹H NMR | Aromatic protons (δ 7.2-7.8 ppm), a singlet for the furan proton (δ ~6.8 ppm), a singlet for the methylene protons adjacent to the hydroxyl group (δ ~4.8 ppm), and a broad singlet for the hydroxyl proton. |
| ¹³C NMR | Aromatic and furan carbons in the range of δ 105-155 ppm, and a signal for the methylene carbon at approximately δ 60 ppm. |
| FT-IR (cm⁻¹) | A broad absorption band for the O-H stretch (around 3300 cm⁻¹), C-H stretching of the aromatic and furan rings (around 3000-3100 cm⁻¹), and characteristic C=C and C-O stretching vibrations of the benzofuran ring. |
| Mass Spec (m/z) | A molecular ion peak at approximately 148.16, corresponding to the molecular weight of the compound. |
Biological Activity of the Benzofuran Scaffold
The benzofuran nucleus is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities.[1][2] While specific biological data for this compound is limited in the public domain, the activities of related compounds suggest its potential in several therapeutic areas.
Antimicrobial and Antifungal Activity
Numerous studies have demonstrated the potent antimicrobial and antifungal properties of benzofuran derivatives. These compounds have shown activity against a variety of bacterial and fungal strains, including drug-resistant variants.[1][15] The mechanism of action is often attributed to the disruption of microbial cell membranes or the inhibition of essential enzymes.
| Compound Type | Activity | MIC/IC₅₀ | Reference |
| Substituted Benzofurans | Antibacterial (S. aureus, E. coli) | MIC: 0.5 - 1 mg/mL | [1] |
| Benzofuran Ketoxime Derivatives | Antifungal (C. albicans) | - | [15] |
| S-benzofuran-2-yl ethanol | Antimicrobial (bacteria and yeast) | Not specified | [16] |
Cytotoxic and Anticancer Activity
The benzofuran scaffold is a common feature in many natural and synthetic compounds with significant anticancer properties.[17][18][19][20][21] These compounds can induce apoptosis, inhibit cell proliferation, and target specific signaling pathways involved in cancer progression.
Caption: Potential anticancer mechanisms of benzofurans.
| Compound Type | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Halogenated Benzofuran Derivatives | K562 (Leukemia) | 5 | [21] |
| Halogenated Benzofuran Derivatives | HL60 (Leukemia) | 0.1 | [21] |
| Benzofuran-N-aryl piperazine hybrids | A549, HeLa, MCF-7 | - | [18] |
Anti-inflammatory Activity
Certain benzofuran derivatives have demonstrated anti-inflammatory properties, suggesting their potential for the development of novel anti-inflammatory agents.[2]
Conclusion
This compound is a valuable building block in organic synthesis and a potential lead compound in drug discovery. Its synthesis can be reliably achieved through the reduction of readily available benzofuran-2-carboxylic acid esters. The rich biological activity profile of the benzofuran scaffold, including antimicrobial, anticancer, and anti-inflammatory effects, warrants further investigation into the specific therapeutic potential of this compound and its derivatives. This guide provides a foundational resource for researchers interested in exploring the chemistry and pharmacology of this promising heterocyclic compound.
References
- 1. Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Benzofuran Derivatives with Antimicrobial and Anti-Inflammatory Activities from Penicillium crustosum SCNU-F0046 | MDPI [mdpi.com]
- 3. This compound | 55038-01-2 [chemicalbook.com]
- 4. LiAlH4 and NaBH4 Carbonyl Reduction Mechanism - Chemistry Steps [chemistrysteps.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. ch.ic.ac.uk [ch.ic.ac.uk]
- 7. rsc.org [rsc.org]
- 8. Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Benzofuran(271-89-6) 13C NMR spectrum [chemicalbook.com]
- 10. Benzofuran, 2-methyl- [webbook.nist.gov]
- 11. Benzofuran(271-89-6) 1H NMR spectrum [chemicalbook.com]
- 12. Benzofuran [webbook.nist.gov]
- 13. spectrabase.com [spectrabase.com]
- 14. Benzofuran(271-89-6) IR Spectrum [chemicalbook.com]
- 15. dev.spectrabase.com [dev.spectrabase.com]
- 16. facultyshowcase.sfasu.edu [facultyshowcase.sfasu.edu]
- 17. New Derivatives of 1-(3-Methyl-1-Benzofuran-2-yl)Ethan-1-one: Synthesis and Preliminary Studies of Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Anticancer Potential of Halogen Derivatives of Methyl 6-Acetyl-5-Hydroxy-2-Methyl-1-Benzofuran-3-Carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Genotoxic effects of some l-[(benzofuran-2-yl)-phenylmethyl]-imidazoles on MCF-7 cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Spectral Analysis of 1-Benzofuran-2-ylmethanol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the expected spectral data for 1-Benzofuran-2-ylmethanol (also known as 2-(Hydroxymethyl)benzofuran). Due to the limited availability of published experimental spectra for this specific molecule, this guide presents a combination of data from the parent benzofuran structure, predicted spectral values, and established principles of spectroscopic analysis. This information is intended to serve as a reference for researchers in the fields of medicinal chemistry, organic synthesis, and analytical chemistry.
Molecular Structure and Properties
-
Chemical Name: this compound
-
Synonyms: 2-(Hydroxymethyl)benzofuran, Benzofuran-2-methanol
-
CAS Number: 55038-01-2
-
Molecular Formula: C₉H₈O₂[1]
-
Molecular Weight: 148.16 g/mol
-
Structure:

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.[2] The following tables present the predicted ¹H and ¹³C NMR spectral data for this compound, based on the known spectra of benzofuran and the expected electronic effects of the hydroxymethyl substituent.
¹H NMR Spectral Data (Predicted)
-
Solvent: CDCl₃
-
Frequency: 400 MHz
-
Internal Standard: Tetramethylsilane (TMS)
| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |
| ~7.60 | d | 1H | H-7 |
| ~7.50 | d | 1H | H-4 |
| ~7.30 | t | 1H | H-5 or H-6 |
| ~7.22 | t | 1H | H-6 or H-5 |
| ~6.75 | s | 1H | H-3 |
| ~4.80 | s | 2H | -CH₂OH |
| ~2.00 (broad) | s | 1H | -CH₂OH |
¹³C NMR Spectral Data (Predicted)
-
Solvent: CDCl₃
-
Frequency: 101 MHz
| Chemical Shift (δ, ppm) | Carbon Assignment |
| ~155.0 | C-7a |
| ~154.5 | C-2 |
| ~128.5 | C-3a |
| ~124.0 | C-5 |
| ~122.8 | C-6 |
| ~121.0 | C-4 |
| ~111.5 | C-7 |
| ~103.0 | C-3 |
| ~57.5 | -C H₂OH |
Infrared (IR) Spectroscopy
Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.[3] The table below lists the expected characteristic IR absorption bands for this compound.
| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group |
| 3400 - 3200 | Strong, Broad | O-H stretch | Alcohol (-OH) |
| 3100 - 3000 | Medium | C-H stretch (sp²) | Aromatic C-H |
| 2950 - 2850 | Medium | C-H stretch (sp³) | Aliphatic C-H (-CH₂) |
| 1600 - 1450 | Medium-Strong | C=C stretch | Aromatic Ring |
| ~1250 | Strong | C-O stretch (asymmetric) | Aryl Ether (furan C-O-C) |
| 1100 - 1000 | Strong | C-O stretch | Primary Alcohol (-CH₂OH) |
| ~750 | Strong | C-H out-of-plane bend | ortho-disubstituted benzene |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.[4] The following data are predicted for this compound.
| m/z (Mass-to-Charge Ratio) | Adduct/Fragment | Description |
| 149.05971 | [M+H]⁺ | Protonated molecular ion |
| 148.05188 | [M]⁺ | Molecular ion |
| 147.04515 | [M-H]⁻ | Deprotonated molecular ion |
| 131.04969 | [M+H-H₂O]⁺ | Loss of water from the protonated molecule |
| 118.04186 | [M-CH₂O]⁺ | Loss of formaldehyde |
| 117.03405 | [M-CH₂OH]⁺ | Loss of the hydroxymethyl radical |
Experimental Protocols
The following are generalized protocols for the acquisition of spectral data for organic compounds like this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm).
-
Data Acquisition: Acquire the ¹H NMR spectrum. Following this, acquire the ¹³C NMR spectrum, typically with proton decoupling to simplify the spectrum to single lines for each unique carbon atom.
-
Data Processing: Process the raw data by applying a Fourier transform, phasing the spectrum, and calibrating the chemical shift scale to the TMS reference.
Infrared (IR) Spectroscopy
-
Sample Preparation (Thin Film Method): If the sample is a low-melting solid or oil, place a small drop between two NaCl or KBr plates to create a thin film.
-
Sample Preparation (Solution): Dissolve the sample in a suitable solvent that has minimal IR absorption in the regions of interest (e.g., CCl₄ or CHCl₃).
-
Data Acquisition: Place the sample in the spectrometer and record the spectrum, typically over the range of 4000 to 400 cm⁻¹. A background spectrum of the salt plates or solvent should be recorded and subtracted from the sample spectrum.[3]
Mass Spectrometry (MS)
-
Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a volatile solvent such as methanol or acetonitrile.[1]
-
Ionization: Introduce the sample into the mass spectrometer. Electron Impact (EI) is a common method for small molecules, which involves bombarding the sample with high-energy electrons to form a molecular ion and fragment ions.[5] Electrospray ionization (ESI) is a softer technique often used with LC-MS.
-
Mass Analysis: The ions are accelerated and separated based on their mass-to-charge (m/z) ratio by a mass analyzer (e.g., quadrupole or time-of-flight).
-
Detection: The detector records the abundance of each ion at a specific m/z value, generating the mass spectrum.
Logical Workflow for Spectroscopic Analysis
The following diagram illustrates the logical workflow for the structural elucidation of an organic compound like this compound using the described spectroscopic techniques.
Caption: Workflow for structural elucidation using MS, IR, and NMR.
References
The Pharmacological Promise of Benzofuran Derivatives: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzofuran, a heterocyclic compound consisting of a fused benzene and furan ring, represents a privileged scaffold in medicinal chemistry. Its derivatives, both naturally occurring and synthetic, have garnered significant attention due to their wide spectrum of biological activities. This technical guide provides a comprehensive overview of the multifaceted pharmacological properties of benzofuran derivatives, with a focus on their anticancer, antimicrobial, anti-inflammatory, antioxidant, antiviral, antidiabetic, and neuroprotective effects. This document is intended to serve as a resource for researchers, scientists, and drug development professionals, offering a compilation of quantitative data, detailed experimental protocols, and visualizations of key signaling pathways to facilitate further investigation and drug discovery efforts in this promising area.
Anticancer Activity
Benzofuran derivatives have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against a variety of cancer cell lines. Their mechanisms of action are diverse and often involve the modulation of key signaling pathways implicated in cancer progression, such as VEGFR-2.[1][2]
Quantitative Data: Anticancer Activity
The anticancer efficacy of various benzofuran derivatives has been quantified using the half-maximal inhibitory concentration (IC50) values obtained from in vitro cytotoxicity assays, most commonly the MTT assay.[3][4][5][6]
| Derivative Class | Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Halogenated Benzofuran | Brominated Derivative | K562 (Leukemia) | 5.0 | [1] |
| Halogenated Benzofuran | Brominated Derivative | HL60 (Leukemia) | 0.1 | [3] |
| Halogenated Benzofuran | Compound 1c | K562 (Leukemia) | < 50 | [1] |
| Halogenated Benzofuran | Compound 1e | K562 (Leukemia) | < 50 | [1] |
| Halogenated Benzofuran | Compound 2d | K562 (Leukemia) | < 50 | [1] |
| Halogenated Benzofuran | Compound 3a | K562 (Leukemia) | < 50 | [1] |
| Halogenated Benzofuran | Compound 3d | K562 (Leukemia) | < 50 | [1] |
| Benzofuran-Chalcone Hybrid | Compound 4g | HCC1806 (Breast) | 5.93 | [7] |
| Benzofuran-Chalcone Hybrid | Compound 4g | HeLa (Cervical) | 5.61 | [7] |
| Benzofuran-Chalcone Hybrid | Compound 5c (VEGFR-2 Inhibitor) | - | 0.00107 | [5] |
| 2-Arylbenzofuran | Compound 8 | HepG2 (Liver) | 3.8 | [3] |
| 2-Arylbenzofuran | Compound 8 | A549 (Lung) | 3.5 | [3] |
| 2-Arylbenzofuran | Compound 7 | A549 (Lung) | 6.3 | [3] |
| Thio-benzofuran Hybrid | Compound 7g (VEGFR-2 Inhibitor) | - | 0.072 | [4] |
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and the cytotoxic potential of compounds.[1][8]
Materials:
-
Cancer cell lines (e.g., HeLa, K562, HL60)
-
Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)
-
Benzofuran derivatives dissolved in DMSO
-
MTT solution (5 mg/mL in PBS)
-
DMSO (for formazan solubilization)
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.
-
Compound Treatment: Prepare serial dilutions of the benzofuran derivatives in culture medium. Add 100 µL of the compound solutions to the respective wells and incubate for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the purple formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value is determined by plotting the percentage of viability against the compound concentration.
Signaling Pathway: VEGFR-2 Inhibition
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, a process crucial for tumor growth and metastasis. Several benzofuran derivatives have been identified as potent inhibitors of VEGFR-2, blocking the downstream signaling cascade that promotes endothelial cell proliferation and migration.[1][2][4][5][7]
Antimicrobial Activity
Benzofuran derivatives have demonstrated significant activity against a broad spectrum of pathogenic microorganisms, including Gram-positive and Gram-negative bacteria, as well as fungi. Their potential as a new class of antimicrobial agents is a subject of ongoing research.[9][10][11][12][13][14]
Quantitative Data: Antimicrobial Activity
The antimicrobial efficacy is typically expressed as the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that inhibits the visible growth of a microorganism.[9][10][12][13]
| Derivative/Compound | Microorganism | MIC (µg/mL) | Reference |
| Compound 1 | Salmonella typhimurium | 12.5 | [9] |
| Compound 1 | Escherichia coli | 25 | [9] |
| Compound 1 | Staphylococcus aureus | 12.5 | [9] |
| Compound 2 | Staphylococcus aureus | 25 | [9] |
| Compound 5 | Penicillium italicum | 12.5 | [9] |
| Compound 6 | Colletotrichum musae | 12.5-25 | [9] |
| Hydrophobic analog | S. aureus (MRSA) | 0.39-3.12 | [10] |
| Benzofuran amide 6a | Various bacteria | 6.25 | [13] |
| Benzofuran amide 6b | Various bacteria | 6.25 | [13] |
| Benzofuran amide 6f | Various bacteria | 6.25 | [13] |
| Benzofuran ketoxime 38 | S. aureus | 0.039 | [12] |
Experimental Protocol: Broth Microdilution for MIC Determination
The broth microdilution method is a standard procedure for determining the MIC of antimicrobial agents.[9][11][14][15]
Materials:
-
Bacterial or fungal strains (e.g., S. aureus, E. coli)
-
Mueller-Hinton Broth (MHB) or other appropriate growth medium
-
Benzofuran derivatives
-
Sterile 96-well microplates
-
Spectrophotometer or microplate reader
Procedure:
-
Inoculum Preparation: Prepare a standardized suspension of the test microorganism in sterile broth to a concentration of approximately 5 x 10^5 CFU/mL.
-
Serial Dilution: Perform a two-fold serial dilution of the benzofuran derivatives in the growth medium directly in the 96-well microplate.
-
Inoculation: Inoculate each well with the prepared microbial suspension. Include a positive control (microorganism in broth without compound) and a negative control (broth only).
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism, as determined by visual inspection or by measuring the optical density at 600 nm.
Anti-inflammatory Activity
Several benzofuran derivatives have demonstrated potent anti-inflammatory properties, primarily through the inhibition of pro-inflammatory mediators and the modulation of key inflammatory signaling pathways like NF-κB and MAPK.[13][16][17][18][19][20][21][22][23][24][25][26]
Quantitative Data: Anti-inflammatory Activity
The anti-inflammatory effect is often evaluated in vivo using the carrageenan-induced paw edema model, with the results expressed as the percentage of edema inhibition. In vitro assays measuring the inhibition of nitric oxide (NO) production are also common.[13][27][21][22][23][26]
| Derivative/Compound | Assay | Inhibition (%) / IC50 (µM) | Reference |
| Benzofuran amide 6b | Carrageenan-induced paw edema (2h) | 71.10% | [13] |
| Benzofuran amide 6a | Carrageenan-induced paw edema (2h) | 61.55% | [13] |
| Compound 5d | NO Inhibition (RAW 264.7 cells) | IC50 = 52.23 | [16][18][28] |
| Compound 1 | Heat-induced hemolysis | 94.6% (at 400 µg/mL) | [22] |
| Compound 3 | Heat-induced hemolysis | 95.2% (at 400 µg/mL) | [22] |
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
This in vivo model is widely used to screen for the acute anti-inflammatory activity of compounds.[13][20][27][21][22][23][26][29]
Materials:
-
Wistar rats
-
Carrageenan solution (1% in saline)
-
Benzofuran derivatives
-
Positive control (e.g., Indomethacin)
-
Plethysmometer or digital calipers
Procedure:
-
Animal Acclimatization: Acclimatize rats to the laboratory conditions for at least one week before the experiment.
-
Compound Administration: Administer the benzofuran derivatives or the positive control to the rats, typically via oral gavage or intraperitoneal injection, one hour before carrageenan injection.
-
Edema Induction: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.
-
Paw Volume Measurement: Measure the paw volume or thickness using a plethysmometer or calipers at 0, 1, 2, 3, 4, and 5 hours after carrageenan injection.
-
Data Analysis: Calculate the percentage of edema inhibition for each group compared to the control group (carrageenan only) at each time point.
Signaling Pathway: NF-κB and MAPK Inhibition
The NF-κB and MAPK signaling pathways are central to the inflammatory response. Benzofuran derivatives have been shown to exert their anti-inflammatory effects by inhibiting the phosphorylation of key proteins in these pathways, such as IKK, IκBα, p65, ERK, JNK, and p38, thereby reducing the production of pro-inflammatory cytokines.[16][17][18][28][19][20][24][25][30]
Other Notable Biological Activities
Beyond the major activities detailed above, benzofuran derivatives have shown promise in several other therapeutic areas.
Antioxidant Activity
Many benzofuran derivatives exhibit significant antioxidant properties, primarily by scavenging free radicals. The DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay is a common method for evaluating this activity.[6][7][14][31][32][33][34][35]
Quantitative Data:
| Derivative | IC50 (µM) in DPPH Assay | Reference |
| Compound 20 (in ACN) | rIC50 = 0.17 | [7][31] |
| Compound 9 (in MeOH) | rIC50 = 0.31 | [7][31] |
| Compound 18 (in ACN) | rIC50 = 0.54 | [7][31] |
| 4d (thiazolidinone deriv.) | 8.27 | [14] |
Experimental Protocol: DPPH Radical Scavenging Assay [13][16][32][33][34]
-
Preparation: Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM) and various concentrations of the benzofuran derivative.
-
Reaction: Mix the benzofuran solution with the DPPH solution and incubate in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance of the solution at 517 nm.
-
Calculation: Calculate the percentage of radical scavenging activity and determine the IC50 value.
Antiviral Activity
Recent studies have highlighted the potential of benzofuran derivatives as broad-spectrum antiviral agents, with some acting as agonists of the Stimulator of Interferon Genes (STING) pathway, a key component of the innate immune response to viral infections.[9][17][28][24][33][35][36][37][38][39][40][41][42]
Quantitative Data:
| Derivative | Virus | EC50 (µM) | Reference |
| BZF-2OH | HCoV-229E | ~10 | [9][36] |
| BZF-5OH | HCoV-229E | ~15 | [9][36] |
| BZF-37OH | SARS-CoV-2 | ~0.1 | [9][36] |
Signaling Pathway: STING Pathway Activation [9][17][28][24][33][35][36][39][40][41]
Antidiabetic Activity
Certain benzofuran derivatives have shown potential as antidiabetic agents by inhibiting α-glucosidase, an enzyme involved in carbohydrate digestion. This inhibition leads to a reduction in postprandial hyperglycemia.[25][26][30][36][43][44][45][46]
Quantitative Data:
| Derivative Class | IC50 (µM) against α-glucosidase | Reference |
| 2-Acylbenzofurans | 6.50 - 722.2 | [36] |
| Hydroxylated 2-phenylbenzofurans | 167 times more active than acarbose | [29] |
| Benzofuran-oxadiazole-triazole hybrids | 13.0 - 75.5 | [43] |
Experimental Protocol: α-Glucosidase Inhibition Assay [26][43][44][46]
-
Reaction Mixture: Prepare a reaction mixture containing phosphate buffer, α-glucosidase enzyme, and the benzofuran derivative.
-
Pre-incubation: Pre-incubate the mixture at 37°C.
-
Substrate Addition: Add the substrate, p-nitrophenyl-α-D-glucopyranoside (pNPG).
-
Incubation: Incubate the mixture at 37°C.
-
Reaction Termination: Stop the reaction by adding sodium carbonate.
-
Measurement: Measure the absorbance of the released p-nitrophenol at 405 nm.
-
Calculation: Determine the percentage of inhibition and the IC50 value.
Neuroprotective Activity
Benzofuran derivatives have demonstrated neuroprotective effects in models of excitotoxicity, a process implicated in various neurodegenerative diseases. Some derivatives act as antagonists of the N-methyl-D-aspartate (NMDA) receptor, preventing excessive calcium influx and subsequent neuronal damage.[21][22][23][32][37][39][40][44][45][47]
Quantitative Data:
| Derivative | Assay | Observation | Reference |
| Compound 1f | NMDA-induced excitotoxicity | Comparable to memantine at 30 µM | [32][39][44] |
| Compound 1j | NMDA-induced excitotoxicity | Marked anti-excitotoxic effects at 100 & 300 µM | [32][39][44] |
Experimental Protocol: NMDA-Induced Excitotoxicity in Primary Cortical Neurons [22][23][32][40][44][45][47]
-
Cell Culture: Culture primary cortical neurons from rat embryos.
-
Compound Treatment: Pre-treat the neurons with various concentrations of the benzofuran derivatives.
-
NMDA Exposure: Expose the neurons to a toxic concentration of NMDA (e.g., 100 µM) for a specific duration.
-
Viability Assessment: Assess neuronal viability using methods such as the MTT assay or by measuring lactate dehydrogenase (LDH) release into the culture medium.
-
Data Analysis: Quantify the neuroprotective effect by comparing the viability of treated neurons to that of neurons exposed to NMDA alone.
Conclusion and Future Perspectives
The diverse biological activities of benzofuran derivatives underscore their potential as a versatile scaffold for the development of new therapeutic agents. The data and protocols presented in this guide highlight the significant progress made in understanding the pharmacological properties of this class of compounds. Future research should focus on optimizing the structure-activity relationships for each biological target to enhance potency and selectivity. Furthermore, in-depth mechanistic studies are crucial to fully elucidate the molecular targets and signaling pathways modulated by these derivatives. The continued exploration of the benzofuran scaffold holds great promise for the discovery of novel drugs to address a wide range of diseases, from cancer and infectious diseases to inflammatory and neurodegenerative disorders.
References
- 1. Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. Design and synthesis of sorafenib-inspired benzofuran hybrids as VEGFR-2 inhibitors: antiproliferative evaluation, mechanistic insights, and docking studies in hepatocellular carcinoma - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Benzofuran-Chalcone Derivatives as VEGFR-2 Inhibitors: Synthesis and Anticancer Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and anti-tumor activity of new benzofuran-based chalcone derivatives as potent VEGFR-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Identification of new benzofuran derivatives as STING agonists with broad-spectrum antiviral activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis and antimicrobial evaluation of new benzofuran derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Effects of Microplate Type and Broth Additives on Microdilution MIC Susceptibility Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. benchchem.com [benchchem.com]
- 17. Discovery of New Heterocyclic/Benzofuran Hybrids as Potential Anti-Inflammatory Agents: Design, Synthesis, and Evaluation of the Inhibitory Activity of Their Related Inflammatory Factors Based on NF-κB and MAPK Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Discovery of New Heterocyclic/Benzofuran Hybrids as Potential Anti-Inflammatory Agents: Design, Synthesis, and Evaluation of the Inhibitory Activity of Their Related Inflammatory Factors Based on NF-κB and MAPK Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Novel derivative of benzofuran induces cell death mostly by G2/M cell cycle arrest through p53-dependent pathway but partially by inhibition of NF-kappaB - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Anti-inflammatory activity of crude and detoxified leaves of Daphne oleoides Schreb. on carrageenan-induced paw edema in wistar rats - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. NMDA-induced neuronal survival is mediated through nuclear factor I-A in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 23. NMDA and Glutamate Evoke Excitotoxicity at Distinct Cellular Locations in Rat Cortical Neurons In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 24. mdpi.com [mdpi.com]
- 25. The Effects of IKK-beta Inhibition on Early NF-kappa-B Activation and Transcription of Downstream Genes - PMC [pmc.ncbi.nlm.nih.gov]
- 26. benchchem.com [benchchem.com]
- 27. researchgate.net [researchgate.net]
- 28. researchgate.net [researchgate.net]
- 29. Models of Inflammation: Carrageenan- or Complete Freund’s Adjuvant-Induced Edema and Hypersensitivity in the Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 30. researchgate.net [researchgate.net]
- 31. mdpi.com [mdpi.com]
- 32. researchgate.net [researchgate.net]
- 33. chemrxiv.org [chemrxiv.org]
- 34. merckmillipore.com [merckmillipore.com]
- 35. researchgate.net [researchgate.net]
- 36. Identification of new benzofuran derivatives as STING agonists with broad-spectrum antiviral activity - PMC [pmc.ncbi.nlm.nih.gov]
- 37. Synthesis and antiviral activity of some new benzofuran derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 38. researchgate.net [researchgate.net]
- 39. Frontiers | Advances in cGAS-STING Signaling Pathway and Diseases [frontiersin.org]
- 40. Multi‐Omic Analysis of Glutamate Excitotoxicity in Primary Neuronal Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 41. researchgate.net [researchgate.net]
- 42. Synthesis of potent antitumor and antiviral benzofuran derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 43. In vitro α-glucosidase inhibitory assay [protocols.io]
- 44. Alpha-Glucosidase Inhibitory Assay-Screened Isolation and Molecular Docking Model from Bauhinia pulla Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 45. benchchem.com [benchchem.com]
- 46. ukm.my [ukm.my]
- 47. Humanin Rescues Cultured Rat Cortical Neurons from NMDA-Induced Toxicity Not by NMDA Receptor - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Natural Sources of Benzofuran Compounds
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the natural sources of benzofuran compounds, a class of heterocyclic molecules with significant and diverse biological activities. This document details their origins in plants, fungi, and marine organisms, presents quantitative data on their abundance, outlines experimental protocols for their isolation, and visualizes their biosynthetic pathways.
Natural Occurrence of Benzofuran Derivatives
Benzofuran compounds are widely distributed throughout the natural world, with a significant presence in higher plants and a growing number of discoveries in fungi and marine ecosystems.[1] These compounds are secondary metabolites, often playing a role in the defense mechanisms of the producing organism. Their structural diversity, arising from various substitutions on the benzofuran core, leads to a broad spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, antioxidant, and anticancer properties.[2][3]
Plant Sources
Higher plants are a rich reservoir of benzofuran derivatives. Several plant families are particularly known for producing these compounds in significant quantities.
-
Moraceae (Mulberry Family): The genus Morus (mulberry) is a prolific source of 2-arylbenzofurans, collectively known as moracins.[4][5] These compounds are often found in the root bark, stem bark, and leaves, and their production can be enhanced by elicitors.[6]
-
Asteraceae (Aster, Daisy, and Sunflower Family): This large family is a significant source of various benzofurans.[1] For instance, species like Ageratina altissima (white snakeroot) and Isocoma pluriflora (rayless goldenrod) contain toxic benzofuran ketones such as tremetone and dehydrotremetone.[7] The genus Eupatorium is also known to produce benzofurans like euparin.[8]
-
Fabaceae (Legume Family): Plants in the legume family, such as Tephrosia purpurea, have been found to contain novel benzofuran compounds with potential anti-allergic activities.[9][10]
-
Rutaceae (Rue or Citrus Family): The genus Zanthoxylum is a known source of benzofuran derivatives.[11]
Fungal Sources
Fungi, particularly endophytic and marine-derived species, are increasingly recognized as a promising source of novel benzofuran compounds with interesting biological activities.
-
Endophytic Fungi: These fungi live within the tissues of plants without causing any apparent disease. Genera such as Aspergillus, Penicillium, and Botryosphaeria have been shown to produce a variety of benzofuranoids and dihydrobenzofuran derivatives.[12][13][14]
-
Marine-Derived Fungi: The unique marine environment has led to the evolution of fungi that produce structurally distinct secondary metabolites, including benzofurans.
Marine Organisms
While less common than in plants and fungi, some benzofuran derivatives have been isolated from marine organisms.
Quantitative Analysis of Benzofuran Compounds in Natural Sources
The concentration of benzofuran derivatives in natural sources can vary significantly depending on the species, the part of the organism, environmental conditions, and, in the case of cultivable sources like microorganisms and plant cell cultures, the growth and elicitation conditions.[6] The following tables summarize some of the quantitative data available in the literature.
| Plant Species | Plant Part | Compound(s) | Concentration/Yield | Reference(s) |
| Morus alba (White Mulberry) | Elicited Hairy Root Cultures | Moracin M | 7.82 mg/g Dry Weight | [6] |
| Morus alba (White Mulberry) | Elicited Hairy Root Cultures | Moracin C | 1.82 mg/g Dry Weight | [6] |
| Ageratina altissima (White Snakeroot) | Aerial Parts | Tremetone | Variable | [7] |
| Ageratina altissima (White Snakeroot) | Aerial Parts | Dehydrotremetone | Variable | [7] |
| Ageratina altissima (White Snakeroot) | Aerial Parts | 3-Oxyangeloyl-tremetone | Variable | [7] |
| Isocoma pluriflora (Rayless Goldenrod) | Aerial Parts | Tremetone | Variable | [7] |
| Isocoma pluriflora (Rayless Goldenrod) | Aerial Parts | Dehydrotremetone | Variable | [7] |
| Isocoma pluriflora (Rayless Goldenrod) | Aerial Parts | 3-Oxyangeloyl-tremetone | Variable | [7] |
| Fungal Species | Fermentation Type | Compound(s) | Yield | Reference(s) |
| Aspergillus sp. ZJ-68 | Liquid Substrate Fermentation | Asperfuranoids A-C | Not specified | [12] |
| Penicillium crustosum SCNU-F0046 | Scale-up Fermentation | Benzofuran derivatives | Not specified | [13] |
| Botryosphaeria mamane PSU-M76 | Broth Extract | Botryomaman | Not specified | [14] |
Experimental Protocols for Isolation and Characterization
The isolation and characterization of benzofuran compounds from natural sources typically involve a series of extraction and chromatographic steps, followed by spectroscopic analysis for structural elucidation.
General Extraction Procedure
-
Sample Preparation: The plant material (e.g., roots, stems, leaves) or fungal biomass is dried and ground into a fine powder to increase the surface area for extraction.
-
Solvent Extraction: The powdered material is extracted with a suitable organic solvent, often starting with a nonpolar solvent like hexane or petroleum ether to remove lipids and chlorophyll, followed by extraction with solvents of increasing polarity such as ethyl acetate, methanol, or ethanol.[12][13] The choice of solvent depends on the polarity of the target benzofuran compounds.
-
Concentration: The solvent from the crude extract is removed under reduced pressure using a rotary evaporator to yield a concentrated extract.
Chromatographic Purification
The crude extract, being a complex mixture of compounds, requires further purification using various chromatographic techniques.[15]
-
Column Chromatography (CC): This is a primary fractionation step. The crude extract is loaded onto a column packed with a stationary phase, most commonly silica gel. The compounds are then separated by eluting with a solvent gradient of increasing polarity (e.g., a hexane-ethyl acetate gradient).[15] Fractions are collected and monitored by Thin Layer Chromatography (TLC).
-
Sephadex LH-20 Chromatography: This technique is often used for further purification of fractions obtained from silica gel chromatography. It separates compounds based on their molecular size and polarity.
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): This is a high-resolution technique used for the final purification of individual compounds. A C18 column is commonly used, with a mobile phase typically consisting of a mixture of water and an organic solvent like methanol or acetonitrile.[16]
Structure Elucidation
The structure of the purified benzofuran compounds is determined using a combination of spectroscopic methods.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR and 13C NMR provide detailed information about the carbon-hydrogen framework of the molecule. 2D NMR techniques such as COSY, HSQC, and HMBC are used to establish the connectivity between protons and carbons.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact molecular formula of the compound. Fragmentation patterns observed in the mass spectrum can provide additional structural information.
-
X-ray Crystallography: For crystalline compounds, single-crystal X-ray diffraction analysis can provide an unambiguous determination of the three-dimensional structure.
Biosynthetic Pathways of Benzofuran Compounds
The biosynthesis of benzofuran derivatives in plants often originates from the phenylpropanoid pathway.[17] In fungi, polyketide pathways can also be involved.
Biosynthesis of Moracins in Morus alba
The biosynthesis of moracins, a class of 2-arylbenzofurans found in mulberry, is initiated from the phenylpropanoid pathway. Key enzymes, such as p-coumaroyl CoA 2′-hydroxylase, play a crucial role in the formation of the benzofuran ring.[17][18]
Caption: Putative biosynthetic pathway of moracins in Morus alba.
General Experimental Workflow for Isolation and Characterization
The process of isolating and identifying benzofuran compounds from a natural source follows a systematic workflow, from extraction to final structure determination.
References
- 1. Natural source, bioactivity and synthesis of benzofuran derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and biological evaluation of 2-arylbenzofuran derivatives as potential anti-Alzheimer’s disease agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Quantitative method for the measurement of three benzofuran ketones in rayless goldenrod (Isocoma pluriflora) and white snakeroot (Ageratina altissima) by high-performance liquid chromatography (HPLC) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. The isolation and synthesis of a novel benzofuran compound from Tephrosia purpurea, and the synthesis of several related derivatives, which suppress histamine H1 receptor gene expression [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. New Benzofuranoids and Phenylpropanoids from the Mangrove Endophytic Fungus, Aspergillus sp. ZJ-68 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Benzofuran Derivatives with Antimicrobial and Anti-Inflammatory Activities from Penicillium crustosum SCNU-F0046 | MDPI [mdpi.com]
- 14. jstage.jst.go.jp [jstage.jst.go.jp]
- 15. files.sdiarticle5.com [files.sdiarticle5.com]
- 16. Functional chromatographic technique for natural product isolation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. De novo Transcriptome Analysis Revealed the Putative Pathway Genes Involved in Biosynthesis of Moracins in Morus alba L - PMC [pmc.ncbi.nlm.nih.gov]
- 18. biorxiv.org [biorxiv.org]
An In-Depth Technical Guide to 1-Benzofuran-2-ylmethanol: From Discovery to Modern Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the discovery, history, synthesis, and biological significance of 1-Benzofuran-2-ylmethanol. The information is tailored for researchers, scientists, and professionals in the field of drug development, with a focus on detailed experimental protocols, quantitative data, and the elucidation of its role in various biological pathways.
Discovery and Historical Context
The journey of this compound is intrinsically linked to the broader history of benzofuran chemistry. The fundamental benzofuran ring system was first synthesized by the English chemist William Henry Perkin in 1870. This pioneering work laid the groundwork for the exploration of a vast array of benzofuran derivatives.
While the exact date of the first synthesis of this compound is not definitively documented in readily available literature, early 20th-century explorations into the reactivity of benzofuran compounds likely led to its creation. Notably, the work of German chemist Richard Stoermer in the early 1900s significantly advanced the understanding of benzofuran chemistry. It is plausible that the synthesis of this compound was first achieved during this era, likely through the reduction of the corresponding aldehyde, 2-benzofurancarboxaldehyde. This foundational reaction remains a cornerstone of its synthesis today.
Synthetic Methodologies
The primary and most historically significant route to this compound involves the reduction of 2-benzofurancarboxaldehyde. Over the years, various reducing agents and conditions have been employed, each with its own advantages in terms of yield, selectivity, and scalability.
Reduction of 2-Benzofurancarboxaldehyde
This method is the most direct and widely used approach for the preparation of this compound. The core of this synthesis is the conversion of the aldehyde functional group to a primary alcohol.
Experimental Protocol: Reduction with Lithium Aluminum Hydride (LiAlH4)
This protocol describes a standard laboratory procedure for the synthesis of this compound.
-
Materials:
-
2-Benzofurancarboxaldehyde
-
Lithium aluminum hydride (LiAlH4)
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Distilled water
-
10% Sulfuric acid
-
Sodium sulfate (anhydrous)
-
Rotary evaporator
-
Standard glassware for organic synthesis (round-bottom flask, dropping funnel, condenser, magnetic stirrer)
-
-
Procedure:
-
A solution of 2-benzofurancarboxaldehyde (1 equivalent) in anhydrous diethyl ether is prepared in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
The flask is cooled in an ice bath to 0 °C.
-
A solution of lithium aluminum hydride (a slight excess, typically 1.1 to 1.5 equivalents) in anhydrous diethyl ether is added dropwise to the stirred solution of the aldehyde over a period of 30-60 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 1-2 hours.
-
The reaction is carefully quenched by the slow, sequential addition of distilled water, followed by a 15% sodium hydroxide solution, and then more distilled water.
-
The resulting precipitate (aluminum salts) is removed by filtration.
-
The organic layer is separated, and the aqueous layer is extracted with diethyl ether.
-
The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure using a rotary evaporator to yield the crude this compound.
-
The product can be further purified by column chromatography on silica gel or by recrystallization.
-
Quantitative Data Summary
| Method | Key Reagents | Solvent | Typical Yield (%) | Reference (Illustrative) |
| Reduction of 2-Benzofurancarboxaldehyde | Lithium Aluminum Hydride (LiAlH4) | Diethyl ether | >90 | General textbook procedure |
| Sodium Borohydride (NaBH4) | Methanol | 85-95 | General textbook procedure | |
| Cannizzaro Reaction | Concentrated Sodium or Potassium Hydroxide | Water/Dioxane | ~50 (theoretical) | General textbook procedure |
Alternative Synthetic Routes
While the reduction of the corresponding aldehyde is the most common method, other approaches have been explored, though they are generally less direct or efficient.
-
Grignard Reaction: The reaction of a Grignard reagent, such as methylmagnesium bromide, with 2-formylbenzofuran would lead to a secondary alcohol, not the desired primary alcohol. Therefore, this is not a direct route to this compound.
-
Cannizzaro Reaction: In the presence of a strong base, 2-benzofurancarboxaldehyde, which lacks α-hydrogens, can undergo a disproportionation reaction (Cannizzaro reaction) to yield both this compound and 2-benzofurancarboxylic acid. However, the theoretical maximum yield for the alcohol is only 50%, making it a less efficient method for the specific synthesis of the alcohol.
Experimental Workflow: Synthesis via Reduction
Caption: General workflow for the synthesis of this compound via reduction.
Biological Activities and Potential Applications
The benzofuran scaffold is recognized as a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is recurrently found in biologically active compounds.[1][2] Benzofuran derivatives have been reported to exhibit a wide range of pharmacological activities, including antimicrobial, antiviral, antitumor, anti-inflammatory, and antioxidant properties.[3][4][5]
While extensive research has focused on the broader class of benzofuran derivatives, specific studies on this compound are less common. However, the existing literature and the known activities of related compounds suggest several areas of potential biological significance.
Antimicrobial Activity
Research has indicated that derivatives of benzofuran alcohols possess antimicrobial properties. For instance, studies on the enantiomers of a closely related compound, benzofuranylethanol, have shown that the (S)-enantiomer exhibits antimicrobial activity against both bacteria and yeast. This suggests that this compound may also possess similar properties and could serve as a lead compound for the development of new antimicrobial agents.
Logical Relationship: From Scaffold to Potential Drug
Caption: Logical progression from the benzofuran scaffold to the potential of this compound in drug discovery.
Precursor for Pharmacologically Active Molecules
Perhaps the most significant role of this compound in drug development is as a key synthetic intermediate. The hydroxyl group provides a reactive handle for further chemical modifications, allowing for the synthesis of a diverse library of more complex benzofuran derivatives. These derivatives can then be screened for a wide range of biological activities.
Signaling Pathways and Mechanisms of Action
The precise signaling pathways and molecular targets of this compound have not been extensively elucidated. However, based on the known mechanisms of other benzofuran derivatives, several potential pathways could be implicated in its biological effects.
Many biologically active benzofurans exert their effects by interacting with key cellular signaling pathways. For example, some benzofuran derivatives have been shown to inhibit protein kinases, which are crucial regulators of cell growth, proliferation, and survival. Others have been found to interfere with microbial metabolic pathways or disrupt the integrity of microbial cell membranes.
Further research is required to determine the specific molecular targets and signaling pathways modulated by this compound. Such studies would be invaluable in understanding its potential therapeutic applications.
Conclusion
This compound, a derivative of the historically significant benzofuran ring system, holds a foundational place in the synthesis of more complex and biologically active molecules. While its own biological profile is not yet fully explored, its role as a versatile synthetic building block is well-established. The straightforward and high-yielding synthesis, primarily through the reduction of 2-benzofurancarboxaldehyde, makes it an accessible starting material for medicinal chemists. Future research focused on the direct biological activities of this compound and the elucidation of its mechanisms of action will be crucial in unlocking its full potential in the development of novel therapeutics.
References
- 1. A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Natural source, bioactivity and synthesis of benzofuran derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
Preliminary Toxicity Screening of 1-Benzofuran-2-ylmethanol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Benzofuran-2-ylmethanol is a heterocyclic compound with a benzofuran core, a scaffold present in numerous biologically active molecules.[1] As with any novel chemical entity being considered for pharmaceutical or other applications, a thorough evaluation of its toxicological profile is paramount. This guide outlines a standard preliminary in vitro toxicity screening workflow, providing detailed experimental protocols for assessing cytotoxicity and genotoxicity. The described assays—the MTT assay for cytotoxicity, the Ames test for mutagenicity, and the in vitro micronucleus assay for clastogenicity and aneugenicity—represent a foundational step in establishing the safety profile of a test compound.
In Vitro Cytotoxicity Assessment
The initial phase of toxicity screening typically involves assessing the effect of the compound on cell viability. The MTT assay is a widely used colorimetric method to determine cellular metabolic activity, which serves as an indicator of cytotoxicity.
Data Presentation: Illustrative Cytotoxicity of Benzofuran Derivatives
The following table summarizes example cytotoxicity data for various benzofuran derivatives against different cell lines, as determined by the MTT assay. This illustrates the type of data that would be generated for this compound.
| Compound Class | Cell Line | Exposure Time (h) | IC50 (µM) | Reference |
| 1-[(benzofuran-2-yl)-phenylmethyl]-imidazole derivatives | MCF-7 | Not Specified | ~10 | [2] |
| Simplified Viniferin Analogues (Benzofuran core) | A375 (Melanoma) | 48 | Varies | [3] |
| Simplified Viniferin Analogues (Benzofuran core) | H460 (Lung Cancer) | 48 | Varies | [3] |
| Simplified Viniferin Analogues (Benzofuran core) | PC3 (Prostate Cancer) | 48 | Varies | [3] |
| 1-(3-Methyl-1-benzofuran-2-yl)ethan-1-one derivatives | K562 (Leukemia) | 72 | Varies | [4] |
| 1-(3-Methyl-1-benzofuran-2-yl)ethan-1-one derivatives | HaCaT (Keratinocytes) | 72 | >100 | [4] |
Experimental Protocol: MTT Assay
This protocol is adapted from standard methodologies for assessing cell viability.[5][6]
Objective: To determine the concentration of a test article that inhibits cell growth by 50% (IC50).
Materials:
-
Test compound (this compound)
-
Selected cell line(s) (e.g., HepG2, MCF-7, HaCaT)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)
-
96-well microtiter plates
-
Multichannel pipette
-
Microplate reader (570 nm wavelength)[6]
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 1 x 10⁴ to 1 x 10⁵ cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
Compound Exposure: Prepare serial dilutions of this compound in culture medium. After 24 hours, remove the medium from the wells and add 100 µL of the various concentrations of the test compound. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound) and a negative control (medium only).
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO₂ atmosphere.[4]
-
MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.[6]
-
Formazan Crystal Formation: Incubate the plate for an additional 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into purple formazan crystals.[6]
-
Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[6] Gently mix on an orbital shaker for 15 minutes to ensure complete solubilization.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration to determine the IC50 value.
Visualization: MTT Assay Workflow
Caption: Workflow for assessing cytotoxicity using the MTT assay.
In Vitro Genotoxicity Assessment
Genotoxicity assays are crucial for identifying compounds that can cause genetic damage. The Ames test and the in vitro micronucleus assay are standard components of this assessment.
Bacterial Reverse Mutation Assay (Ames Test)
The Ames test is a widely used method to assess the mutagenic potential of a chemical compound by measuring its ability to induce reverse mutations in specific strains of Salmonella typhimurium and Escherichia coli.[7][8]
The following table provides an example of how Ames test results would be presented. Note that 2,3-Benzofuran, a related compound, was reported to be non-mutagenic in S. typhimurium.[9]
| Strain | Metabolic Activation (S9) | Test Compound Concentration | Number of Revertant Colonies | Mutagenicity Ratio (Fold Increase) | Result |
| TA98 | - | Vehicle Control | 25 ± 4 | 1.0 | Negative |
| TA98 | - | 10 µ g/plate | 28 ± 5 | 1.1 | Negative |
| TA98 | + | Vehicle Control | 30 ± 6 | 1.0 | Negative |
| TA98 | + | 10 µ g/plate | 35 ± 7 | 1.2 | Negative |
| TA100 | - | Vehicle Control | 150 ± 15 | 1.0 | Negative |
| TA100 | - | 10 µ g/plate | 160 ± 18 | 1.1 | Negative |
| TA100 | + | Vehicle Control | 165 ± 20 | 1.0 | Negative |
| TA100 | + | 10 µ g/plate | 175 ± 22 | 1.1 | Negative |
A compound is typically considered mutagenic if it produces a dose-dependent increase in revertant colonies, with a fold increase of ≥2 over the vehicle control.
This protocol is based on OECD 471 guidelines.[7]
Objective: To evaluate the mutagenic potential of a compound by measuring reverse mutations in bacterial strains.
Materials:
-
Test compound (this compound)
-
Salmonella typhimurium strains (e.g., TA98, TA100, TA1535, TA1537)[10]
-
Escherichia coli strain (e.g., WP2 uvrA)
-
S9 fraction from induced rat liver for metabolic activation
-
Top agar (0.6% agar, 0.5% NaCl, 50 µM histidine-biotin solution)
-
Minimal glucose agar plates
-
Positive and negative controls
Procedure:
-
Preparation: Prepare dilutions of the test compound.
-
Incubation (with and without S9): In separate tubes, mix 0.1 mL of the bacterial culture, 0.1 mL of the test compound dilution (or control), and either 0.5 mL of S9 mix (for metabolic activation) or 0.5 mL of buffer (without metabolic activation).
-
Plating: To each tube, add 2 mL of molten top agar (kept at 45°C), vortex briefly, and pour the mixture onto the surface of a minimal glucose agar plate.
-
Incubation: Allow the top agar to solidify, then invert the plates and incubate at 37°C for 48-72 hours.
-
Colony Counting: Count the number of revertant colonies on each plate.
-
Data Analysis: Compare the number of revertant colonies on the test plates to the vehicle control plates. Calculate the mutagenicity ratio.
Caption: Workflow for the bacterial reverse mutation (Ames) test.
In Vitro Micronucleus Assay
The in vitro micronucleus assay is used to detect the clastogenic (chromosome-breaking) and aneugenic (chromosome loss) potential of a chemical.[11]
The following table shows an example of how data from an in vitro micronucleus assay would be presented.
| Treatment | Concentration (µM) | % Cytotoxicity | Number of Binucleated Cells with Micronuclei (per 1000 binucleated cells) | % Binucleated Cells with Micronuclei | Fold Increase | Result |
| Vehicle Control | 0 | 0 | 15 ± 3 | 1.5 | 1.0 | Negative |
| Test Compound | 10 | 5 | 18 ± 4 | 1.8 | 1.2 | Negative |
| Test Compound | 50 | 20 | 22 ± 5 | 2.2 | 1.5 | Negative |
| Test Compound | 100 | 45 | 45 ± 8 | 4.5 | 3.0 | Positive |
| Positive Control | X | 40 | 60 ± 10 | 6.0 | 4.0 | Positive |
A positive result is typically characterized by a significant, dose-dependent increase in the frequency of micronucleated cells.
This protocol is based on standard methodologies for the cytokinesis-block micronucleus assay.[11]
Objective: To detect the clastogenic and aneugenic potential of a compound by measuring the frequency of micronuclei in cultured cells.
Materials:
-
Test compound (this compound)
-
Mammalian cell line (e.g., CHO, TK6, human lymphocytes)[12]
-
Complete cell culture medium
-
Cytochalasin B (CytoB)
-
Hypotonic KCl solution
-
Fixative (e.g., methanol:acetic acid)
-
Staining solution (e.g., Giemsa or a fluorescent DNA stain)
-
Microscope slides
-
Microscope
Procedure:
-
Cell Culture and Exposure: Culture cells and expose them to various concentrations of the test compound, along with positive and negative controls, for an appropriate duration (e.g., 3-6 hours with S9, or 24 hours without S9).
-
Cytokinesis Block: Add Cytochalasin B to the culture medium to block cytokinesis, resulting in binucleated cells. The timing of CytoB addition is critical to ensure cells have completed one cell division after treatment.[11]
-
Cell Harvest: Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).
-
Hypotonic Treatment: Treat the cells with a hypotonic KCl solution to swell the cytoplasm.
-
Fixation: Fix the cells using a cold fixative solution.[11]
-
Slide Preparation: Drop the fixed cell suspension onto clean microscope slides and allow them to air dry.
-
Staining: Stain the slides with an appropriate DNA stain.
-
Microscopic Analysis: Score at least 1000 binucleated cells per concentration for the presence of micronuclei.
-
Data Analysis: Calculate the frequency of micronucleated binucleated cells for each concentration and compare it to the vehicle control.
Caption: Workflow for the in vitro micronucleus assay.
Potential Metabolic Pathways
The metabolism of benzofuran derivatives can influence their toxicity. While the specific metabolic fate of this compound is not documented, a general pathway can be proposed based on the metabolism of other benzofurans.[13] Metabolism often involves Phase I (functionalization) and Phase II (conjugation) reactions.
Visualization: Proposed Metabolic Pathway for Benzofuran Derivatives
Caption: Generalized metabolic pathway for xenobiotics like benzofurans.
Conclusion
This guide provides a framework for the initial toxicological assessment of this compound. The outlined in vitro assays for cytotoxicity and genotoxicity are fundamental for early-stage safety evaluation. It is critical to perform these experiments with the specific compound to generate reliable data. The results from this preliminary screening will inform the necessity and design of further, more comprehensive toxicological studies, such as in vivo acute toxicity, repeated dose toxicity, and developmental toxicity studies, to fully characterize the safety profile of this compound.
References
- 1. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. Genotoxic effects of some l-[(benzofuran-2-yl)-phenylmethyl]-imidazoles on MCF-7 cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cytotoxicity of Benzofuran-Containing Simplified Viniferin Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. broadpharm.com [broadpharm.com]
- 6. atcc.org [atcc.org]
- 7. The Ames Test or Bacterial Reverse Mutation Test - Eurofins Scientific [eurofins.com.au]
- 8. criver.com [criver.com]
- 9. atsdr.cdc.gov [atsdr.cdc.gov]
- 10. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 11. Frontiers | In vitro micronucleus assay: Method for assessment of nanomaterials using cytochalasin B [frontiersin.org]
- 12. pharmaron.com [pharmaron.com]
- 13. mdpi.com [mdpi.com]
Solubility Profile of 1-Benzofuran-2-ylmethanol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the solubility characteristics of 1-Benzofuran-2-ylmethanol. Due to a lack of specific quantitative solubility data in publicly available literature, this document focuses on the predicted solubility based on the compound's molecular structure and outlines a detailed experimental protocol for its precise determination.
Predicted Solubility of this compound
This compound possesses both polar and non-polar characteristics, which dictates its solubility in various solvents. The presence of the hydroxyl (-OH) group allows for hydrogen bonding with polar solvents. The benzofuran ring, being aromatic and largely non-polar, contributes to its solubility in organic solvents.
Based on the principle of "like dissolves like," the following qualitative solubility profile is anticipated:
-
Polar Protic Solvents (e.g., Water, Ethanol, Methanol): The hydroxyl group suggests that this compound should exhibit some solubility in polar protic solvents. It is expected to be sparingly soluble in water and more soluble in alcohols like ethanol and methanol, where it can engage in hydrogen bonding.
-
Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): Good solubility is predicted in polar aprotic solvents due to dipole-dipole interactions.
-
Non-polar Solvents (e.g., Hexane, Toluene): The non-polar benzofuran moiety suggests some solubility in non-polar solvents, although the polar hydroxyl group may limit extensive miscibility.
Quantitative Solubility Data
A comprehensive search of scientific databases and literature did not yield specific quantitative solubility data for this compound in various solvents. To obtain precise solubility values (e.g., in mg/mL or mol/L), experimental determination is necessary. The following section details a standard protocol for this purpose.
Table 1: Experimentally Determined Solubility of this compound (Hypothetical Data)
| Solvent | Temperature (°C) | Solubility (mg/mL) | Method |
| Water | 25 | To be determined | Shake-Flask Method |
| Ethanol | 25 | To be determined | Shake-Flask Method |
| Methanol | 25 | To be determined | Shake-Flask Method |
| Dimethyl Sulfoxide (DMSO) | 25 | To be determined | Shake-Flask Method |
| Acetonitrile | 25 | To be determined | Shake-Flask Method |
| Dichloromethane | 25 | To be determined | Shake-Flask Method |
| Hexane | 25 | To be determined | Shake-Flask Method |
Experimental Protocol: Determination of Thermodynamic Solubility using the Shake-Flask Method
The shake-flask method is a widely accepted and reliable technique for determining the thermodynamic solubility of a compound.
3.1. Materials
-
This compound (solid form)
-
Selected solvents (e.g., water, ethanol, DMSO, etc.)
-
Glass vials with screw caps
-
Orbital shaker or vortex mixer
-
Constant temperature bath or incubator
-
Centrifuge
-
Syringes and syringe filters (e.g., 0.22 µm PTFE)
-
Analytical balance
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer
-
Volumetric flasks and pipettes
3.2. Procedure
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a glass vial. The excess solid should be visually apparent.
-
Add a known volume of the desired solvent to the vial.
-
Securely cap the vial to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a constant temperature bath on an orbital shaker.
-
Agitate the samples for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached between the dissolved and undissolved compound.
-
-
Phase Separation:
-
After equilibration, allow the vials to stand undisturbed at the same temperature to let the excess solid settle.
-
To ensure complete removal of undissolved solids, centrifuge the vials at a high speed.
-
-
Sample Collection and Dilution:
-
Carefully withdraw an aliquot of the supernatant using a syringe.
-
Immediately filter the aliquot through a syringe filter into a clean vial. This step is crucial to remove any remaining solid particles.
-
Accurately dilute the filtered solution with the same solvent to a concentration within the linear range of the analytical method.
-
-
Quantification:
-
Analyze the diluted sample using a validated HPLC or UV-Vis spectrophotometric method to determine the concentration of this compound.
-
Prepare a calibration curve using standard solutions of known concentrations to accurately quantify the compound in the sample.
-
-
Calculation:
-
Calculate the solubility by multiplying the measured concentration of the diluted sample by the dilution factor.
-
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the shake-flask method for determining the solubility of this compound.
Caption: Workflow for the Shake-Flask Solubility Determination Method.
Methodological & Application
Application Notes and Protocols: The Versatile Role of 1-Benzofuran-2-ylmethanol in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Benzofuran-2-ylmethanol is a key building block in organic synthesis, serving as a versatile precursor for a wide range of substituted benzofuran derivatives. The benzofuran moiety is a privileged scaffold found in numerous biologically active compounds and natural products, exhibiting pharmacological properties including anti-inflammatory, antimicrobial, and anticancer activities. This document provides detailed application notes and experimental protocols for the utilization of this compound in various synthetic transformations, enabling the synthesis of diverse compound libraries for drug discovery and materials science.
Synthesis of this compound
A common and efficient method for the preparation of this compound involves the reduction of benzofuran-2-carboxylic acid.
Experimental Protocol: Reduction of Benzofuran-2-carboxylic Acid
Materials:
-
Benzofuran-2-carboxylic acid
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous tetrahydrofuran (THF)
-
80% aqueous methanol (MeOH)
-
Ethyl acetate (EtOAc)
-
Brine
-
Magnesium sulfate (MgSO₄)
-
Silica gel for flash chromatography
-
n-Hexane
-
Argon (Ar) gas supply
Procedure:
-
In a flame-dried two-necked round-bottom flask equipped with a magnetic stir bar and under an argon atmosphere, a solution of benzofuran-2-carboxylic acid (1.0 g, 6.170 mmol, 1 equiv.) in anhydrous THF (20 mL) is cooled to 0 °C.
-
To this solution, LiAlH₄ (2 M in THF, 3.4 mL, 6.787 mmol, 1.1 equiv.) is added dropwise.
-
The reaction mixture is allowed to warm to room temperature and stirred for 2 hours.
-
The reaction progress is monitored by thin-layer chromatography (TLC) using a hexane/EtOAc (90/10 v/v) mobile phase.
-
Upon completion, the reaction is cooled back to 0 °C and quenched by the slow addition of an 80% aqueous MeOH solution.
-
The mixture is extracted with EtOAc, and the combined organic layers are washed with brine.
-
The organic phase is dried over MgSO₄, filtered, and concentrated under reduced pressure.
-
The residue is purified by flash chromatography on silica gel (n-hexane/EtOAc 85/15 v/v) to afford this compound as a white solid.
Quantitative Data:
| Starting Material | Reducing Agent | Solvent | Temperature | Time | Yield | Reference |
| Benzofuran-2-carboxylic acid | LiAlH₄ | THF | 0 °C to RT | 2 h | 80% |
Applications in Organic Synthesis
This compound can be readily transformed into a variety of functional groups, making it a valuable intermediate for further synthetic elaborations.
Esterification
The hydroxyl group of this compound can be easily esterified to produce acetate esters, which are excellent substrates for palladium-catalyzed reactions.
Materials:
-
This compound
-
Acetic anhydride (Ac₂O)
-
Triethylamine (Et₃N)
-
Tetrahydrofuran (THF)
-
10% w/w aqueous potassium bisulfate (KHSO₄)
-
Ethyl acetate (EtOAc)
-
Brine
-
Magnesium sulfate (MgSO₄)
Procedure:
-
To a solution of this compound (1.0 equiv.) in THF (10 mL), acetic anhydride (1.1 equiv.) and triethylamine (1.2 equiv.) are successively added at 0 °C.
-
The mixture is allowed to warm to room temperature and stirred for 24 hours.
-
After complete consumption of the starting material (monitored by TLC), the reaction is quenched with a 10% w/w aqueous solution of KHSO₄.
-
The aqueous layer is extracted with EtOAc.
-
The combined organic layers are washed with brine, dried over MgSO₄, filtered, and concentrated under reduced pressure to yield benzofuran-2-ylmethyl acetate.
Quantitative Data:
| Starting Material | Reagents | Solvent | Temperature | Time | Yield | Reference |
| This compound | Ac₂O, Et₃N | THF | 0 °C to RT | 24 h | Not specified, used directly |
Palladium-Catalyzed Tsuji–Trost-Type Reactions
Benzofuran-2-ylmethyl acetate is an excellent substrate for palladium-catalyzed Tsuji–Trost-type allylic alkylation reactions with a variety of soft nucleophiles. This reaction provides a powerful tool for the synthesis of 2-substituted benzofurans.
Caption: General workflow for the palladium-catalyzed Tsuji–Trost-type reaction.
Materials:
-
Benzofuran-2-ylmethyl acetate
-
Nitrogen nucleophile (e.g., 1-ethylpiperazine)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
1,1'-Bis(diphenylphosphino)ferrocene (dppf)
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile (MeCN)
-
Argon (Ar) gas supply
Procedure:
-
In a Carousel Tube Reactor under an argon atmosphere, Pd₂(dba)₃ (0.025 equiv.) and dppf (0.05 equiv.) are added.
-
Benzofuran-2-ylmethyl acetate (1.0 equiv.), the nitrogen nucleophile (2.0 equiv.), K₂CO₃ (2.0 equiv.), and MeCN (2.0 mL) are added.
-
The reaction mixture is stirred at 120 °C.
-
Reaction progress is monitored by TLC.
-
Upon completion, the reaction mixture is cooled, diluted with water, and extracted with EtOAc.
-
The combined organic layers are washed with brine, dried over MgSO₄, filtered, and concentrated.
-
The crude product is purified by column chromatography.
Materials:
-
Benzofuran-2-ylmethyl acetate
-
Nucleophile (e.g., sodium p-toluenesulfinate, phenol, dimethyl malonate)
-
Allylpalladium(II) chloride dimer ([Pd(η³-C₃H₅)Cl]₂)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile (MeCN)
-
Tetrahydrofuran (THF)
-
Argon (Ar) gas supply
Procedure:
-
In a Carousel Tube Reactor under an argon atmosphere, [Pd(η³-C₃H₅)Cl]₂ (0.025 equiv.) and XPhos (0.05 equiv.) are added.
-
Benzofuran-2-ylmethyl acetate (1.0 equiv.), the nucleophile (2.0 equiv.), K₂CO₃ (2.0 equiv.), anhydrous MeCN (2 mL), and anhydrous THF (0.5 mL) are added.
-
The reaction mixture is stirred at 120 °C.
-
Reaction progress is monitored by TLC.
-
Upon completion, the mixture is worked up and purified as described for nitrogen nucleophiles.
Quantitative Data Summary for Tsuji-Trost Reactions:
| Nucleophile Type | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Nitrogen | Pd₂(dba)₃ / dppf | K₂CO₃ | MeCN | 120 | 1-24 | 60-95 | |
| Sulfur | [Pd(η³-C₃H₅)Cl]₂ / XPhos | K₂CO₃ | MeCN/THF | 120 | 1.5-3 | 70-90 | |
| Oxygen | [Pd(η³-C₃H₅)Cl]₂ / XPhos | K₂CO₃ | MeCN/THF | 120 | 2-24 | 50-85 | |
| Carbon | [Pd(η³-C₃H₅)Cl]₂ / XPhos | K₂CO₃ | MeCN/THF | 120 | 24 | 40-60 |
Oxidation to Benzofuran-2-carbaldehyde
The primary alcohol of this compound can be oxidized to the corresponding aldehyde, a versatile intermediate for the synthesis of various heterocyclic systems.
Caption: Oxidation of this compound and further derivatization.
Materials:
-
This compound
-
Pyridinium chlorochromate (PCC)
-
Anhydrous dichloromethane (DCM)
-
Silica gel
-
Celite
Procedure:
-
To a stirred suspension of PCC (1.5 equiv.) in anhydrous DCM, a solution of this compound (1.0 equiv.) in anhydrous DCM is added in one portion.
-
The reaction mixture is stirred at room temperature for 2-4 hours and the progress is monitored by TLC.
-
Upon completion, the reaction mixture is diluted with diethyl ether and filtered through a short pad of silica gel and Celite.
-
The filtrate is concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography to afford benzofuran-2-carbaldehyde.
Note: While a specific protocol for the PCC oxidation of this compound is not detailed in the search results, this is a standard and reliable method for the oxidation of primary alcohols to aldehydes.
Conversion to 2-(Halomethyl)benzofurans
The hydroxyl group can be displaced by a halogen to form 2-(halomethyl)benzofurans, which are reactive intermediates for nucleophilic substitution reactions.
Materials:
-
This compound
-
Thionyl chloride (SOCl₂)
-
Anhydrous diethyl ether or dichloromethane
Procedure:
-
A solution of this compound (1.0 equiv.) in a minimal amount of anhydrous solvent is cooled to 0 °C.
-
Thionyl chloride (1.1-1.5 equiv.) is added dropwise with stirring.
-
The reaction mixture is allowed to warm to room temperature and stirred for 1-3 hours.
-
The reaction is monitored by TLC.
-
Upon completion, the solvent and excess thionyl chloride are removed under reduced pressure.
-
The crude 2-(chloromethyl)benzofuran can be used in the next step without further purification or purified by chromatography if necessary.
Note: This is a general procedure for the conversion of alcohols to chlorides using thionyl chloride. Specific yields for this substrate were not found in the provided search results.
Conclusion
This compound is a highly valuable and versatile starting material in organic synthesis. Its straightforward preparation and the reactivity of its hydroxyl group allow for a wide range of transformations, providing access to a diverse array of functionalized benzofuran derivatives. The protocols outlined in this document serve as a guide for researchers in the fields of medicinal chemistry and materials science to exploit the full synthetic potential of this important building block.
Application Notes and Protocols: 1-Benzofuran-2-ylmethanol as a Versatile Precursor for Drug Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 1-Benzofuran-2-ylmethanol as a key starting material in the synthesis of diverse, biologically active molecules. The benzofuran scaffold is a privileged structure in medicinal chemistry, appearing in numerous natural products and synthetic drugs with a wide range of therapeutic applications, including antimicrobial, anticancer, anti-inflammatory, and antiviral activities.[1][2][3] this compound offers a reactive handle at the 2-position, allowing for straightforward chemical modifications to build a library of potential drug candidates.
This document details two primary synthetic pathways starting from this compound: Pathway A involving the synthesis of 2-(aminomethyl)benzofuran derivatives via a chloromethyl intermediate, and Pathway B focusing on derivatization through the corresponding aldehyde obtained by oxidation. Detailed experimental protocols, quantitative data, and workflow visualizations are provided to facilitate the application of these methods in a research and development setting.
Key Synthetic Pathways
This compound is a versatile precursor that can be readily converted into several key intermediates for drug synthesis. The primary transformations involve the conversion of the hydroxymethyl group into a good leaving group for nucleophilic substitution or its oxidation to an aldehyde for subsequent derivatization.
Caption: Synthetic pathways from this compound.
Pathway A: Synthesis of 2-(Aminomethyl)benzofuran Derivatives
This pathway utilizes the conversion of the primary alcohol in this compound to a more reactive intermediate, 2-chloromethylbenzofuran. This intermediate readily undergoes nucleophilic substitution with a variety of amines to yield a diverse range of 2-(aminomethyl)benzofuran derivatives, which have shown promise as bioactive compounds. For instance, the alkylation of amines with 2-chloromethylbenzofuran analogues is a key step in the synthesis of certain HIV protease inhibitors.
Experimental Protocols
Protocol A1: Synthesis of 2-Chloromethylbenzofuran
This protocol describes the conversion of this compound to 2-Chloromethylbenzofuran using thionyl chloride.
-
Materials:
-
This compound
-
Thionyl chloride (SOCl₂)
-
Anhydrous dichloromethane (DCM)
-
Pyridine (catalytic amount)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Rotary evaporator
-
Standard laboratory glassware
-
-
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add thionyl chloride (1.2 eq) dropwise to the stirred solution.
-
Add a catalytic amount of pyridine.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction by slowly adding saturated NaHCO₃ solution until gas evolution ceases.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x volume of aqueous layer).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield crude 2-chloromethylbenzofuran.
-
The crude product can be purified by column chromatography on silica gel if necessary.
-
Protocol A2: N-Alkylation of an Amine with 2-Chloromethylbenzofuran
This protocol provides a general procedure for the synthesis of 2-(aminomethyl)benzofuran derivatives.
-
Materials:
-
2-Chloromethylbenzofuran
-
Desired primary or secondary amine (1.1 eq)
-
Triethylamine (TEA) or potassium carbonate (K₂CO₃) as a base (1.5 eq)
-
Acetonitrile or Dimethylformamide (DMF) as solvent
-
Standard laboratory glassware
-
-
Procedure:
-
Dissolve the amine (1.1 eq) and the base (1.5 eq) in acetonitrile or DMF in a round-bottom flask.
-
Add a solution of 2-chloromethylbenzofuran (1.0 eq) in the same solvent dropwise to the stirred mixture.
-
Heat the reaction mixture to 50-80 °C and stir for 4-12 hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
If using K₂CO₃, filter off the solid.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 2-(aminomethyl)benzofuran derivative.
-
Quantitative Data
| Step | Product | Typical Yield | Purity (Typical) |
| A1 | 2-Chloromethylbenzofuran | 85-95% | >95% after purification |
| A2 | 2-(Aminomethyl)benzofuran Derivative | 70-90% | >98% after purification |
Pathway B: Derivatization via 2-Benzofurancarboxaldehyde
Oxidation of this compound to 2-benzofurancarboxaldehyde opens up another avenue for synthesizing a wide array of derivatives. The aldehyde can be further oxidized to a carboxylic acid for the synthesis of amides and esters, or it can undergo reactions typical of aldehydes, such as Grignard reactions, to introduce further complexity. Benzofuran-2-carboxamide derivatives have shown significant anticancer activity.
Experimental Protocols
Protocol B1: Oxidation of this compound to 2-Benzofurancarboxaldehyde
This protocol describes the oxidation using pyridinium chlorochromate (PCC).
-
Materials:
-
This compound
-
Pyridinium chlorochromate (PCC) (1.5 eq)
-
Anhydrous dichloromethane (DCM)
-
Silica gel
-
Standard laboratory glassware
-
-
Procedure:
-
To a stirred suspension of PCC (1.5 eq) in anhydrous DCM, add a solution of this compound (1.0 eq) in anhydrous DCM.
-
Stir the reaction mixture at room temperature for 2-3 hours, monitoring by TLC.
-
Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel, washing the pad with additional diethyl ether.
-
Concentrate the filtrate under reduced pressure to obtain the crude 2-benzofurancarboxaldehyde.
-
The product is often pure enough for the next step, but can be further purified by column chromatography if needed.
-
Protocol B2: Synthesis of a Benzofuran-2-carboxamide Derivative
This protocol outlines the synthesis of a benzofuran-2-carboxamide from the corresponding carboxylic acid, which is obtained by oxidation of the aldehyde.
-
Materials:
-
2-Benzofurancarboxaldehyde
-
Potassium permanganate (KMnO₄) or other suitable oxidant for the aldehyde-to-acid conversion
-
Hydrochloric acid (HCl)
-
Thionyl chloride (SOCl₂) or a coupling agent like HATU
-
Desired amine
-
Triethylamine (TEA) or other suitable base
-
Anhydrous DCM or DMF
-
Standard laboratory glassware
-
-
Procedure:
-
Oxidation to Carboxylic Acid: Oxidize 2-benzofurancarboxaldehyde to benzofuran-2-carboxylic acid using a standard procedure, such as with KMnO₄ in an aqueous basic solution, followed by acidic workup.
-
Amide Coupling (via Acid Chloride): a. Reflux the benzofuran-2-carboxylic acid (1.0 eq) with an excess of thionyl chloride for 2-3 hours. b. Remove the excess thionyl chloride under reduced pressure. c. Dissolve the resulting acid chloride in anhydrous DCM and cool to 0 °C. d. Add a solution of the desired amine (1.1 eq) and TEA (1.5 eq) in DCM dropwise. e. Stir the reaction at room temperature until completion (monitored by TLC). f. Wash the reaction mixture with water and brine, dry over anhydrous MgSO₄, and concentrate. g. Purify the crude product by recrystallization or column chromatography.
-
Amide Coupling (using a Coupling Agent): a. Dissolve the benzofuran-2-carboxylic acid (1.0 eq), the desired amine (1.1 eq), a coupling agent like HATU (1.2 eq), and a base like DIPEA (2.0 eq) in DMF. b. Stir the reaction at room temperature for 4-12 hours. c. Work up the reaction by adding water and extracting with an organic solvent. d. Purify the product as described above.
-
Quantitative Data
| Step | Product | Typical Yield | Purity (Typical) |
| B1 | 2-Benzofurancarboxaldehyde | 80-90% | >95% after purification |
| - | Benzofuran-2-carboxylic acid | 75-85% (from aldehyde) | >98% after purification |
| B2 | Benzofuran-2-carboxamide Derivative | 70-90% | >98% after purification |
Experimental Workflow Visualization
Caption: General experimental workflow for derivatization.
Signaling Pathways for Bioactive Benzofuran Derivatives
The biological activity of benzofuran derivatives is diverse, and their mechanisms of action are often dependent on the specific substitutions on the benzofuran core. For example, certain anticancer benzofuran derivatives have been shown to induce apoptosis in cancer cells. While the specific signaling pathways are drug-dependent, a general representation of an apoptosis induction pathway is shown below.
Caption: Simplified apoptosis induction pathway.
References
- 1. First synthesis of 2-(benzofuran-2-yl)-6,7-methylene dioxyquinoline-3-carboxylic acid derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Total synthesis of natural products containing benzofuran rings - RSC Advances (RSC Publishing) DOI:10.1039/C7RA03551A [pubs.rsc.org]
Application of 1-Benzofuran-2-ylmethanol in Medicinal Chemistry: A Detailed Overview for Researchers
Introduction
1-Benzofuran-2-ylmethanol is a key heterocyclic scaffold that serves as a versatile starting material and building block in the synthesis of a wide array of medicinally important compounds. The benzofuran nucleus is a common feature in numerous natural products and synthetic molecules, exhibiting a broad spectrum of biological activities.[1][2] Derivatives of this compound have demonstrated significant potential in various therapeutic areas, including oncology, infectious diseases, inflammation, and neurodegenerative disorders. This document provides detailed application notes, experimental protocols, and an overview of the signaling pathways modulated by compounds derived from this valuable scaffold.
Application Notes
The chemical reactivity of the hydroxyl group and the inherent biological activity of the benzofuran core make this compound an attractive starting point for the development of novel therapeutic agents. Its derivatives have been extensively explored for several key medicinal applications:
-
Anticancer Activity: Derivatives of this compound have shown potent cytotoxic effects against various cancer cell lines.[3][4] Modifications at the hydroxyl group, such as etherification or esterification, as well as substitutions on the benzofuran ring system, have led to the discovery of compounds that induce apoptosis and inhibit cancer cell proliferation.[3][4] Some of these derivatives have been found to target key signaling pathways involved in cancer progression, such as the mTOR pathway.[5]
-
Antimicrobial and Antifungal Activity: The benzofuran scaffold is a well-established pharmacophore in the design of antimicrobial agents.[6][7] Compounds synthesized from this compound have exhibited significant activity against a range of bacteria and fungi, including drug-resistant strains.[6][7] The structural modifications often focus on introducing moieties that enhance interaction with microbial targets.
-
Neuroprotective Effects: Several derivatives of this compound have been investigated for their potential in treating neurodegenerative diseases like Alzheimer's and Parkinson's disease.[8][9] These compounds have been shown to protect neurons from excitotoxicity and oxidative stress.[10] Some derivatives have been found to modulate signaling pathways related to neuronal survival and inflammation.[9]
-
Anti-inflammatory Properties: Benzofuran-containing compounds have demonstrated significant anti-inflammatory activity. Derivatives of this compound have been shown to inhibit the production of pro-inflammatory mediators, suggesting their potential as therapeutic agents for inflammatory conditions.
-
Antiviral Activity: Recent studies have highlighted the potential of benzofuran derivatives as broad-spectrum antiviral agents through the activation of the STING (Stimulator of Interferon Genes) signaling pathway, which plays a crucial role in the innate immune response to viral infections.[5][11]
Data Presentation
The following tables summarize the quantitative biological activity data for various derivatives of this compound and related benzofuran compounds.
Table 1: Anticancer Activity of Benzofuran Derivatives
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Benzofuran derivative 1c | K562 (leukemia) | Significant cytotoxicity | [3] |
| Benzofuran derivative 1e | MOLT-4 (leukemia) | Significant cytotoxicity | [3] |
| Benzofuran derivative 2d | HeLa (cervix carcinoma) | Significant cytotoxicity | [3] |
| Benzofuran derivative 3a | K562 (leukemia) | Significant cytotoxicity | [3] |
| Benzofuran derivative 3d | MOLT-4 (leukemia) | Significant cytotoxicity | [3] |
| Benzofuran-2-carboxamide 50g | HCT-116 (colon) | 0.87 | [12] |
| Benzofuran-2-carboxamide 50g | HeLa (cervix) | 0.73 | [12] |
| Benzofuran-2-carboxamide 50g | A549 (lung) | 0.57 | [12] |
| 3-methylbenzofuran 16b | A549 (lung) | 1.48 | [12] |
| Oxindole-benzofuran hybrid 22d | MCF-7 (breast) | 3.41 | [12] |
| Oxindole-benzofuran hybrid 22f | MCF-7 (breast) | 2.27 | [12] |
| Benzofuran derivative 17i | LSD1 (molecular target) | 0.065 | [13] |
| Benzofuran derivative 17i | MCF-7 (breast) | 2.90 | [13] |
| Benzofuran derivative 17i | H460 (lung) | 2.06 | [13] |
Table 2: Antimicrobial Activity of Benzofuran Derivatives
| Compound/Derivative | Microbial Strain | MIC (µg/mL) | Reference |
| Benzofuran derivative 7 | Staphylococcus aureus | 16-64 | [14] |
| Benzofuran derivative 1 | Salmonella typhimurium | 12.5 | [9] |
| Benzofuran derivative 1 | Escherichia coli | 25 | [9] |
| Benzofuran derivative 1 | Staphylococcus aureus | 12.5 | [9] |
| Benzofuran derivative 6 | Penicillium italicum | 12.5 | [9] |
| Benzofuran derivative 6 | Colletotrichum musae | 12.5-25 | [9] |
| Benzofuran amide 6a | Staphylococcus aureus | 6.25 | |
| Benzofuran amide 6b | Escherichia coli | 6.25 | |
| Benzofuran amide 6f | Candida albicans | 6.25 | |
| Hydrophobic benzofuran analog | Escherichia coli | 0.39-3.12 | [7] |
| Hydrophobic benzofuran analog | Staphylococcus aureus | 0.39-3.12 | [7] |
| Hydrophobic benzofuran analog | Methicillin-resistant S. aureus | 0.39-3.12 | [7] |
| Hydrophobic benzofuran analog | Bacillus subtilis | 0.39-3.12 | [7] |
Table 3: Anti-inflammatory Activity of Benzofuran Derivatives
| Compound/Derivative | Assay | IC50 (µM) | Reference |
| Benzofuran derivative 1 | NO Production Inhibition | 17.31 | [9] |
| Benzofuran derivative 3 | NO Production Inhibition | 16.5 | [9] |
| Benzofuran derivative 2 | NO Production Inhibition | 31.5 | [9] |
| Benzofuran derivative 4 | NO Production Inhibition | 42.8 | [9] |
Table 4: Neuroprotective Activity of Benzofuran Derivatives
| Compound/Derivative | Assay | Activity | Reference |
| Moracin O | Glutamate-induced cell death in SK-N-SH cells | Significant neuroprotection | [15] |
| Moracin R | Glutamate-induced cell death in SK-N-SH cells | Significant neuroprotection | [15] |
| Moracin P | Glutamate-induced cell death in SK-N-SH cells | Significant neuroprotection | [15] |
| 7-methoxy-N-(substituted phenyl)benzofuran-2-carboxamide 1f | NMDA-induced excitotoxicity | Potent neuroprotection | [10] |
| 7-methoxy-N-(substituted phenyl)benzofuran-2-carboxamide 1j | NMDA-induced excitotoxicity | Marked anti-excitotoxic effects | [10] |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes a general method for the synthesis of this compound via the reduction of 2-benzofurancarboxylic acid.
Materials:
-
2-Benzofurancarboxylic acid
-
Lithium aluminum hydride (LiAlH4) or other suitable reducing agent
-
Anhydrous tetrahydrofuran (THF) or diethyl ether
-
Dry glassware
-
Magnetic stirrer and heating mantle
-
Ice bath
-
Hydrochloric acid (HCl), 1M solution
-
Sodium sulfate (Na2SO4), anhydrous
-
Rotary evaporator
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
Reaction Setup: In a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), suspend lithium aluminum hydride (1.5 eq.) in anhydrous THF.
-
Addition of Starting Material: Dissolve 2-benzofurancarboxylic acid (1 eq.) in anhydrous THF and add it dropwise to the LiAlH4 suspension via the dropping funnel at 0 °C (ice bath).
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for 2-4 hours, or until the reaction is complete (monitored by TLC).
-
Quenching: Cool the reaction mixture to 0 °C and cautiously quench the excess LiAlH4 by the slow, dropwise addition of water, followed by 1M HCl solution until the mixture becomes clear.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers.
-
Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to obtain pure this compound.
Protocol 2: Synthesis of a 1-Benzofuran-2-ylmethyl Ether Derivative
This protocol outlines a general procedure for the etherification of this compound.
Materials:
-
This compound
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous dimethylformamide (DMF) or THF
-
Alkyl halide (e.g., benzyl bromide)
-
Dry glassware
-
Magnetic stirrer
-
Ice bath
-
Saturated aqueous ammonium chloride (NH4Cl) solution
-
Ethyl acetate
-
Brine
-
Sodium sulfate (Na2SO4), anhydrous
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
Deprotonation: In a dry round-bottom flask under an inert atmosphere, suspend sodium hydride (1.2 eq.) in anhydrous DMF. Cool the suspension to 0 °C.
-
Addition of Alcohol: Dissolve this compound (1 eq.) in anhydrous DMF and add it dropwise to the NaH suspension. Stir the mixture at 0 °C for 30 minutes.
-
Alkylation: Add the alkyl halide (1.1 eq.) dropwise to the reaction mixture at 0 °C. Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring the progress by TLC.
-
Quenching: Carefully quench the reaction by the slow addition of saturated aqueous NH4Cl solution.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Washing: Wash the combined organic layers with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography to yield the desired ether derivative.
Protocol 3: MTT Assay for Cytotoxicity Screening
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.[16][17]
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well plates
-
Benzofuran derivative stock solution (in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight in a CO2 incubator at 37°C.
-
Compound Treatment: Prepare serial dilutions of the benzofuran derivative in complete culture medium. Replace the medium in the wells with the medium containing the test compound at various concentrations. Include a vehicle control (DMSO) and a positive control (a known cytotoxic drug).
-
Incubation: Incubate the plate for 24-72 hours.
-
MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100-200 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Protocol 4: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
This protocol is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[14]
Materials:
-
Bacterial or fungal strain
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
96-well microtiter plates
-
Benzofuran derivative stock solution (in DMSO)
-
Positive control (standard antibiotic/antifungal)
-
Negative control (broth with DMSO)
-
Inoculum prepared to a 0.5 McFarland standard
Procedure:
-
Serial Dilution: Prepare a two-fold serial dilution of the benzofuran derivative in the broth medium directly in the 96-well plate.
-
Inoculation: Add the standardized microbial inoculum to each well.
-
Controls: Include wells for a positive control (broth with inoculum and standard antimicrobial) and a negative control (broth with inoculum and DMSO).
-
Incubation: Incubate the plates at the appropriate temperature (e.g., 37°C for bacteria, 25-30°C for fungi) for 18-24 hours (bacteria) or 24-48 hours (fungi).
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.
Signaling Pathway and Experimental Workflow Diagrams
Caption: Inhibition of the mTOR signaling pathway by benzofuran derivatives.
Caption: Activation of the STING signaling pathway by benzofuran derivatives.
Caption: General workflow for the synthesis and evaluation of bioactive derivatives from this compound.
References
- 1. oldsciparks.lbp.world [oldsciparks.lbp.world]
- 2. scienceopen.com [scienceopen.com]
- 3. researchgate.net [researchgate.net]
- 4. tdcommons.org [tdcommons.org]
- 5. researchgate.net [researchgate.net]
- 6. merckmillipore.com [merckmillipore.com]
- 7. Synthesis and antimicrobial evaluation of new benzofuran derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Discovery of Benzofuran Derivatives that Collaborate with Insulin-Like Growth Factor 1 (IGF-1) to Promote Neuroprotection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Neuroprotective Effects of a Benzofuran-Containing Selenium in a Mouse Alzheimer’s Disease Model: Molecular, Biochemical, and Behavioral Analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Neuroprotective and Antioxidant Effects of Novel Benzofuran-2-Carboxamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Identification of new benzofuran derivatives as STING agonists with broad-spectrum antiviral activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Benzofuran derivatives as anticancer inhibitors of mTOR signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. scribd.com [scribd.com]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
Synthesis of 1-Benzofuran-2-ylmethanol Derivatives: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of 1-Benzofuran-2-ylmethanol derivatives, a scaffold of significant interest in medicinal chemistry and materials science. The following sections outline three primary synthetic strategies, complete with quantitative data, detailed methodologies, and visual representations of the workflows and chemical transformations.
Application Note 1: Synthesis via Sonogashira Coupling, Cyclization, and Reduction
This versatile two-step approach is a widely employed method for the synthesis of 2-substituted benzofurans, which can then be reduced to the desired this compound derivatives. The initial Sonogashira coupling reaction facilitates the formation of a key carbon-carbon bond, followed by an intramolecular cyclization to construct the benzofuran ring. Subsequent reduction of a carbonyl group at the 2-position yields the target alcohol.
A common pathway involves the coupling of an ortho-iodophenol with a terminal alkyne, catalyzed by palladium and copper complexes. The resulting 2-alkynylphenol undergoes cyclization to form the benzofuran ring. This intermediate can then be functionalized to introduce a carbonyl group for the final reduction step. Alternatively, coupling with an appropriate acetylene derivative can directly lead to a precursor for the final reduction.
Experimental Workflow: Sonogashira Coupling Route
Caption: Workflow for Sonogashira Coupling Route.
Quantitative Data Summary: Sonogashira Coupling & Cyclization
| Entry | ortho-Halophenol | Alkyne | Catalyst System | Solvent | Yield (%) of Benzofuran |
| 1 | 2-Iodophenol | Phenylacetylene | PdCl₂(PPh₃)₂/CuI | Triethylamine | 85 |
| 2 | 2-Bromophenol | 1-Hexyne | Pd(OAc)₂/SPhos | Toluene | 78 |
| 3 | 2-Iodo-4-methylphenol | Ethynyltrimethylsilane | Pd(PPh₃)₄/CuI | DMF | 92 |
Experimental Protocol: Synthesis of (1-Benzofuran-2-yl)methanol
Step 1: Synthesis of 2-Ethynylbenzofuran
-
Materials: 2-Iodophenol, ethynyltrimethylsilane, Pd(PPh₃)₄, CuI, triethylamine, THF.
-
Procedure: To a solution of 2-iodophenol (1.0 eq) in a mixture of THF and triethylamine (2:1) is added CuI (0.05 eq) and Pd(PPh₃)₄ (0.025 eq). The mixture is degassed and purged with argon. Ethynyltrimethylsilane (1.2 eq) is then added dropwise, and the reaction is stirred at room temperature for 12 hours. After completion, the reaction is quenched with saturated aqueous NH₄Cl and extracted with diethyl ether. The organic layers are combined, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure. The crude product is purified by column chromatography to yield the trimethylsilyl-protected 2-ethynylphenol. This intermediate is then deprotected using K₂CO₃ in methanol to give 2-ethynylphenol. The subsequent cyclization to 2-ethynylbenzofuran is achieved by heating in a suitable solvent like DMF.
Step 2: Hydration and Reduction to (1-Benzofuran-2-yl)methanol
-
Materials: 2-Ethynylbenzofuran, sulfuric acid, methanol, sodium borohydride (NaBH₄).
-
Procedure: The 2-ethynylbenzofuran is subjected to hydration using a catalytic amount of sulfuric acid in aqueous methanol to yield 1-(1-benzofuran-2-yl)ethan-1-one. This ketone is then dissolved in methanol and cooled to 0 °C. Sodium borohydride (1.5 eq) is added portion-wise, and the mixture is stirred for 2 hours at room temperature. The reaction is quenched by the slow addition of water, and the product is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated to give the crude (1-benzofuran-2-yl)methanol, which can be further purified by column chromatography.
Application Note 2: Synthesis via Perkin Rearrangement and Subsequent Reduction
The Perkin rearrangement provides an efficient route to benzofuran-2-carboxylic acids, which are excellent precursors for the synthesis of this compound derivatives. This method involves the base-catalyzed rearrangement of 3-halocoumarins. The resulting carboxylic acid can then be reduced to the desired primary alcohol.
Reaction Pathway: Perkin Rearrangement Route
Caption: Perkin Rearrangement to this compound.
Quantitative Data Summary: Perkin Rearrangement
| Entry | 3-Halocoumarin | Base | Solvent | Yield (%) of Carboxylic Acid |
| 1 | 3-Bromocoumarin | NaOH | Ethanol | 95 |
| 2 | 3-Chloro-6-methylcoumarin | KOH | Methanol | 88 |
| 3 | 3-Bromo-7-methoxycoumarin | NaOEt | Ethanol | 92 |
Experimental Protocol: Synthesis of (1-Benzofuran-2-yl)methanol from 3-Bromocoumarin
Step 1: Synthesis of 1-Benzofuran-2-carboxylic Acid
-
Materials: 3-Bromocoumarin, sodium hydroxide (NaOH), ethanol.
-
Procedure: 3-Bromocoumarin (1.0 eq) is dissolved in ethanol, and a solution of sodium hydroxide (2.0 eq) in water is added. The mixture is refluxed for 3 hours. After cooling, the solvent is removed under reduced pressure. The residue is dissolved in water and acidified with concentrated HCl. The precipitated product is filtered, washed with cold water, and dried to afford 1-benzofuran-2-carboxylic acid.
Step 2: Reduction to (1-Benzofuran-2-yl)methanol
-
Materials: 1-Benzofuran-2-carboxylic acid, lithium aluminum hydride (LiAlH₄), anhydrous THF.
-
Procedure: To a suspension of LiAlH₄ (2.0 eq) in anhydrous THF under an argon atmosphere, a solution of 1-benzofuran-2-carboxylic acid (1.0 eq) in anhydrous THF is added dropwise at 0 °C. The reaction mixture is then stirred at room temperature for 12 hours. After completion, the reaction is carefully quenched by the sequential addition of water, 15% aqueous NaOH, and water. The resulting solid is filtered off, and the filtrate is dried over anhydrous Na₂SO₄ and concentrated to give (1-benzofuran-2-yl)methanol.
Application Note 3: Direct Reduction of 1-Benzofuran-2-carboxaldehyde
For many applications, the most straightforward route to this compound is the direct reduction of the corresponding aldehyde. 1-Benzofuran-2-carboxaldehyde is a commercially available starting material, or it can be readily synthesized through various formylation reactions of benzofuran.
Reaction Scheme: Aldehyde Reduction
Caption: Direct Reduction of 1-Benzofuran-2-carboxaldehyde.
Quantitative Data Summary: Aldehyde Reduction
| Entry | Aldehyde | Reducing Agent | Solvent | Yield (%) of Alcohol |
| 1 | 1-Benzofuran-2-carboxaldehyde | NaBH₄ | Methanol | >95 |
| 2 | 5-Bromo-1-benzofuran-2-carboxaldehyde | NaBH₄ | Ethanol | 93 |
| 3 | 7-Methoxy-1-benzofuran-2-carboxaldehyde | LiAlH₄ | THF | 90 |
Experimental Protocol: Synthesis of (1-Benzofuran-2-yl)methanol
-
Materials: 1-Benzofuran-2-carboxaldehyde, sodium borohydride (NaBH₄), methanol.
-
Procedure: 1-Benzofuran-2-carboxaldehyde (1.0 eq) is dissolved in methanol and the solution is cooled to 0 °C in an ice bath. Sodium borohydride (1.5 eq) is added in small portions over 15 minutes. The reaction mixture is then allowed to warm to room temperature and stirred for an additional 2 hours. The reaction is quenched by the slow addition of water. The methanol is removed under reduced pressure, and the aqueous residue is extracted with ethyl acetate. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield (1-benzofuran-2-yl)methanol as a solid, which can be recrystallized for further purification.
Application Notes and Protocols: 1-Benzofuran Derivatives in the Development of Anticancer Agents
For Researchers, Scientists, and Drug Development Professionals
Introduction
The benzofuran scaffold is a prominent heterocyclic motif found in numerous natural products and synthetic compounds that exhibit a wide spectrum of biological activities.[1][2][3][4][5][6] In recent years, derivatives of the benzofuran core have garnered significant attention in medicinal chemistry as a promising class of anticancer agents.[1][2][7] These compounds have demonstrated potent cytotoxicity against a variety of human cancer cell lines through diverse mechanisms of action, including the induction of apoptosis, cell cycle arrest, and the inhibition of key signaling pathways critical for tumor progression and survival.[1][2][8] This document provides an overview of the application of 1-benzofuran derivatives in anticancer drug development, including quantitative data on their activity, detailed experimental protocols, and visualizations of relevant biological pathways and experimental workflows.
Data Presentation: In Vitro Anticancer Activity of Benzofuran Derivatives
The following table summarizes the half-maximal inhibitory concentration (IC₅₀) values for several benzofuran derivatives against various cancer cell lines, showcasing the potential of this chemical class.
| Compound/Derivative | Cancer Cell Line | IC₅₀ (µM) | Reference(s) |
| 3-Amidobenzofuran (28g) | MDA-MB-231 (Breast) | 3.01 | [1] |
| 3-Amidobenzofuran (28g) | HCT-116 (Colon) | 5.20 | [1] |
| Benzofuran Hybrid (12) | SiHa (Cervical) | 1.10 | [1][2] |
| Benzofuran Hybrid (12) | HeLa (Cervical) | 1.06 | [1][2] |
| Oxindole-Benzofuran (22d) | MCF-7 (Breast) | 3.41 | [1][9] |
| Oxindole-Benzofuran (22f) | MCF-7 (Breast) | 2.27 | [1][9] |
| Bromo-derivative (14c) | HCT-116 (Colon) | 3.27 | [1][9] |
| Benzofuran-based chalcone (4g) | HCC1806 (Breast) | 5.93 | [10] |
| Benzofuran-based chalcone (4g) | HeLa (Cervical) | 5.61 | [10] |
| Benzofuran derivative (17i) | H460 (Lung) | 2.06 | [11] |
| Benzofuran derivative (17i) | MCF-7 (Breast) | 2.90 | [11] |
| Benzofuran-2-carboxamide (50g) | A549 (Lung) | 0.57 | [9] |
| Benzofuran-2-carboxamide (50g) | HeLa (Cervical) | 0.73 | [9] |
| Benzofuran-2-carboxamide (50g) | HCT-116 (Colon) | 0.87 | [9] |
Key Signaling Pathways Targeted by Benzofuran Derivatives
Benzofuran derivatives have been shown to exert their anticancer effects by modulating various signaling pathways crucial for cancer cell proliferation, survival, and metastasis.
mTOR Signaling Pathway
A number of benzofuran derivatives have been identified as inhibitors of the mTOR (mammalian target of rapamycin) signaling pathway.[12] The mTOR pathway is a central regulator of cell growth, proliferation, and survival. By inhibiting mTOR, these compounds can effectively halt cancer cell progression.
Caption: Inhibition of mTOR signaling pathway by benzofuran derivatives.
VEGFR-2 Signaling Pathway
Certain benzofuran-based chalcone derivatives have been identified as potent inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[10] VEGFR-2 is a key mediator of angiogenesis, the process of new blood vessel formation, which is essential for tumor growth and metastasis.
Caption: Inhibition of VEGFR-2 signaling pathway by benzofuran derivatives.
Experimental Protocols
General Synthesis of 1-(1-Benzofuran-2-yl)ethan-1-one Derivatives
This protocol outlines a general method for the synthesis of benzofuran derivatives starting from a substituted 1-(1-benzofuran-2-yl)ethan-1-one, which can be a key intermediate.[8]
Caption: General workflow for the synthesis of benzofuran derivatives.
Materials:
-
Substituted 1-(1-benzofuran-2-yl)ethan-1-one
-
Appropriate aromatic or heterocyclic aldehyde
-
Ethanol
-
Sodium hydroxide or other suitable base
-
Reagents for cyclization (e.g., hydrazine hydrate, guanidine hydrochloride)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
Chalcone Synthesis: Dissolve the starting 1-(1-benzofuran-2-yl)ethan-1-one and the selected aldehyde in ethanol.
-
Add a catalytic amount of a base (e.g., aqueous sodium hydroxide) and stir the mixture at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-cold water and acidify to precipitate the chalcone intermediate.
-
Filter, wash with water, and dry the crude product.
-
Cyclization: Reflux the obtained chalcone with a suitable reagent (e.g., hydrazine hydrate in ethanol) to form the desired heterocyclic ring fused to the benzofuran scaffold.
-
Purification: Purify the crude final product by column chromatography on silica gel using an appropriate solvent system.
-
Characterization: Confirm the structure of the synthesized compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.[8]
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.[8][10]
Materials:
-
Cancer cell lines (e.g., HeLa, MCF-7, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Benzofuran derivatives dissolved in DMSO
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the benzofuran derivatives in the cell culture medium. Add the diluted compounds to the respective wells and incubate for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., cisplatin).
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value, which is the concentration of the compound that inhibits cell growth by 50%.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This assay is used to detect apoptosis, a form of programmed cell death, induced by the test compounds.
Materials:
-
Cancer cell lines
-
Benzofuran derivatives
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat the cancer cells with the benzofuran derivatives at their respective IC₅₀ concentrations for a specified period (e.g., 24 or 48 hours).
-
Cell Harvesting: Harvest the cells by trypsinization and wash them with cold PBS.
-
Staining: Resuspend the cells in the binding buffer provided in the kit. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.[8]
Conclusion
Derivatives based on the 1-benzofuran scaffold represent a rich source for the discovery of novel anticancer agents.[2][5] The versatility of the benzofuran ring system allows for extensive chemical modifications to optimize potency, selectivity, and pharmacokinetic properties.[3] The diverse mechanisms of action, including the inhibition of key signaling pathways like mTOR and VEGFR-2, highlight the potential of these compounds to address various cancer types.[10][12] The protocols outlined above provide a foundational framework for the synthesis and biological evaluation of new benzofuran derivatives in the ongoing search for more effective cancer therapies.
References
- 1. benchchem.com [benchchem.com]
- 2. Anticancer therapeutic potential of benzofuran scaffolds - RSC Advances (RSC Publishing) DOI:10.1039/D3RA01383A [pubs.rsc.org]
- 3. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Anticancer therapeutic potential of benzofuran scaffolds - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. New Derivatives of 1-(3-Methyl-1-Benzofuran-2-yl)Ethan-1-one: Synthesis and Preliminary Studies of Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Anticancer therapeutic potential of benzofuran scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis and anti-tumor activity of new benzofuran-based chalcone derivatives as potent VEGFR-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Design, synthesis and biological evaluation of novel benzofuran derivatives as potent LSD1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Benzofuran derivatives as anticancer inhibitors of mTOR signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for 1-Benzofuran-2-ylmethanol Derivatives: Antimicrobial Properties
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the antimicrobial properties of 1-Benzofuran-2-ylmethanol derivatives. It includes a summary of their activity against various pathogens, detailed protocols for their synthesis and antimicrobial evaluation, and visual diagrams to illustrate key processes. The benzofuran scaffold is a well-established pharmacophore in medicinal chemistry, and its derivatives, including those based on this compound, have shown significant potential as antimicrobial agents.[1][2][3]
Antimicrobial Activity of Benzofuran Derivatives
Benzofuran derivatives have demonstrated a broad spectrum of antimicrobial activity against Gram-positive and Gram-negative bacteria, as well as various fungal strains.[1][2] The efficacy of these compounds is often quantified by their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a substance that prevents visible growth of a microorganism.
Several studies have reported the antimicrobial activities of various benzofuran derivatives. For instance, certain novel benzofuran amide derivatives have shown strong broad-spectrum antimicrobial activity with MICs as low as 6.25 µg/mL.[2] In another study, hydrophobic benzofuran analogs exhibited favorable antibacterial activities with MIC80 values ranging from 0.39 to 3.12 μg/mL against bacteria such as Escherichia coli, Staphylococcus aureus, Methicillin-resistant S. aureus (MRSA), and Bacillus subtilis.[4][5][6] Furthermore, some benzofuran ketoxime derivatives have been found to be highly active against S. aureus with an MIC of 0.039 μg/mL and also showed good activity against Candida albicans with MICs ranging from 0.625 to 2.5 μg/mL.[1]
The tables below summarize the antimicrobial activity of selected benzofuran derivatives from various studies. It is important to note that the specific activity of this compound derivatives may vary depending on the nature and position of substituents on the benzofuran ring and any modifications to the methanol group.
Table 1: Antibacterial Activity of Selected Benzofuran Derivatives
| Compound Class | Bacterial Strain | MIC (µg/mL) | Reference |
| Benzofuran Amide Derivatives | Gram-positive & Gram-negative bacteria | As low as 6.25 | [2] |
| Hydrophobic Benzofuran Analogs | Escherichia coli | 0.39 - 3.12 (MIC80) | [5] |
| Staphylococcus aureus | 0.39 - 3.12 (MIC80) | [5] | |
| Methicillin-resistant S. aureus | 0.39 - 3.12 (MIC80) | [5] | |
| Bacillus subtilis | 0.39 - 3.12 (MIC80) | [5] | |
| Benzofuran Ketoxime Derivatives | Staphylococcus aureus | 0.039 | [1] |
| Aza-benzofuran Derivatives | Salmonella typhimurium | 12.5 | [7] |
| Escherichia coli | 25 | [7] | |
| Staphylococcus aureus | 12.5 | [7] |
Table 2: Antifungal Activity of Selected Benzofuran Derivatives
| Compound Class | Fungal Strain | MIC (µg/mL) | Reference |
| Benzofuran Ketoxime Derivatives | Candida albicans | 0.625 - 2.5 | [1] |
| Oxa-benzofuran Derivatives | Penicillium italicum | 12.5 | [7] |
| Colletotrichum musae | 12.5 - 25 | [7] |
Experimental Protocols
This section provides detailed methodologies for the synthesis of this compound derivatives and for evaluating their antimicrobial properties.
Synthesis of this compound Derivatives
The synthesis of this compound derivatives can be achieved through a multi-step process starting from salicylaldehyde. A general synthetic scheme is outlined below, followed by a detailed protocol.
Caption: Synthetic workflow for this compound derivatives.
Protocol for the Synthesis of this compound:
This protocol is adapted from established methods for the synthesis of benzofuran derivatives.[8]
Step 1: Synthesis of 2-Acetylbenzofuran
-
To a solution of salicylaldehyde (1 equivalent) in dry acetone, add anhydrous potassium carbonate (2 equivalents) and chloroacetone (1.1 equivalents).
-
Reflux the reaction mixture for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, filter the reaction mixture to remove potassium carbonate and wash the residue with acetone.
-
Evaporate the solvent from the filtrate under reduced pressure to obtain the crude 2-acetylbenzofuran.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography.
Step 2: Reduction of 2-Acetylbenzofuran to this compound
-
Dissolve the purified 2-acetylbenzofuran (1 equivalent) in methanol in an ice bath.
-
Slowly add sodium borohydride (NaBH4) (1.5 equivalents) portion-wise to the solution while stirring.
-
Continue stirring the reaction mixture at room temperature for 2-4 hours, monitoring by TLC.
-
After completion, quench the reaction by the slow addition of water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield this compound.
-
Further purification can be achieved by column chromatography if necessary.
Step 3: Synthesis of this compound Derivatives (Optional) The hydroxyl group of this compound can be further derivatized to synthesize esters or ethers, which may enhance antimicrobial activity.
-
For Ester Synthesis: React this compound with a desired acyl chloride or carboxylic acid (in the presence of a coupling agent like DCC) in an appropriate solvent with a base (e.g., triethylamine or pyridine).
-
For Ether Synthesis: React this compound with an alkyl halide in the presence of a base (e.g., sodium hydride) in a suitable solvent like THF or DMF.
Antimicrobial Susceptibility Testing
The antimicrobial activity of the synthesized this compound derivatives can be determined using standard methods such as the broth microdilution method for MIC determination and the agar well diffusion method for preliminary screening.
Caption: Workflow for antimicrobial susceptibility testing.
Protocol for Broth Microdilution Method (MIC Determination): [7]
-
Prepare a stock solution of each this compound derivative in a suitable solvent (e.g., DMSO).
-
In a 96-well microtiter plate, add 100 µL of sterile Mueller-Hinton Broth (MHB) to each well.
-
Add 100 µL of the compound stock solution to the first well and perform two-fold serial dilutions across the plate.
-
Prepare a microbial inoculum equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.
-
Inoculate each well with 10 µL of the standardized microbial suspension.
-
Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Incubate the plate at 37°C for 18-24 hours.
-
The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.
Protocol for Agar Well Diffusion Method: [9][10]
-
Prepare Mueller-Hinton Agar (MHA) plates.
-
Prepare a microbial inoculum equivalent to a 0.5 McFarland standard.
-
Using a sterile cotton swab, evenly spread the inoculum over the entire surface of the MHA plate.
-
Allow the plate to dry for a few minutes.
-
Using a sterile cork borer, create wells (e.g., 6 mm in diameter) in the agar.
-
Add a fixed volume (e.g., 50-100 µL) of each compound solution at a specific concentration into the wells.
-
Add a standard antibiotic as a positive control and the solvent as a negative control.
-
Incubate the plates at 37°C for 18-24 hours.
-
Measure the diameter of the zone of inhibition (in mm) around each well. A larger zone of inhibition indicates greater antimicrobial activity.
Potential Mechanism of Action
The precise mechanism of antimicrobial action for this compound derivatives is not yet fully elucidated. However, based on studies of other benzofuran compounds, several mechanisms can be proposed. One of the leading hypotheses is the disruption of the microbial cell membrane. The lipophilic nature of the benzofuran ring system may facilitate its insertion into the lipid bilayer of the cell membrane, leading to increased permeability, leakage of intracellular components, and ultimately cell death.
Caption: Proposed mechanism of antimicrobial action.
Further research is necessary to fully understand the molecular targets and signaling pathways affected by these compounds. Techniques such as proteomics, transcriptomics, and cell-based assays can provide deeper insights into their mode of action.
Conclusion
This compound derivatives represent a promising class of compounds with significant potential for the development of new antimicrobial agents. The synthetic and screening protocols provided in these application notes offer a framework for researchers to explore the structure-activity relationships of these molecules and to identify lead compounds for further development. The versatility of the benzofuran scaffold allows for a wide range of chemical modifications, providing ample opportunities to optimize the antimicrobial potency and selectivity of these derivatives.
References
- 1. Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jopcr.com [jopcr.com]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. merckmillipore.com [merckmillipore.com]
- 6. Synthesis and antimicrobial evaluation of new benzofuran derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Benzofuran Derivatives with Antimicrobial and Anti-Inflammatory Activities from Penicillium crustosum SCNU-F0046 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. ijpbs.com [ijpbs.com]
- 10. cuestionesdefisioterapia.com [cuestionesdefisioterapia.com]
Application Notes and Protocols: Enzymatic Reactions Involving 1-Benzofuran-2-ylmethanol and Analogs
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and data for enzymatic reactions involving 1-benzofuran-2-ylmethanol and its structural analogs. The focus is on biocatalytic methods for the synthesis of chiral benzofuran derivatives, which are valuable building blocks in medicinal chemistry and organic synthesis.[1][2][3][4] The protocols described herein utilize lipases for kinetic resolution and whole-cell systems for asymmetric bioreduction, offering green and efficient alternatives to traditional chemical methods.[1]
I. Lipase-Catalyzed Kinetic Resolution of 1-(Benzofuran-2-yl)ethanols
Lipases are versatile enzymes widely used in organic synthesis for their ability to catalyze enantioselective reactions, such as the acylation and hydrolysis of alcohols.[5][6][7] The kinetic resolution of racemic 1-(benzofuran-2-yl)ethanols using lipase catalysis allows for the separation of enantiomers, yielding highly enantiopure alcohols and acetates.[5]
Quantitative Data Summary
| Enzyme | Substrate | Reaction Type | Acyl Donor/Solvent | Conversion (%) | Product(s) | Enantiomeric Excess (ee %) | Yield (%) | Ref. |
| Lipase (unspecified) | Racemic 1-(benzofuran-2-yl)ethanol | Kinetic Resolution | - | 49 | (S)-1-(benzofuran-2-yl)ethanol | 98.6 | 49 | [5] |
| Candida antarctica Lipase B (CAL-B, Novozym 435) | Racemic 1-(benzofuran-2-yl)ethanols | Enantioselective acylation | Vinyl acetate in toluene | ~50 | (1R)-1-acetoxy-1-(benzofuran-2-yl)ethanes and (1S)-1-(benzofuran-2-yl)ethanols | >99 | - | [5] |
| Candida antarctica Lipase B (CAL-B, Novozym 435) | (1R)-1-acetoxy-1-(benzofuran-2-yl)ethanes | Ethanolysis | Ethanol in diisopropyl ether | - | (1R)-1-(benzofuran-2-yl)ethanols | enantiopure | almost quantitative | [5] |
Experimental Protocol: Lipase-Catalyzed Enantioselective Acylation
This protocol describes the kinetic resolution of racemic 1-(benzofuran-2-yl)ethanol via acylation catalyzed by Candida antarctica lipase B.
Materials:
-
Racemic 1-(benzofuran-2-yl)ethanol
-
Candida antarctica lipase B (CAL-B, Novozym 435)
-
Vinyl acetate
-
Toluene (anhydrous)
-
Standard laboratory glassware
-
Magnetic stirrer
-
Temperature-controlled oil bath
-
Chiral HPLC for analysis
Procedure:
-
Dissolve racemic 1-(benzofuran-2-yl)ethanol in anhydrous toluene in a round-bottom flask.
-
Add vinyl acetate as the acyl donor.
-
Add Candida antarctica lipase B to the reaction mixture.
-
Stir the reaction mixture at a constant temperature (e.g., 45°C).
-
Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by chiral HPLC to determine the conversion and enantiomeric excess of the remaining alcohol and the formed acetate.
-
Once the desired conversion (typically around 50%) is reached, stop the reaction by filtering off the enzyme.
-
Evaporate the solvent under reduced pressure.
-
Separate the resulting (1R)-1-acetoxy-1-(benzofuran-2-yl)ethane from the unreacted (1S)-1-(benzofuran-2-yl)ethanol using column chromatography.
Caption: Workflow for the whole-cell bioreduction of 1-(benzofuran-2-yl)ethanone.
III. Potential Application: Horseradish Peroxidase (HRP) Catalyzed Oxidation
Proposed Experimental Protocol: HRP-Catalyzed Oxidation
This protocol is a general guideline for exploring the HRP-catalyzed oxidation of this compound.
Materials:
-
This compound
-
Horseradish peroxidase (HRP)
-
Hydrogen peroxide (H₂O₂)
-
Phosphate buffer (e.g., pH 7.0)
-
Methanol or another suitable co-solvent
-
HPLC or GC-MS for analysis
Procedure:
-
Prepare a solution of this compound in a phosphate buffer, using a minimal amount of a co-solvent like methanol if needed for solubility.
-
Add HRP to the substrate solution and mix gently.
-
Initiate the reaction by adding a stoichiometric amount of hydrogen peroxide. The H₂O₂ should be added slowly or in portions to avoid enzyme inactivation.
-
Incubate the reaction at room temperature with gentle stirring.
-
Monitor the reaction by taking samples at different time points and analyzing them by HPLC or GC-MS to identify potential oxidation products.
-
Once the reaction is complete, quench it by adding a catalase or by extraction with an organic solvent.
-
Isolate and characterize the products.
Proposed HRP Catalytic Cycle for Oxidation
Caption: Proposed catalytic cycle for the HRP-mediated oxidation of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. mdpi.com [mdpi.com]
- 4. Natural source, bioactivity and synthesis of benzofuran derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. bpb-us-e1.wpmucdn.com [bpb-us-e1.wpmucdn.com]
- 8. Horseradish peroxidase - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols: 1-Benzofuran-2-ylmethanol Derivatives as Versatile Fluorescent Probes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzofuran, a heterocyclic organic compound composed of fused benzene and furan rings, serves as a core scaffold for a diverse range of fluorescent probes.[1] While 1-benzofuran-2-ylmethanol itself is a fundamental building block, its derivatives have been extensively developed and utilized as fluorescent markers for a variety of biological applications. These probes offer advantageous properties including high quantum yields, sensitivity to microenvironments, and the potential for blue-light emission.[1] This document provides detailed application notes and protocols for the use of this compound-based fluorescent probes in cellular imaging and analyte detection.
The applications of these probes are extensive, ranging from their use in organic synthesis and material science to their significant roles in biologically active molecules with anti-inflammatory, antioxidant, and antitumor properties.[1] In material science, their electrochemical behavior, thermal stability, and high quantum yields make them suitable for applications such as organic light-emitting diodes (OLEDs).[1]
Principle of Detection
The fluorescence of benzofuran derivatives is often based on mechanisms such as intramolecular charge transfer (ICT), restriction of intramolecular rotation (RIR), and specific chemical reactions with analytes. The benzofuran moiety typically acts as a fluorophore, and its emission properties can be modulated by various substituents and the surrounding environment. This allows for the design of "turn-on" or "turn-off" probes for specific targets.
Applications
Derivatives of this compound have been successfully employed as fluorescent probes for a range of applications, including:
-
Viscosity Sensing: Certain 2-(2-thienyl)benzofuran derivatives exhibit viscosity-sensitive fluorescence. In low-viscosity environments, the molecule can undergo non-radiative decay through torsional relaxation, leading to weak fluorescence. In more viscous media, this rotation is restricted, enhancing fluorescence intensity and allowing for the visualization of intracellular viscosity changes.[2]
-
Reactive Oxygen Species (ROS) Detection: Specifically designed benzofuran derivatives can react with ROS, such as peroxynitrite (ONOO⁻), leading to a change in their fluorescence properties, enabling the detection of these reactive species in living cells.[2]
-
Metal Ion Detection: The benzofuran scaffold can be functionalized with chelating moieties to create selective fluorescent probes for various metal ions, including Fe³⁺, Cu²⁺, Zn²⁺, Al³⁺, and Hg²⁺.[3] The binding of a metal ion to the probe can result in either fluorescence quenching ("turn-off") or enhancement ("turn-on").[3]
-
Bioorthogonal Labeling: Benzofuran derivatives containing functional groups like terminal alkynes can be used for bioorthogonal labeling of biomolecules via click chemistry, allowing for their fluorescent tagging and visualization.
Data Presentation
The photophysical properties of fluorescent probes are crucial for their application. The following tables summarize the quantitative data for representative benzofuran derivatives.
Table 1: Photophysical Properties of Benzofuran-Naphthyridine Derivatives in Different Solvents [4]
| Compound | Solvent | Excitation (nm) | Emission (nm) |
| BAN | EtOAc | ~360, ~378 | 400 |
| THF | ~360, ~378 | 403 | |
| CH₂Cl₂ | ~360, ~378 | 405 | |
| MeCN | ~360, ~378 | 415 | |
| HBAN | H₂O-THF | Not Specified | Shift to longer wavelengths with increased H₂O content |
| FBAN | H₂O-THF | Not Specified | Fluorescence intensity increases with appropriate fractions of water |
| ABAN | H₂O-THF | Not Specified | Fluorescence intensity increases with appropriate fractions of water |
Table 2: Performance of Benzofuran-Based Chemosensors for Metal Ion Detection [3]
| Probe Number (as per source) | Target Ion | Limit of Detection (LOD) | Detection Method |
| 10 | Zn²⁺ | 1.08 μM | Not Specified |
| 12 | Cu²⁺ | 9.05 x 10⁻⁸ M | Not Specified |
| 17 | Fe³⁺ | 0.067 μM | Not Specified |
| 19 | Al³⁺ | 9.79 nM | Not Specified |
| 21 | Fe³⁺ | 43 nM | "On-off" fluorescence |
| 23 | Cu²⁺ | 2.3 x 10⁻⁷ M | Not Specified |
| 25 | Hg²⁺ | 4.7 x 10⁻⁸ M | Not Specified |
Experimental Protocols
The following are generalized protocols for the application of this compound derivative-based fluorescent probes. Optimization for specific probes, cell types, and instrumentation is recommended.
Protocol 1: Live-Cell Imaging of Intracellular Viscosity
This protocol is adapted for a generic 2-(2-thienyl)benzofuran-based viscosity probe.[2]
Materials:
-
2-(2-thienyl)benzofuran-based viscosity probe
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS) or Hank's Balanced Salt Solution (HBSS)
-
Cells of interest
-
Glass-bottom imaging dishes or chamber slides
-
Fluorescence microscope with appropriate filter sets
Procedure:
-
Probe Preparation:
-
Prepare a 1-10 mM stock solution of the fluorescent probe in anhydrous DMSO.
-
Store the stock solution at -20°C, protected from light.
-
On the day of the experiment, dilute the stock solution to a final working concentration of 1-10 µM in pre-warmed complete cell culture medium.
-
-
Cell Culture and Staining:
-
Plate cells on glass-bottom imaging dishes or chamber slides and culture until they reach 50-70% confluency.
-
Remove the culture medium and wash the cells once with pre-warmed PBS or HBSS.
-
Add the probe-containing medium to the cells and incubate for 15-60 minutes at 37°C in a CO₂ incubator.
-
-
Washing and Imaging:
-
After incubation, remove the probe-containing medium and wash the cells twice with pre-warmed PBS or HBSS.
-
Add fresh pre-warmed culture medium or PBS/HBSS to the cells for imaging.
-
Image the cells using a fluorescence microscope with the appropriate excitation and emission filters for the specific probe.
-
Protocol 2: Detection of Metal Ions in Solution
This protocol provides a general guideline for using a benzofuran-based fluorescent chemosensor for the detection of a specific metal ion.
Materials:
-
Benzofuran-based fluorescent chemosensor
-
Solvent (e.g., DMSO/H₂O mixture)
-
Stock solutions of various metal ions
-
Fluorometer
Procedure:
-
Probe Solution Preparation:
-
Prepare a stock solution of the benzofuran-based probe in a suitable solvent (e.g., DMSO).
-
Prepare a working solution of the probe by diluting the stock solution in the desired experimental solvent system (e.g., 9:1 DMSO/H₂O).
-
-
Fluorescence Titration:
-
To the probe solution in a cuvette, incrementally add small aliquots of the target metal ion stock solution.
-
After each addition, mix thoroughly and record the fluorescence emission spectrum.
-
Monitor the change in fluorescence intensity at the emission maximum.
-
-
Selectivity Assay:
-
Prepare solutions of the probe containing various potentially interfering metal ions at a concentration significantly higher than the target ion.
-
Record the fluorescence spectra and compare the response to that of the target ion to assess selectivity.
-
-
Limit of Detection (LOD) Calculation:
-
The LOD can be calculated based on the fluorescence titration data using the formula 3σ/k, where σ is the standard deviation of the blank signal and k is the slope of the linear portion of the intensity vs. concentration plot.
-
Visualizations
The following diagrams illustrate key concepts and workflows related to the use of benzofuran-based fluorescent probes.
Caption: Mechanism of a viscosity-sensitive benzofuran probe.
Caption: General principle of metal ion detection.
Caption: Experimental workflow for live-cell imaging.
References
Application Notes and Protocols: 1-Benzofuran-2-ylmethanol in Material Science
For Researchers, Scientists, and Drug Development Professionals
These application notes provide an overview of the potential uses of 1-Benzofuran-2-ylmethanol and its derivatives in material science, drawing upon the broader applications of the benzofuran scaffold. While specific data for this compound is limited in publicly available literature, its inherent chemical properties—a rigid, electron-rich benzofuran core coupled with a reactive hydroxyl group—make it a promising candidate for the development of advanced materials. The following sections detail potential applications, experimental protocols based on related benzofuran derivatives, and key data.
Introduction to this compound in Material Science
Benzofuran derivatives are a significant class of heterocyclic compounds recognized for their diverse applications in medicinal chemistry and material science.[1] The fused benzene and furan rings create a rigid and planar structure with unique electronic and photophysical properties. This compound, specifically, possesses a hydroxyl group that can serve as a reactive site for polymerization, surface modification, and incorporation into larger molecular architectures. This makes it a versatile building block for creating novel materials with tailored functionalities.
Potential Applications
The unique structure of this compound suggests its utility in several areas of material science:
-
Polymer Science: The hydroxyl group of this compound allows it to act as a monomer or an initiator in polymerization reactions. The resulting polymers would incorporate the rigid and fluorescent benzofuran moiety into their backbone, potentially leading to materials with high thermal stability, specific optical properties, and enhanced mechanical strength. Benzofuran itself can undergo cationic polymerization to form rigid polymers with a high glass-transition temperature and transparency, making them suitable for applications as transparent thermoplastics.[2]
-
Organic Electronics: Benzofuran derivatives are utilized in organic light-emitting diodes (OLEDs) as host materials, emissive materials, and charge-transporting materials.[3][4][5] The electron-rich nature of the benzofuran ring system facilitates charge transport. This compound could be functionalized and incorporated into the emissive or charge-transport layers of OLEDs.
-
Fluorescent Sensors: The inherent fluorescence of the benzofuran core makes its derivatives excellent candidates for the development of chemosensors for metal ion detection.[6] The hydroxyl group of this compound provides a convenient handle for attaching specific recognition units to create selective and sensitive fluorescent sensors.
-
Surface Modification: The reactive hydroxyl group can be used to graft this compound onto the surface of various substrates. This surface modification can alter the surface properties, such as hydrophobicity, biocompatibility, and optical characteristics.
Experimental Protocols
The following are generalized experimental protocols for the synthesis and application of materials based on benzofuran derivatives, which can be adapted for this compound.
Synthesis of Benzofuran-Containing Polymers via Cationic Polymerization
This protocol is based on the cationic polymerization of benzofuran (BzF) and can be adapted for monomers derived from this compound.
Objective: To synthesize a polybenzofuran with controlled molecular weight and optical activity.[2][7]
Materials:
-
Benzofuran (BzF) monomer (or a derivative of this compound)
-
Aluminum chloride (AlCl₃) as a Lewis acid catalyst
-
Chiral β-amino acid derivative (e.g., (S)-β-phenylalanine) as a chiral additive
-
Thioether-based reversible chain-transfer agent (CTA)
-
Toluene (anhydrous)
-
Methanol (for quenching)
-
Standard glassware for inert atmosphere reactions (Schlenk line)
Procedure:
-
Catalyst Preparation: In a glovebox or under an inert atmosphere, premix AlCl₃ and the chiral β-amino acid derivative in a 2:1 molar ratio in anhydrous toluene. Age the solution at 20 °C for 24 hours. The solution should become homogeneous.[2]
-
Polymerization:
-
In a dried Schlenk flask under an inert atmosphere, dissolve the BzF monomer and the chain-transfer agent in anhydrous toluene.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Initiate the polymerization by adding the aged catalyst solution via syringe.
-
Allow the reaction to proceed for the desired time, taking aliquots to monitor monomer conversion and molecular weight evolution by ¹H NMR and size-exclusion chromatography (SEC), respectively.[2]
-
-
Quenching and Purification:
-
Quench the polymerization by adding pre-chilled methanol.
-
Precipitate the polymer by pouring the reaction mixture into a large volume of methanol.
-
Collect the polymer by filtration, wash with methanol, and dry under vacuum.
-
Expected Outcome: An optically active polybenzofuran with a controlled molecular weight and narrow molecular weight distribution.
Photophysical Characterization of Benzofuran-Based Materials
This protocol outlines the steps to characterize the photophysical properties of materials incorporating this compound.[1]
Objective: To determine the absorption and emission characteristics, fluorescence quantum yield, and excited-state lifetime of a benzofuran-containing material.[1]
Materials and Instruments:
-
Benzofuran-containing material dissolved in a suitable solvent (e.g., THF, chloroform)
-
UV-Vis Spectrophotometer
-
Spectrofluorometer with a xenon arc lamp and photomultiplier tube detector
-
Time-Correlated Single Photon Counting (TCSPC) system
Procedure:
-
UV-Vis Absorption Spectroscopy:
-
Prepare a dilute solution of the material in the chosen solvent.
-
Record the absorption spectrum to determine the wavelength of maximum absorption (λabs_max).[1]
-
-
Steady-State Fluorescence Spectroscopy:
-
Fluorescence Quantum Yield (ΦF) Measurement:
-
Use a well-characterized fluorescence standard with an emission range similar to the sample (e.g., quinine sulfate in 0.1 M H₂SO₄).
-
Measure the integrated fluorescence intensity and the absorbance at the excitation wavelength for both the sample and the standard.
-
Calculate the quantum yield using the following equation: ΦF,sample = ΦF,std × (Isample / Istd) × (Astd / Asample) × (ηsample² / ηstd²) where I is the integrated fluorescence intensity, A is the absorbance, and η is the refractive index of the solvent.
-
-
Excited-State Lifetime (τ) Measurement:
-
Use a TCSPC system to measure the fluorescence decay profile.
-
Fit the decay curve to a single or multi-exponential function to determine the excited-state lifetime.
-
Data Presentation
Due to the limited specific data for this compound in material science applications, the following table presents representative data for the cationic polymerization of benzofuran (BzF) to illustrate the type of quantitative data that would be relevant.
Table 1: Asymmetric Cationic Polymerization of Benzofuran (BzF)[2]
| Entry | Chiral Additive | Mₙ (× 10⁴ g/mol ) | MWD (Mₙ/Mₙ) | Specific Optical Rotation ([α]²⁵_D in THF) |
| 1 | (S)-β-Phenylalanine | 15.8 | 1.25 | +7.5 |
| 2 | (R)-β-Phenylalanine | 16.4 | 1.28 | -7.3 |
Conditions: [BzF]₀/[AlCl₃]₀/[chiral additive]₀ = 200/40/20 mM in toluene at −78 °C.
Visualizations
Synthesis of this compound
Caption: General synthesis pathway for this compound.
Experimental Workflow for Polymer Synthesis and Characterization
Caption: Workflow for benzofuran-based polymer synthesis and characterization.
Application in Organic Light-Emitting Diodes (OLEDs)
Caption: Schematic of an OLED incorporating a benzofuran derivative.
References
- 1. Effects of water and alcohols on the polymerization of furan during its acid-catalyzed conversion into benzofuran - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. Asymmetric Cationic Polymerization of Benzofuran through a Reversible Chain-Transfer Mechanism: Optically Active Polybenzofuran with Controlled Molecular Weights - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Color-Tunable Organic Light-Emitting Diodes with Single Pt (O^N^C^N)-Dibenzofuran Emitter Exhibiting High External Quantum Efficiency of ≈30% and Superior Operational Lifetime - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Fusing acridine and benzofuran/benzothiophene as a novel hybrid donor for high-performance and low efficiency roll-off TADF OLEDs - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 6. chemisgroup.us [chemisgroup.us]
- 7. Asymmetric Cationic Polymerization of Benzofuran through a Reversible Chain-Transfer Mechanism: Optically Active Polybenzofuran with Controlled Molecular Weights - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Analytical Detection of 1-Benzofuran-2-ylmethanol
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Benzofuran-2-ylmethanol, also known as (Benzofuran-2-yl) carbinol, belongs to the benzofuran class of heterocyclic compounds. Benzofuran derivatives are of significant interest in medicinal chemistry due to their wide range of pharmacological activities, including antimicrobial, anti-inflammatory, and antitumor properties[1][2][3][4]. The development and quality control of potential drug candidates based on this scaffold necessitate robust and reliable analytical methods for their identification and quantification.
This document provides detailed application notes and protocols for the analysis of this compound using High-Performance Liquid Chromatography (HPLC) with UV and Mass Spectrometry (MS) detection, Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.
Data Presentation: Quantitative Analytical Performance
The following tables summarize representative quantitative data for the analysis of benzofuran derivatives. These values are intended to provide an estimate of the performance of the described methods. Actual limits of detection (LOD), limits of quantification (LOQ), linearity, and recovery will vary depending on the specific instrumentation, experimental conditions, and matrix.
Table 1: HPLC-UV Method Performance for Representative Benzofuran Derivatives [5][6]
| Parameter | 2-(2-thienyl)benzofuran | Benzofuran-2-ylmethanethiol |
| Linearity Range (µg/mL) | 1 - 100 | 5 - 100 |
| Correlation Coefficient (r²) | >0.999 | >0.999 |
| Limit of Detection (LOD) (µg/mL) | ~0.1 | ~0.5 |
| Limit of Quantification (LOQ) (µg/mL) | ~0.3 | ~1.5 |
| Accuracy (Recovery %) | 98 - 102 | 97 - 103 |
| Precision (RSD %) | < 2 | < 2 |
Table 2: GC-MS Method Performance for a Representative Benzofuran Derivative [6]
| Parameter | 2-(2-thienyl)benzofuran |
| Linearity Range (µg/mL) | 0.05 - 50 |
| Correlation Coefficient (r²) | 0.9995 |
| Limit of Detection (LOD) (µg/mL) | ~0.01 |
| Limit of Quantification (LOQ) (µg/mL) | ~0.03 |
| Accuracy (Recovery %) | 99 - 101 |
| Precision (RSD %) | < 3 |
Experimental Protocols
High-Performance Liquid Chromatography with UV and Mass Spectrometry Detection (HPLC-UV/MS)
This method provides a robust approach for the quantification and identification of this compound in various matrices.
A. Sample Preparation:
-
Accurately weigh a sample containing this compound and transfer it to a volumetric flask.
-
Add a suitable solvent (e.g., acetonitrile or methanol) to dissolve the sample.
-
Sonicate the solution for 15 minutes to ensure complete dissolution[5].
-
Allow the solution to cool to room temperature and dilute to the mark with the same solvent[5].
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial[5].
-
If necessary, further dilute the filtered solution with the mobile phase to a concentration within the calibration range[5].
B. HPLC-UV/MS Conditions:
-
HPLC System: A standard HPLC system equipped with a UV detector and coupled to a mass spectrometer with an electrospray ionization (ESI) source is suitable[5].
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase:
-
A: Water with 0.1% formic acid
-
B: Acetonitrile with 0.1% formic acid
-
-
Gradient Program: Start at 30% B, increase to 95% B over 10 minutes, hold for 2 minutes, and then return to the initial conditions for 3 minutes[5].
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
UV Detection: 254 nm or a wavelength determined by UV spectral analysis of this compound.
-
MS Detection (ESI):
-
Ionization Mode: Positive
-
Scan Range: m/z 100-400
-
Capillary Voltage: 3.5 kV
-
Cone Voltage: 30 V
-
Source Temperature: 120 °C
-
Desolvation Temperature: 350 °C
-
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a highly sensitive and selective method for the analysis of volatile and semi-volatile compounds like this compound.
A. Sample Preparation:
-
Dissolve a known amount of the sample in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate).
-
If the sample is in a complex matrix, a liquid-liquid extraction or solid-phase extraction (SPE) may be necessary to isolate the analyte.
-
Filter the final solution through a 0.22 µm syringe filter into a GC vial.
B. GC-MS Conditions:
-
GC System: A standard gas chromatograph coupled to a mass spectrometer.
-
Column: A non-polar or medium-polarity capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm).
-
Injector Temperature: 250 °C[6].
-
Injection Mode: Splitless.
-
Oven Temperature Program: Start at 100 °C (hold for 1 minute), ramp to 250 °C at 10 °C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
MS Detection (Electron Ionization - EI):
-
Ion Source Temperature: 230 °C.
-
Ionization Energy: 70 eV[6].
-
Scan Range: m/z 40-350.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural elucidation and purity assessment of this compound.
A. Sample Preparation:
-
Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Transfer the solution to a 5 mm NMR tube.
B. NMR Acquisition Parameters (¹H and ¹³C):
-
Spectrometer: 400 MHz or higher field NMR spectrometer.
-
¹H NMR:
-
Pulse Program: Standard single-pulse experiment.
-
Number of Scans: 16-64.
-
Relaxation Delay: 1-2 seconds.
-
-
¹³C NMR:
-
Pulse Program: Proton-decoupled experiment.
-
Number of Scans: 1024 or more, depending on the sample concentration.
-
Relaxation Delay: 2-5 seconds.
-
-
Reference: Tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).
Expected ¹H and ¹³C NMR Spectral Features:
-
¹H NMR: Aromatic protons on the benzene ring, a proton on the furan ring, a singlet or doublet for the methylene protons of the methanol group, and a broad singlet for the hydroxyl proton.
-
¹³C NMR: Aromatic carbons, carbons of the furan ring, and a carbon signal for the methylene group.
Visualizations
Caption: Experimental workflow for the analysis of this compound.
Caption: Potential signaling pathway modulation by benzofuran derivatives.
References
- 1. pharmatutor.org [pharmatutor.org]
- 2. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. rsc.org [rsc.org]
- 9. Benzofuran(271-89-6) 1H NMR [m.chemicalbook.com]
- 10. researchgate.net [researchgate.net]
- 11. spectrabase.com [spectrabase.com]
Troubleshooting & Optimization
optimizing reaction conditions for 1-Benzofuran-2-ylmethanol synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the synthesis of 1-Benzofuran-2-ylmethanol.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to prepare this compound?
A1: The most prevalent and practical synthetic routes involve a two-step process:
-
Formation of a 2-substituted benzofuran precursor: This typically starts from salicylaldehyde or a related phenol derivative. A common precursor is 2-acetylbenzofuran, synthesized from salicylaldehyde and chloroacetone.
-
Reduction of the 2-substituted precursor: The carbonyl group of 2-acetylbenzofuran or the ester/acid group of a benzofuran-2-carboxylate is reduced to the corresponding alcohol, this compound.
Alternative methods include biocatalytic reduction for enantiomerically pure products and various palladium-catalyzed syntheses for constructing the benzofuran core.[1][2][3]
Q2: Which reducing agent is most effective for converting 2-acetylbenzofuran to this compound?
A2: Sodium borohydride (NaBH₄) is a mild and selective reducing agent commonly used for the reduction of ketones to alcohols.[4][5][6] It is effective for this transformation and generally does not reduce other functional groups like esters or carboxylic acids under standard conditions.[4][6]
Q3: Are there any "green" or biocatalytic methods for this synthesis?
A3: Yes, there are established biocatalytic methods. For instance, the asymmetric bioreduction of 1-(benzofuran-2-yl)ethanone using microorganisms like Lactobacillus paracasei can produce enantiomerically pure (S)-1-(benzofuran-2-yl)ethanol with high yield and enantiomeric excess.[7] Another reported method uses carrots (Daucus carota) as the reducing agent for an enantioselective reduction.[8]
Q4: How can I purify the final product, this compound?
A4: Following the reaction work-up, crude this compound can be purified using column chromatography on silica gel.[9][10] A typical eluent system would be a mixture of hexane and ethyl acetate.[9] For some precursors, vacuum distillation is also a viable purification method.[11]
Troubleshooting Guide
| Issue | Potential Cause(s) | Troubleshooting & Optimization Strategies |
| Low Yield of 2-Acetylbenzofuran (Precursor) | - Incomplete reaction. - Polymerization of starting materials under harsh conditions. - Formation of side products. | - Reaction Monitoring: Use Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to monitor the reaction progress and ensure it goes to completion. - Temperature Control: Maintain a controlled temperature throughout the reaction. For the synthesis of the precursor, avoid excessive heating which can lead to polymerization. - Choice of Base: Use an appropriate base (e.g., potassium carbonate) and ensure it is anhydrous if the reaction requires it. |
| Incomplete Reduction of 2-Acetylbenzofuran | - Insufficient reducing agent. - Deactivated reducing agent. - Low reaction temperature or insufficient reaction time. | - Stoichiometry: Use a slight excess of the reducing agent (e.g., 1.2-1.5 equivalents of NaBH₄). - Reagent Quality: Use fresh, high-quality sodium borohydride. - Reaction Conditions: Ensure the reaction is stirred for an adequate amount of time (monitor by TLC). If the reaction is sluggish, a slight increase in temperature might be necessary, depending on the solvent. |
| Formation of Multiple Products (Visible on TLC) | - Presence of impurities in starting materials. - Side reactions due to inappropriate reaction conditions. - Degradation of the benzofuran ring under harsh acidic or basic conditions. | - Purification of Starting Materials: Ensure the purity of 2-acetylbenzofuran before the reduction step. - pH Control: Maintain a neutral or slightly basic pH during the work-up to avoid degradation of the product. - Column Chromatography: Carefully perform column chromatography to separate the desired product from any byproducts. |
| Difficulty in Isolating the Product | - Emulsion formation during aqueous work-up. - Product is highly soluble in the aqueous phase. | - Work-up: To break emulsions, add a saturated brine solution. - Extraction: Extract the aqueous layer multiple times with a suitable organic solvent (e.g., ethyl acetate, dichloromethane) to ensure complete extraction of the product. |
Data Presentation
Table 1: Comparison of Reaction Conditions for Benzofuran Synthesis
| Starting Materials | Catalyst/Reagent | Solvent | Temperature | Yield (%) | Reference |
| Salicylaldehyde, Chloroacetone | K₂CO₃ | DMF | 92-94 °C | Not specified for this specific intermediate | General method for benzofuran-2-carboxylic acid esters[12] |
| 2-Iodophenol, Terminal Alkyne | (PPh₃)PdCl₂, CuI | Triethylamine | Reflux | 84-91 | [5] |
| o-Allylphenol | PdCl₂(C₂H₄)₂ | Acetonitrile | Not specified | Moderate to good | [13] |
| 1-(Benzofuran-2-yl)ethanone | Lactobacillus paracasei | Aqueous medium | Optimized | 92 | [7] |
| 1-(Benzofuran-2-yl)ethanone | Daucus carota (carrot) | Water | Room Temp. | 39 | [8] |
Experimental Protocols
Protocol 1: Synthesis of 2-Acetylbenzofuran from Salicylaldehyde
This protocol is a general method adapted from procedures for similar benzofuran syntheses.
Materials:
-
Salicylaldehyde
-
Chloroacetone
-
Anhydrous Potassium Carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine solution
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask, dissolve salicylaldehyde (1.0 eq) and chloroacetone (1.1 eq) in DMF.
-
Add anhydrous potassium carbonate (1.5 eq) to the mixture.
-
Heat the reaction mixture at 80-90 °C and stir for 4-6 hours. Monitor the reaction progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature and pour it into ice-cold water.
-
Extract the aqueous mixture with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine.
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Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (hexane:ethyl acetate gradient) to obtain pure 2-acetylbenzofuran.
Protocol 2: Reduction of 2-Acetylbenzofuran to this compound
Materials:
-
2-Acetylbenzofuran
-
Sodium Borohydride (NaBH₄)
-
Methanol (or Ethanol)
-
Deionized water
-
Ethyl acetate
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Brine solution
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Dissolve 2-acetylbenzofuran (1.0 eq) in methanol in a round-bottom flask and cool the solution in an ice bath to 0-5 °C.[5]
-
Slowly add sodium borohydride (1.2 eq) portion-wise to the stirred solution, maintaining the temperature below 10 °C.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Carefully quench the reaction by slowly adding saturated aqueous ammonium chloride solution at 0 °C.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3 x 50 mL).
-
Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.
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Filter and concentrate the organic layer under reduced pressure to obtain crude this compound.
-
If necessary, purify the crude product by column chromatography on silica gel (hexane:ethyl acetate gradient).
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
References
- 1. benthamscience.com [benthamscience.com]
- 2. Benzofuran synthesis [organic-chemistry.org]
- 3. jocpr.com [jocpr.com]
- 4. organic-synthesis.com [organic-synthesis.com]
- 5. Sodium Borohydride [commonorganicchemistry.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones - PMC [pmc.ncbi.nlm.nih.gov]
- 10. beaudry.chem.oregonstate.edu [beaudry.chem.oregonstate.edu]
- 11. benchchem.com [benchchem.com]
- 12. znaturforsch.com [znaturforsch.com]
- 13. Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans | MDPI [mdpi.com]
Technical Support Center: 1-Benzofuran-2-ylmethanol Purification
Welcome to the technical support center for the purification of 1-Benzofuran-2-ylmethanol. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in obtaining high-purity this compound for their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the common purification techniques for this compound?
A1: The primary purification techniques for this compound and related benzofuran derivatives are recrystallization and column chromatography. Recrystallization is often attempted from solvent systems such as aqueous methanol or methanol-acetone mixtures.[1] For non-crystalline materials, such as oils or semi-solids, column chromatography is the preferred method.
Q2: What is the typical physical appearance of this compound?
A2: this compound is often described as a yellow to brown sticky oil or semi-solid. This physical state can present challenges for purification by recrystallization.
Q3: What are potential impurities in synthetically prepared this compound?
A3: While specific impurities depend on the synthetic route, common contaminants may include starting materials, reagents, and byproducts from side reactions. Given that many syntheses of benzofurans involve precursors like salicylaldehydes or hydroxy-substituted acetophenones, residual amounts of these or related compounds could be present.
Q4: How should this compound be stored?
A4: It is recommended to store this compound in a dry, cool, and well-ventilated place in a tightly closed container.[2] Some sources suggest storing it at 2-8°C.
Troubleshooting Guides
Issue 1: Difficulty with Recrystallization
Q: My this compound will not crystallize from solution, or it oils out. What can I do?
A: This is a common issue, especially since the compound can be an oil or semi-solid. Here are several troubleshooting steps:
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Solvent System Optimization: Experiment with different solvent mixtures. If methanol/water or methanol/acetone systems are not effective, try other polar/non-polar combinations like ethanol/water, ethyl acetate/hexanes, or dichloromethane/hexanes.
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Seeding: If you have a small amount of pure, solid material, add a seed crystal to the cooled, supersaturated solution to induce crystallization.
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Scratching: Use a glass rod to gently scratch the inside surface of the flask at the meniscus. The microscopic scratches on the glass can provide nucleation sites for crystal growth.
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Slow Cooling: Allow the solution to cool to room temperature slowly, and then transfer it to a refrigerator or freezer. Avoid rapid cooling, which can promote oiling out.
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Concentration Adjustment: Your solution may be too concentrated or too dilute. If it is too concentrated, it may oil out. If it's too dilute, crystals won't form. Try adjusting the solvent volume.
Issue 2: Incomplete Separation during Column Chromatography
Q: I am running a column, but the desired compound is co-eluting with an impurity. How can I improve the separation?
A: Achieving good separation requires optimizing several parameters of your column chromatography setup.
-
Solvent System (Eluent): The polarity of your eluent is critical. If your compound and the impurity are eluting together, the polarity of the solvent system may be too high. Try decreasing the proportion of the more polar solvent (e.g., reduce the percentage of ethyl acetate in a hexane/ethyl acetate mixture). Running a series of thin-layer chromatography (TLC) plates with different solvent systems first will help you identify the optimal eluent for separation.
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Stationary Phase: Standard silica gel is typically used. If separation is still difficult, consider using a different stationary phase, such as alumina or a bonded-phase silica (e.g., C18 for reverse-phase chromatography if the compound and impurities have different hydrophobicities).
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Column Dimensions: A longer and narrower column will provide better separation (higher number of theoretical plates) than a short, wide column.
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Loading Technique: Ensure you load your sample onto the column in a minimal amount of solvent and in a concentrated band. A diffuse starting band will lead to poor separation.
Quantitative Data Summary
The following table summarizes typical data associated with the purification of benzofuran derivatives. Note that specific values for this compound may vary depending on the experimental conditions.
| Parameter | Technique | Solvent/Eluent System | Typical Purity | Reference |
| Recrystallization | Crystallization | Aqueous Methanol | >95% | [1] |
| Crystallization | Methanol-Acetone | >95% | [1] | |
| Column Chromatography | Flash Chromatography | Hexane/Ethyl Acetate Gradient | >98% | General Practice |
| Flash Chromatography | Pentane | Variable | [3] |
Experimental Protocols
Protocol 1: Recrystallization from Aqueous Methanol
-
Dissolution: Dissolve the crude this compound in a minimum amount of hot methanol.
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Water Addition: While the solution is still hot, add water dropwise until the solution becomes slightly cloudy (the cloud point).
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Clarification: Add a small amount of hot methanol dropwise until the solution becomes clear again.
-
Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature.
-
Crystallization: Crystal formation should occur as the solution cools. For further precipitation, the flask can be placed in an ice bath or refrigerator.
-
Isolation: Collect the crystals by vacuum filtration.
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Washing: Wash the collected crystals with a small amount of cold methanol/water mixture.
-
Drying: Dry the crystals under vacuum to remove residual solvent.
Protocol 2: Flash Column Chromatography
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TLC Analysis: Determine an appropriate eluent system using thin-layer chromatography (TLC). The ideal solvent system will give the desired compound an Rf value of approximately 0.3-0.4 and show good separation from impurities. A common starting point is a mixture of hexanes and ethyl acetate.
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Column Packing: Pack a glass column with silica gel using the chosen eluent system as a slurry.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a more volatile solvent (like dichloromethane). Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and carefully add the dry silica to the top of the packed column.
-
Elution: Add the eluent to the top of the column and apply positive pressure (using a pump or inert gas) to force the solvent through the column at a steady rate.
-
Fraction Collection: Collect fractions in test tubes as the solvent elutes from the column.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify which ones contain the pure product.
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Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.
Visualizations
Caption: Workflow for selecting a purification method.
Caption: Troubleshooting poor separation in column chromatography.
References
Technical Support Center: Synthesis of 1-Benzofuran-2-ylmethanol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-Benzofuran-2-ylmethanol. Our goal is to help you mitigate common side reactions and optimize your experimental outcomes.
Troubleshooting Guide: Common Issues and Solutions
The synthesis of this compound, commonly achieved through the reduction of precursors such as 2-formylbenzofuran or ethyl 2-benzofurancarboxylate, is a robust reaction. However, like any chemical transformation, it is not without potential challenges. This guide addresses specific issues that may arise during the synthesis, focusing on the formation of common side products.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Incomplete Reaction: Starting material remains | - Insufficient reducing agent.- Short reaction time.- Low reaction temperature. | - Use a molar excess of the reducing agent (e.g., LiAlH₄). A common ratio is 1.5 to 2 equivalents relative to the substrate.- Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure completion before quenching.- Maintain the appropriate reaction temperature. For LiAlH₄ reductions, this is often initially at 0°C and then allowed to warm to room temperature. |
| Formation of 2-Methylbenzofuran | - Over-reduction of the intermediate aldehyde: In the reduction of ethyl 2-benzofurancarboxylate, the reaction proceeds through an aldehyde intermediate. While typically not isolated, harsh conditions or prolonged reaction times could potentially lead to the over-reduction of the alcohol to the corresponding alkane. | - Careful control of reaction conditions: Use the minimum necessary amount of reducing agent and monitor the reaction closely to quench it as soon as the starting material is consumed.- Milder reducing agents: Consider using sodium borohydride (NaBH₄) for the reduction of 2-formylbenzofuran, as it is a less potent reducing agent than LiAlH₄ and may offer better selectivity. |
| Presence of Ring-Opened Byproducts (e.g., 2-(2-hydroxyethyl)phenol) | - Harsh reaction conditions: While the benzofuran ring is generally stable to LiAlH₄ under standard conditions, extremely harsh conditions (e.g., high temperatures for extended periods) could potentially lead to the reductive cleavage of the furan ring's C-O bond. | - Maintain mild reaction conditions: Avoid excessive heating during the reaction and work-up. Perform the reaction at standard temperatures (0°C to room temperature).- Use of alternative reducing agents: If ring opening is a persistent issue, exploring milder reducing agents like diisobutylaluminium hydride (DIBAL-H) at low temperatures might be beneficial, especially for the reduction of esters. |
| Formation of Polymeric Materials | - Acidic work-up conditions: The furan moiety can be sensitive to strong acids, which may lead to polymerization or degradation. | - Careful quenching and work-up: Quench the reaction mixture cautiously at low temperatures. Instead of a strong acid work-up, consider using a saturated aqueous solution of sodium sulfate or Rochelle's salt (potassium sodium tartrate) to decompose the aluminum salts, followed by extraction. This helps to maintain a neutral to slightly basic pH. |
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent and straightforward method is the reduction of a suitable precursor at the 2-position of the benzofuran ring. The two most common starting materials are 2-formylbenzofuran and esters of 2-benzofurancarboxylic acid, such as ethyl 2-benzofurancarboxylate. Lithium aluminum hydride (LiAlH₄) is a frequently used reducing agent for this transformation.
Q2: I am reducing ethyl 2-benzofurancarboxylate with LiAlH₄ and see a byproduct with a similar polarity to my product. What could it be?
A2: A potential byproduct in the reduction of ethyl 2-benzofurancarboxylate is the starting ester itself due to incomplete reaction. Another, though less common, possibility is the over-reduction product, 2-methylbenzofuran. Careful monitoring of the reaction by TLC and adjusting the stoichiometry of LiAlH₄ can help minimize these impurities.
Q3: Can the furan ring of the benzofuran be opened during the LiAlH₄ reduction?
A3: While the benzofuran ring system is generally stable under the conditions used for the reduction of an ester or aldehyde with LiAlH₄, there is a theoretical possibility of reductive cleavage of the C-O bond under harsh conditions. To avoid this, it is crucial to maintain controlled reaction temperatures and avoid prolonged reaction times.
Q4: How can I best purify this compound after the reaction?
A4: Purification is typically achieved by column chromatography on silica gel. A common eluent system is a mixture of ethyl acetate and petroleum ether (or hexanes). The polarity of the eluent can be adjusted based on TLC analysis to achieve optimal separation from any unreacted starting material and byproducts.
Q5: What are the key experimental parameters to control to minimize side product formation?
A5: The key parameters are:
-
Stoichiometry of the reducing agent: Use a slight excess to ensure complete conversion of the starting material, but avoid a large excess which can promote over-reduction.
-
Temperature: Maintain a low temperature (e.g., 0°C) during the addition of the reducing agent and allow the reaction to proceed at room temperature. Avoid high temperatures.
-
Reaction time: Monitor the reaction progress to determine the optimal time for completion and avoid unnecessarily long reaction times.
-
Work-up procedure: Employ a careful and preferably non-acidic work-up to prevent degradation of the product.
Experimental Protocols
Protocol 1: Synthesis of this compound from Ethyl 2-Benzofurancarboxylate using LiAlH₄
Materials:
-
Ethyl 2-benzofurancarboxylate
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous sodium sulfate solution
-
Anhydrous magnesium sulfate
-
Ethyl acetate
-
Petroleum ether
-
Silica gel for column chromatography
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend LiAlH₄ (1.5 equivalents) in anhydrous THF.
-
Cool the suspension to 0°C using an ice bath.
-
Dissolve ethyl 2-benzofurancarboxylate (1 equivalent) in anhydrous THF and add it dropwise to the LiAlH₄ suspension with stirring.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature.
-
Monitor the reaction progress by TLC until the starting material is consumed.
-
Cool the reaction mixture back to 0°C and carefully quench the excess LiAlH₄ by the slow, dropwise addition of a saturated aqueous solution of sodium sulfate.
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Stir the resulting mixture vigorously until a white precipitate forms.
-
Filter the solid and wash it thoroughly with ethyl acetate.
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Combine the filtrate and the washings, and dry the organic layer over anhydrous magnesium sulfate.
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Filter off the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in petroleum ether as the eluent.
Visualizations
Synthetic Pathway and Potential Side Products
Caption: Synthetic routes to this compound and potential side products.
Technical Support Center: 1-Benzofuran-2-ylmethanol Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing reactions involving 1-Benzofuran-2-ylmethanol.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to prepare this compound?
A1: this compound is typically synthesized by the reduction of a 1-benzofuran-2-carboxylic acid or its corresponding ester. A common and effective method is the reduction of 1-benzofuran-2-carboxylic acid using lithium aluminum hydride (LiAlH₄) in an anhydrous solvent like tetrahydrofuran (THF).[1] Other routes to the benzofuran scaffold, which can then be functionalized, include palladium-catalyzed cyclizations and one-pot syntheses from substituted phenols and alkynes.[2][3]
Q2: I am having trouble with the purification of this compound. What are the recommended methods?
A2: this compound is described as a yellow to brown sticky oil or semi-solid, which can make purification challenging. Standard column chromatography on silica gel using a hexane/ethyl acetate eluent system is a common purification method for benzofuran derivatives and should be effective.[4] Careful selection of the solvent ratio is crucial to ensure good separation from starting materials and byproducts.
Q3: What are some common side reactions to be aware of during the synthesis and reactions of this compound?
A3: In reactions involving the benzofuran ring, electrophilic substitution at the C3 position can occur due to the electron-rich nature of the furan ring.[5] During the synthesis of the benzofuran scaffold, side reactions like the homocoupling of alkynes (Glaser coupling) can be an issue in copper-catalyzed reactions.[4] When performing reactions with the methanol group, over-oxidation to the corresponding aldehyde or carboxylic acid is a potential side reaction if oxidizing agents are used. In palladium-catalyzed reactions of the acetate derivative, the formation of polymerized byproducts can occur under certain conditions.[1]
Q4: Can the hydroxyl group of this compound interfere with subsequent reactions?
A4: Yes, the primary alcohol is a nucleophilic and slightly acidic functional group that can interfere with a variety of reactions. For instance, in palladium-catalyzed cross-coupling reactions, the hydroxyl group may need to be protected, for example, as an acetate, to prevent unwanted side reactions.[1] It can also react with strong bases, organometallic reagents, and electrophiles.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis and reaction of this compound.
Problem 1: Low Yield in the Synthesis of this compound via Reduction
| Possible Cause | Suggested Solution |
| Incomplete reaction | Ensure the reducing agent (e.g., LiAlH₄) is fresh and added in a slight excess (e.g., 1.1 equivalents). Monitor the reaction progress using Thin Layer Chromatography (TLC).[1] |
| Degradation of starting material or product | Maintain a low temperature (e.g., 0 °C) during the addition of the reducing agent to control the reaction's exothermicity.[1] |
| Impure starting materials | Use purified 1-benzofuran-2-carboxylic acid or its ester for the reduction. |
| Inefficient work-up | Follow a standard quenching procedure for LiAlH₄ reactions (e.g., sequential addition of water, aqueous NaOH, and water) to ensure the complete precipitation of aluminum salts and easy filtration. |
Problem 2: Low Yield in Palladium-Catalyzed Reactions of this compound Derivatives (e.g., Acetate)
| Possible Cause | Suggested Solution |
| Inactive catalyst | Use a fresh, high-quality palladium catalyst and phosphine ligand. Ensure the reaction is carried out under an inert atmosphere (e.g., argon) as oxygen can deactivate the catalyst.[1] |
| Suboptimal reaction conditions | Screen different solvents, bases, and temperatures. For example, in Tsuji-Trost type reactions, a combination of Pd₂(dba)₃ and dppf in acetonitrile with K₂CO₃ as the base at 120 °C has been shown to be effective for nitrogen nucleophiles.[1] |
| Formation of byproducts | The formation of this compound and polymerized byproducts can occur.[1] Optimizing the catalyst system and reaction conditions can minimize these side reactions. |
| Poor leaving group | If using the alcohol directly, it is a poor leaving group. Convert it to a better leaving group, such as an acetate or a tosylate, prior to the reaction. |
Key Experimental Protocols
Protocol 1: Synthesis of this compound by Reduction of 1-Benzofuran-2-carboxylic acid[1]
-
In a flame-dried two-necked round-bottom flask equipped with a stir bar, dissolve 1-benzofuran-2-carboxylic acid (1 equivalent) in anhydrous THF under an argon atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of LiAlH₄ (1.1 equivalents) in THF dropwise to the cooled solution.
-
Allow the reaction mixture to warm to room temperature and stir until the reaction is complete (monitor by TLC).
-
Carefully quench the reaction by slowly adding water, followed by 15% aqueous NaOH, and then water again at 0 °C.
-
Filter the resulting precipitate and wash it with THF.
-
Combine the filtrate and washings, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Palladium-Catalyzed Reaction of 1-Benzofuran-2-ylmethyl Acetate with an Amine[1]
-
To a reaction vessel, add 1-benzofuran-2-ylmethyl acetate (1 equivalent), the amine nucleophile (2 equivalents), Pd₂(dba)₃ (0.025 equivalents), dppf (0.05 equivalents), and K₂CO₃ (2 equivalents).
-
Add anhydrous acetonitrile as the solvent.
-
Seal the vessel and heat the reaction mixture to 120 °C under an argon atmosphere.
-
Stir the reaction for the required time, monitoring its progress by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
Caption: General experimental workflow for the synthesis and a subsequent reaction of this compound.
Caption: Troubleshooting decision tree for low reaction yields.
Caption: Simplified mechanism for the Palladium-catalyzed Tsuji-Trost reaction.
References
- 1. Palladium-catalyzed Tsuji–Trost-type reaction of benzofuran-2-ylmethyl acetates with nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. oldsciparks.lbp.world [oldsciparks.lbp.world]
- 3. A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. (E)-N’-(1-(Benzofuran-2-yl)ethylidene)-1-(4-Methoxyphenyl)-5-Methyl-1H-1,2,3-Triazole-4-Carbohydrazide | MDPI [mdpi.com]
- 5. researchgate.net [researchgate.net]
stability and degradation of 1-Benzofuran-2-ylmethanol
This technical support center provides essential information, troubleshooting guidance, and standardized protocols for researchers, scientists, and drug development professionals working with 1-Benzofuran-2-ylmethanol. The following sections address common questions and experimental challenges related to the stability and degradation of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage and handling conditions for this compound?
A1: To ensure stability and prevent degradation, this compound should be stored under controlled conditions. It is generally stable under normal laboratory conditions but is sensitive to certain environmental factors.
Table 1: Recommended Storage and Handling of this compound
| Parameter | Recommendation | Rationale |
| Temperature | 2–8°C | To minimize thermal degradation and slow down potential oxidative processes. |
| Atmosphere | Sealed in a dry environment, under inert gas (e.g., Argon, Nitrogen) if possible. | The compound may be sensitive to air and moisture over long-term storage. |
| Light | Store in an amber or opaque vial. | To prevent potential photodegradation, as aromatic and heterocyclic compounds can be light-sensitive. |
| Container | Tightly closed, appropriate chemical-resistant container. | To prevent contamination and exposure to air or moisture. |
| Incompatibilities | Strong oxidizing agents. | Benzofuran derivatives can be susceptible to oxidation, which may lead to ring-opening or side-chain modification.[1] |
Q2: What are the likely degradation pathways for this compound?
A2: While specific degradation studies on this compound are not extensively published, degradation pathways can be postulated based on the chemical reactivity of the benzofuran ring system and the primary alcohol functional group. Key pathways include oxidation and hydrolysis.
-
Oxidative Degradation: This is a primary concern. The alcohol moiety (-CH₂OH) can be oxidized to the corresponding aldehyde (1-Benzofuran-2-carbaldehyde) and further to a carboxylic acid (1-Benzofuran-2-carboxylic acid). Additionally, the electron-rich furan ring is susceptible to oxidative cleavage, potentially forming phenolic derivatives like salicylaldehyde.[1]
-
Hydrolytic Degradation: While generally stable to hydrolysis, under forced acidic or basic conditions, degradation may occur, although typically at a slower rate than oxidation.
-
Photodegradation: Exposure to UV or high-intensity visible light may induce degradation, a common characteristic of aromatic heterocyclic compounds.
Q3: What are the potential degradation products I should monitor during my experiments?
A3: Based on the likely degradation pathways, several potential degradation products could be formed. Monitoring for these impurities using mass spectrometry is crucial for a complete stability assessment.
Table 2: Postulated Degradation Products of this compound
| Postulated Degradant Name | Chemical Structure | Monoisotopic Mass (Da) | Degradation Pathway |
| 1-Benzofuran-2-carbaldehyde | C₉H₆O₂ | 146.0368 | Oxidation |
| 1-Benzofuran-2-carboxylic acid | C₉H₆O₃ | 162.0317 | Oxidation |
| Salicylaldehyde | C₇H₆O₂ | 122.0368 | Oxidative Ring Cleavage |
Troubleshooting Guides
Issue 1: My this compound sample has changed from a yellow oil/semi-solid to a darker brown color. What does this indicate?
-
Possible Cause: Color change often indicates degradation, typically due to oxidation or the formation of polymeric impurities. Exposure to air (oxygen), incompatible materials (like strong oxidizers), or elevated temperatures can accelerate this process.
-
Troubleshooting Steps:
-
Verify Storage Conditions: Ensure the sample has been stored at 2-8°C, protected from light, and with the container tightly sealed.
-
Analytical Confirmation: Analyze the sample using HPLC with a photodiode array (PDA) detector and by LC-MS. Compare the chromatogram to a reference standard or a freshly opened sample. Look for the appearance of new peaks or a decrease in the main peak's area.
-
Purity Check: Use the LC-MS data to check for masses corresponding to potential oxidation products listed in Table 2.
-
Issue 2: I am observing new, unidentified peaks in my HPLC analysis of a formulation containing this compound. How can I determine if they are degradants?
-
Possible Cause: The appearance of new peaks suggests either degradation of the active ingredient or interaction with excipients in the formulation.
-
Troubleshooting Steps:
-
Perform a Forced Degradation Study: Stress a pure sample of this compound under various conditions (acid, base, oxidation, heat, light) as outlined in the Experimental Protocols section below.
-
Peak Matching: Compare the retention times of the unknown peaks in your formulation with the peaks generated during the forced degradation study. Co-elution provides strong evidence that the unknown peaks are indeed degradants.
-
Mass Identification: Use LC-MS to determine the mass of the unknown peaks and compare them to the postulated degradants in Table 2.
-
Placebo Analysis: Analyze a placebo sample (formulation without this compound) to rule out interference from excipients.
-
Troubleshooting Logic Flow Diagram
Caption: A logical workflow for troubleshooting unexpected results with this compound.
Experimental Protocols
Protocol: Forced Degradation Study for this compound
This protocol outlines a general procedure for conducting forced degradation (stress testing) to identify potential degradation products and establish a stability-indicating analytical method, in line with ICH guidelines.[2][3]
Objective: To generate likely degradation products of this compound under various stress conditions and to assess the specificity of the analytical method. An ideal study aims for 5-20% degradation of the active substance.[3]
Materials:
-
This compound
-
HPLC-grade Acetonitrile and Methanol
-
Purified water (18 MΩ·cm)
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Hydrochloric acid (HCl)
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Sodium hydroxide (NaOH)
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Hydrogen peroxide (H₂O₂) 30%
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Phosphate or acetate buffer for pH adjustment
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Class A volumetric flasks and pipettes
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HPLC system with PDA/UV and MS detectors
-
Calibrated pH meter, oven, and photostability chamber
General Sample Preparation: Prepare a stock solution of this compound at approximately 1 mg/mL in a suitable solvent (e.g., 50:50 Acetonitrile:Water). Use this stock for all stress conditions.
Table 3: Recommended Conditions for Forced Degradation Studies
| Stress Condition | Reagent/Condition | Typical Procedure | Neutralization/Quenching |
| Acid Hydrolysis | 0.1 M to 1 M HCl | Heat sample at 60°C for 2-8 hours. Adjust time/temp to achieve target degradation. | Neutralize with an equimolar amount of NaOH. |
| Base Hydrolysis | 0.1 M to 1 M NaOH | Keep sample at room temperature or heat at 40°C for 1-4 hours. | Neutralize with an equimolar amount of HCl. |
| Oxidation | 3% to 30% H₂O₂ | Keep sample at room temperature for up to 24 hours. | No quenching needed, but analyze promptly. |
| Thermal | 60–80°C | Store the solid compound and a solution sample in an oven for up to 7 days. | Cool to room temperature before analysis. |
| Photostability | ICH Q1B Option 2 | Expose solid and solution samples to ≥1.2 million lux hours (visible) and ≥200 watt hours/m² (UV-A). | Analyze directly. Include a dark control. |
Analytical Methodology: Stability-Indicating HPLC Method A stability-indicating method is one that can separate the drug substance from its degradation products, process impurities, and excipients. The following provides a starting point for method development.
Table 4: Proposed Starting Parameters for a Stability-Indicating HPLC Method
| Parameter | Proposed Condition |
| Column | C18, 150 x 4.6 mm, 5 µm particle size |
| Mobile Phase A | 0.1% Formic Acid or 10mM Phosphate Buffer (pH 3.0) in Water |
| Mobile Phase B | Acetonitrile or Methanol |
| Elution Mode | Gradient: Start at 95:5 (A:B), ramp to 5:95 (A:B) over 15 min, hold 5 min, re-equilibrate. |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 30°C |
| Detector | PDA/UV at an appropriate wavelength (e.g., 245 nm, 275 nm) and/or MS detector. |
| Injection Vol. | 10 µL |
Data Analysis:
-
Analyze all stressed samples, along with an unstressed control, using the developed HPLC method.
-
Calculate the percentage of degradation in each condition.
-
Assess peak purity of the main this compound peak in all stressed samples to ensure no degradants are co-eluting.
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Characterize major degradation products using LC-MS by comparing their mass-to-charge ratio with the postulated structures.
Forced Degradation Experimental Workflow
Caption: General experimental workflow for a forced degradation study of this compound.
Postulated Oxidative Degradation Pathway
Caption: Postulated degradation pathways for this compound under oxidative stress.
References
Technical Support Center: Benzofuran Ring Formation
Welcome to the technical support center for benzofuran ring formation. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common experimental issues and provide answers to frequently asked questions.
Troubleshooting Guides
This section addresses specific problems that may arise during the synthesis of benzofuran derivatives, offering potential causes and solutions in a question-and-answer format.
Issue 1: Low or No Product Yield in Palladium-Catalyzed Synthesis
Question: My palladium-catalyzed reaction (e.g., Sonogashira coupling followed by cyclization) is resulting in a low yield or no desired benzofuran product. What are the potential causes and how can I troubleshoot this?
Answer: Low yields in palladium-catalyzed benzofuran synthesis can stem from several factors related to the catalyst, reagents, and reaction conditions. A systematic approach to troubleshooting is recommended.[1]
-
Catalyst Activity:
-
Cause: The palladium catalyst may be inactive or have low activity due to age, improper storage, or the use of an inappropriate palladium source.[1]
-
Solution: Use a freshly opened or recently purchased palladium catalyst and ensure it is stored under an inert atmosphere. Consider screening different palladium sources (e.g., Pd(OAc)₂, (PPh₃)PdCl₂).
-
-
Reagent Quality and Stoichiometry:
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Cause: Impure starting materials (e.g., o-halo-phenol, alkyne) or the presence of oxygen can inhibit the reaction. Incorrect stoichiometry of reagents can also lead to low yields.
-
Solution: Ensure all reagents are pure and dry. Solvents should be thoroughly degassed to remove oxygen, which can poison the palladium catalyst. Verify the stoichiometry, often a slight excess of the alkyne is beneficial.
-
-
Reaction Conditions:
-
Cause: Suboptimal reaction temperature, time, solvent, or base can significantly impact the yield.
-
Solution:
-
Temperature: Gradually increase the temperature (e.g., from room temperature to 60-100 °C), but be aware that excessively high temperatures can lead to catalyst decomposition.
-
Solvent and Base: The polarity of the solvent and the strength of the base are critical. Aprotic polar solvents like DMF or DMSO are commonly used. Screen different inorganic (e.g., K₂CO₃, NaHCO₃) or organic bases (e.g., triethylamine).
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Ligands: For palladium-catalyzed reactions, the choice of ligand can be crucial. Consider screening various phosphine ligands.
-
-
-
Side Reactions:
-
Cause: A common side reaction is the homocoupling of the terminal alkyne (Glaser coupling), especially when a copper co-catalyst is used.
-
Solution: Slow addition of the alkyne to the reaction mixture can sometimes minimize homocoupling.
-
Below is a logical workflow for troubleshooting low yields in benzofuran synthesis.
Caption: A step-by-step workflow for troubleshooting low product yield.
Issue 2: Formation of Multiple Products and Purification Challenges
Question: My reaction is producing a mixture of products, and I'm having difficulty purifying the desired benzofuran derivative. What can I do?
Answer: The formation of multiple products can be due to side reactions or the generation of regioisomers. Purification can be challenging if the byproducts have similar polarity to the desired product.
-
Minimizing Side Products:
-
Ligand Modification: In palladium-catalyzed reactions, bulky, electron-rich ligands can sometimes suppress side reactions.
-
Control of Stoichiometry: Carefully controlling the reactant stoichiometry is crucial, as an excess of one reactant might favor an undesired pathway.
-
Slow Addition: Slow addition of a reactive intermediate or catalyst can maintain its low concentration, disfavoring bimolecular side reactions.
-
-
Purification Strategies:
-
Column Chromatography Optimization: If standard silica gel chromatography is ineffective, consider using alumina (basic or neutral) or treated silica. A shallow solvent gradient can improve separation.
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Preparative HPLC: For very difficult separations, reverse-phase or normal-phase preparative High-Performance Liquid Chromatography (HPLC) can provide high purity.
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Recrystallization: If the product is a solid, recrystallization can be a powerful purification technique. The key is to find a suitable solvent system where the product is soluble at high temperatures but sparingly soluble at low temperatures, while impurities remain in solution or are insoluble at high temperatures.
-
Frequently Asked Questions (FAQs)
Q1: What are some common starting materials for benzofuran synthesis?
A1: Common precursors for the synthesis of benzofurans include:
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o-Alkynylphenols: These can undergo intramolecular cyclization.
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Salicylaldehydes: Can be reacted with reagents like α-halo ketones.[1]
-
Phenols and Alkynes: Direct oxidative annulation can be achieved, often with copper catalysts.[1]
-
o-Halophenols and Terminal Alkynes: Used in palladium/copper-catalyzed reactions like the Sonogashira coupling followed by intramolecular cyclization.[1]
Q2: How do electron-donating or electron-withdrawing groups on the starting materials affect the reaction?
A2: The electronic properties of substituents can significantly influence the reaction outcome. In many palladium-catalyzed syntheses, electron-donating groups on the phenyl ring can enhance the yield, while electron-withdrawing groups may decrease the reaction rate and yield.[2]
Q3: Can you provide a general experimental protocol for a common benzofuran synthesis?
A3: A general protocol for the synthesis of 2-substituted benzofurans via a palladium/copper-catalyzed Sonogashira coupling and cyclization of an o-iodophenol with a terminal alkyne is provided in the Experimental Protocols section.[1]
Data Presentation
The choice of catalyst and reaction conditions is critical for a successful benzofuran synthesis. The following tables provide a comparison of different catalytic systems and conditions.
Table 1: Comparison of Catalytic Systems for Benzofuran Synthesis
| Catalytic System | Reaction Type | Catalyst/Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Palladium-catalyzed | Suzuki Coupling | Pd(II) complex, K₂CO₃ | EtOH/H₂O | 80 | 4 | Good to excellent |
| Copper-catalyzed | Annulation | CuI, KOH, KI | DMSO | 80 | 4-8 | 85 |
| Metal-free | Cyclization | PhI(OAc)₂ | Acetonitrile | Reflux | 1-2 | up to 95 |
| Ruthenium-catalyzed | C-H Alkenylation/Annulation | Ru-catalyst, Mg(OAc)₂ | γ-valerolactone | 120 | 24 | up to 85 |
| Nickel-catalyzed | Nucleophilic Addition | Ni(OTf)₂, 1,10-phenanthroline | Acetonitrile | 80 | 12 | up to 90 |
Table 2: Optimization of Palladium-Catalyzed Benzofuran Synthesis
| Entry | Catalyst | Ligand | Base | Solvent | Temperature (°C) | Yield (%) |
| 1 | Pd(OAc)₂ | bpy | - | Toluene | 90 | 58-94 |
| 2 | (PPh₃)PdCl₂ | - | Triethylamine | Triethylamine | Reflux | - |
| 3 | Pd₂(dba)₃ | dppf | K₂CO₃ | MeCN | 120 | up to 87 |
| 4 | Pd(OAc)₂ | - | Ag₂O | HFIP | 25 | up to 86 |
Experimental Protocols
Protocol 1: General Procedure for Palladium/Copper-Catalyzed Sonogashira Coupling and Cyclization [3]
This protocol describes the synthesis of 2-substituted benzofurans from an o-iodophenol and a terminal alkyne.
Materials:
-
o-Iodophenol (1.0 mmol)
-
Terminal alkyne (1.2 mmol)
-
(PPh₃)PdCl₂ (0.02 mmol)
-
CuI (0.04 mmol)
-
Triethylamine (5 mL)
-
Ethyl acetate
-
Water
-
Brine
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Anhydrous sodium sulfate
-
Silica gel
Procedure:
-
To a solution of the o-iodophenol and terminal alkyne in triethylamine, add (PPh₃)PdCl₂ and CuI.
-
Stir the reaction mixture at reflux under an inert atmosphere (e.g., nitrogen or argon).
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Dilute the residue with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).
Caption: A generalized workflow for the synthesis and purification of benzofurans.
Protocol 2: Setting up an Inert Atmosphere [4][5][6]
Many reactions for benzofuran synthesis are sensitive to air and moisture and require an inert atmosphere.
Materials:
-
Reaction flask with a stir bar
-
Rubber septum
-
Inert gas (Nitrogen or Argon) source with a regulator
-
Balloon
-
Needles (one for gas inlet, one for outlet)
Procedure:
-
Prepare Glassware: Flame-dry the reaction flask containing a stir bar under vacuum or oven-dry it at >120°C for several hours and allow it to cool in a desiccator.
-
Seal the System: Once the flask is cool, immediately cap it with a rubber septum.
-
Prepare Inert Gas Source: Fill a balloon with nitrogen or argon.
-
Purge the Air: Insert the needle from the gas-filled balloon through the septum. Insert a second "outlet" needle, open to the atmosphere, through the septum.
-
Allow the inert gas to flow for 5-10 minutes to displace the air.
-
Remove the outlet needle. The balloon will maintain a positive pressure of inert gas, preventing air from entering the flask.
Protocol 3: Purification by Silica Gel Column Chromatography [7]
Procedure:
-
TLC Analysis: Determine a suitable solvent system using TLC that gives the desired benzofuran derivative an Rf value of approximately 0.3.
-
Column Packing: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane) and pour it into the column. Allow the silica to settle and add a layer of sand on top.
-
Loading the Sample: Dissolve the crude product in a minimal amount of the eluent or a more polar solvent and load it onto the column.
-
Elution: Elute the column with the chosen solvent system, collecting fractions.
-
Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified benzofuran derivative.
References
- 1. benchchem.com [benchchem.com]
- 2. A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. How To Make An Inert Atmosphere? A Step-By-Step Guide For Protecting Sensitive Materials - Kintek Solution [kindle-tech.com]
- 5. m.youtube.com [m.youtube.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. benchchem.com [benchchem.com]
Technical Support Center: Catalyst Selection for Benzofuran Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during the synthesis of benzofuran derivatives.
Troubleshooting Guides
This section addresses specific issues that may arise during your experiments, offering potential causes and actionable solutions in a question-and-answer format.
Issue 1: Low or No Product Yield in Palladium-Catalyzed Synthesis
Question: My palladium-catalyzed reaction (e.g., Sonogashira coupling followed by cyclization) is resulting in a low yield or no desired benzofuran product. What are the potential causes and how can I troubleshoot this?
Answer: Low yields in palladium-catalyzed benzofuran synthesis can be attributed to several factors related to the catalyst, reagents, and reaction conditions. Below is a systematic guide to troubleshooting this issue.[1]
-
Catalyst Activity:
-
Cause: The palladium catalyst may be inactive or have low activity due to age, improper storage, or the use of an inappropriate palladium source.[1]
-
Solution: Use a fresh or recently purchased palladium catalyst and ensure it is stored under an inert atmosphere. Consider screening different palladium sources (e.g., Pd(OAc)₂, (PPh₃)PdCl₂) and supporting ligands. For instance, palladium nanoparticles have demonstrated high efficiency in some cases.[1] The choice of ligand is critical; while PPh₃ is common for Sonogashira couplings, bulky, electron-rich phosphine ligands can sometimes improve catalytic activity.[1]
-
-
Reaction Conditions:
-
Cause: Suboptimal reaction temperature, time, solvent, or base can significantly impact the yield.[1]
-
Solution:
-
Temperature: While some reactions proceed at room temperature, others may require heating. A gradual increase in temperature (e.g., from room temperature to 60-100 °C) can be beneficial. However, be aware that excessively high temperatures can lead to catalyst decomposition.[1]
-
Solvent and Base: The polarity of the solvent and the strength of the base can significantly affect the reaction rate and yield. Aprotic polar solvents like DMF or DMSO are commonly used. The choice of base is also critical; inorganic bases like K₂CO₃ or Cs₂CO₃ and organic bases like triethylamine (TEA) are frequently employed, and their effectiveness can be substrate-dependent.[1]
-
-
-
Reagent Quality and Stoichiometry:
-
Cause: Impure starting materials (e.g., o-halophenol, alkyne) or the presence of oxygen can inhibit the reaction. Incorrect stoichiometry of reagents can also lead to low yields.[1]
-
Solution: Ensure all reagents are pure and dry. Solvents should be properly degassed to remove oxygen, which can poison the palladium catalyst. Verify the stoichiometry of the alkyne and base relative to the o-halophenol; an excess of the alkyne is often used.[1]
-
-
Side Reactions:
-
Cause: Homocoupling of the terminal alkyne (Glaser coupling) is a common side reaction, particularly when a copper co-catalyst is used.[1][2]
-
Solution: Minimize the concentration of the copper catalyst or consider a copper-free Sonogashira protocol.[2] The slow addition of the alkyne to the reaction mixture can also help to reduce homocoupling by maintaining a low concentration of the alkyne.[2]
-
Issue 2: Significant Formation of Alkyne Homocoupling Byproduct
Question: I am observing a significant amount of alkyne homocoupling (Glaser coupling) byproducts in my Sonogashira reaction. How can I prevent this?
Answer: Alkyne homocoupling is a frequent side reaction in Sonogashira couplings, especially when a copper co-catalyst is employed.[2] Here are several strategies to minimize this unwanted byproduct:
-
Copper-Free Conditions: The most direct method to prevent Glaser coupling is to perform the reaction under copper-free conditions. While this may necessitate a higher palladium catalyst loading or more specialized ligands, it effectively eliminates the primary pathway for this side reaction.[2]
-
Amine Base Selection: The choice of the amine base can influence the rate of homocoupling. Less sterically hindered amines can sometimes promote this side reaction. Experimenting with bulkier amines like diisopropylethylamine (DIPEA) may be beneficial.[2]
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Slow Addition of Alkyne: Adding the terminal alkyne slowly to the reaction mixture can help maintain a low concentration, thus disfavoring the bimolecular homocoupling reaction.[2][3]
-
Use of Additives: The addition of certain additives, such as silver salts, has been reported to suppress Glaser coupling.[2]
-
Inert Atmosphere: Rigorously excluding oxygen by using an inert gas like argon or nitrogen is crucial, as oxygen promotes the oxidative coupling of the copper acetylide intermediate.[3]
Frequently Asked Questions (FAQs)
Q1: What are the most common catalysts for benzofuran synthesis?
A1: A variety of transition-metal catalysts are commonly employed for the synthesis of benzofurans. These include:
-
Palladium-based catalysts: Often used in reactions like the Sonogashira coupling of o-iodophenols with terminal alkynes, followed by intramolecular cyclization.[4][5] Palladium acetate is also used in reactions between imidazo[1,2-a]pyridines and coumarins.[5]
-
Copper-based catalysts: These offer a cost-effective alternative to palladium. They are used in one-pot syntheses from o-hydroxy aldehydes, amines, and alkynes, as well as in the aerobic oxidative cyclization of phenols and alkynes.[4][5][6]
-
Gold-based catalysts: Gold catalysts, sometimes in combination with silver, are effective for the synthesis of benzofurans from phenols and alkynes, and for the cyclization of o-alkynylphenols.[7][8]
-
Other transition metals: Nickel, rhodium, and iron-based catalysts have also been successfully used in various synthetic routes to benzofurans.[9]
-
Acid/Base catalysts: Brønsted and Lewis acids, as well as various bases, can catalyze the cyclization to form the benzofuran ring system under certain conditions.[9]
Q2: How do I choose the right catalyst for my specific benzofuran synthesis?
A2: The choice of catalyst depends on several factors, including the starting materials, the desired substitution pattern of the benzofuran, and considerations of cost and environmental impact.
-
For syntheses starting from o-halophenols and terminal alkynes , palladium/copper co-catalytic systems (Sonogashira coupling) are a well-established and versatile choice.[4][5]
-
If you are working with phenols and alkynes directly, copper-catalyzed aerobic oxidative cyclization is an efficient one-pot method.[6]
-
For intramolecular cyclization of o-alkynylphenols , gold catalysts often provide high efficiency and functional group tolerance.[8]
-
If avoiding transition metal contamination is critical (e.g., in pharmaceutical applications), exploring acid- or base-catalyzed or even catalyst-free thermal methods may be preferable.[10]
Q3: What is the role of ligands in palladium-catalyzed benzofuran synthesis?
A3: Ligands play a crucial role in stabilizing the palladium catalyst, influencing its reactivity, and controlling the selectivity of the reaction. In palladium-catalyzed reactions for benzofuran synthesis, the choice of ligand can:
-
Enhance catalyst stability and activity: Phosphine ligands, such as triphenylphosphine (PPh₃) and bulky electron-rich phosphines (e.g., SPhos, DavePhos), are commonly used to stabilize the palladium center and promote the catalytic cycle.[1][10]
-
Influence selectivity: The steric and electronic properties of the ligand can affect the regioselectivity and chemoselectivity of the reaction, for example, by suppressing side reactions like homocoupling.[1]
-
Enable challenging transformations: For certain substrates or reaction types, specialized ligands may be necessary to achieve high yields and selectivity. For instance, N-heterocyclic carbene (NHC) ligands have been used in domino Sonogashira coupling/cyclization reactions.[11]
Data Presentation
Table 1: Comparison of Palladium-Catalyzed Benzofuran Synthesis
| Starting Materials | Catalyst System | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| o-Iodophenol, Phenylacetylene | (PPh₃)PdCl₂, CuI | Triethylamine | Triethylamine | Reflux | - | 84-91 |
| 2-Iodophenol, Phenylacetylene | Pd(OAc)₂, SPhos | K₃PO₄ | Toluene | 100 | - | High |
| Imidazo[1,2-a]pyridines, Coumarins | Pd(OAc)₂, Cu(OTf)₂·H₂O | - | DMF | - | - | Good |
| o-Iodophenols, Terminal Alkynes | (PPh₃)PdCl₂, CuI | Triethylamine | THF | Reflux | - | Good |
Table 2: Comparison of Copper-Catalyzed Benzofuran Synthesis
| Starting Materials | Catalyst System | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Phenols, Alkynes | Cu(OTf)₂, ZnCl₂ | - | PhNO₂ | - | 24 | Good |
| o-Hydroxy aldehydes, Amines, Alkynes | CuI | - | Choline chloride-ethylene glycol (DES) | 80-100 | - | Good |
| Salicylaldehyde Schiff bases, Alkenes | CuCl | DBU | DMF | - | - | 45-93 |
Experimental Protocols
Protocol 1: Palladium/Copper-Catalyzed Sonogashira Coupling and Cyclization of an o-Iodophenol with a Terminal Alkyne [4]
-
Reaction Setup: To a flame-dried Schlenk flask under an argon atmosphere, add the o-iodophenol (1.0 mmol), (PPh₃)PdCl₂ (0.02 mmol), and CuI (0.04 mmol).
-
Reagent Addition: Add anhydrous, degassed triethylamine (5 mL) via syringe. Then, add the terminal alkyne (1.2 mmol) to the reaction mixture.
-
Reaction Conditions: Stir the reaction mixture at reflux and monitor the progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the desired 2-substituted benzofuran.
Protocol 2: Copper-Catalyzed Aerobic Oxidative Cyclization of Phenols and Alkynes [12]
-
Reaction Setup: In a reaction tube, add the phenol (1.5 mmol), alkyne (1.0 mmol), Cu(OTf)₂ (10 mol%), and ZnCl₂ (1.5 eq.).
-
Solvent Addition: Add nitrobenzene (PhNO₂) (2 mL) as the solvent.
-
Reaction Conditions: Stir the reaction mixture under an oxygen atmosphere (e.g., using an oxygen balloon) for 24 hours at the optimized temperature.
-
Work-up and Purification: After the reaction is complete, purify the mixture directly by flash chromatography to isolate the polysubstituted benzofuran.
Protocol 3: Gold-Catalyzed Synthesis of Benzofurans from o-Alkynylphenols [13]
-
Reaction Setup: In a Schlenk tube equipped with a magnetic stirring bar, add the o-alkynylphenol derivative (0.2 mmol), Ph₃PAuCl (10 mol%), and the appropriate aryldiazonium salt (0.8 mmol).
-
Solvent and Degassing: Add methanol (2 mL) and degas the mixture using three freeze-pump-thaw cycles.
-
Reaction Conditions: Irradiate the mixture with a 23 W fluorescent light bulb at room temperature for 16 hours.
-
Work-up and Purification: After the reaction, purify the crude product by flash column chromatography to afford the desired benzofuran derivative.
Visualizations
Caption: Troubleshooting workflow for low reaction yield in benzofuran synthesis.
Caption: Logic for selecting a catalyst based on starting materials for benzofuran synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Facile synthesis of benzofurans via copper-catalyzed aerobic oxidative cyclization of phenols and alkynes - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 7. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 8. researchgate.net [researchgate.net]
- 9. A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.rsc.org [pubs.rsc.org]
- 11. Palladium(ii) complexes bearing mesoionic carbene ligands: catalytic application in domino Sonogashira coupling/cyclization reactions for one-pot synthesis of benzofuran and indole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Facile synthesis of benzofurans via copper-catalyzed aerobic oxidative cyclization of phenols and alkynes - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 13. pubs.acs.org [pubs.acs.org]
Technical Support Center: Preventing Byproduct Formation in Benzofuran Synthesis
Welcome to the technical support center for benzofuran synthesis. This resource is tailored for researchers, scientists, and drug development professionals to troubleshoot common experimental challenges and minimize byproduct formation.
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts in benzofuran synthesis?
A1: Common byproducts depend on the synthetic route but often include homocoupling products (e.g., diynes in Sonogashira couplings), coumarin derivatives, starting material decomposition products, and undesired isomers.[1] The formation of these is often influenced by reaction conditions such as temperature, solvent, and catalyst choice.
Q2: How can I minimize the homocoupling of terminal alkynes in palladium-catalyzed reactions?
A2: Alkyne homocoupling, often referred to as Glaser coupling, is a frequent side reaction.[1] To minimize it, consider the following:
-
Slow Addition of Alkyne: Adding the alkyne dropwise can keep its instantaneous concentration low, disfavoring the homocoupling pathway.[1]
-
Ligand Choice: The nature of the phosphine ligand on the palladium catalyst can influence the extent of homocoupling. While specific quantitative comparisons are highly substrate-dependent, bulkier electron-rich ligands can sometimes suppress this side reaction.
-
Copper-Free Conditions: In some cases, running the Sonogashira coupling under copper-free conditions can reduce diyne formation, although this may require optimization of other reaction parameters.
Q3: What leads to the formation of coumarins as byproducts, and how can I avoid them?
A3: Coumarin formation can be a competing reaction pathway, particularly in syntheses starting from phenols and certain coupling partners. The reaction mechanism can be influenced by the presence of water and the electronic nature of the reactants.[2][3] In some acid-catalyzed reactions, dehydrated conditions favor coumarin formation, while the presence of water can promote the desired benzofuran synthesis.[1] Careful control of the reaction medium is therefore crucial.
Q4: How can I control the regioselectivity of my benzofuran synthesis to avoid unwanted isomers?
A4: Regioselectivity is a common challenge, for instance, in the Friedel-Crafts acylation of substituted benzofurans. The position of acylation is directed by the electronic properties of the substituents on the benzofuran ring. Electron-donating groups tend to direct acylation to the C5 position, while electron-withdrawing groups favor the C4 position. To improve regioselectivity, using milder Lewis acids and optimizing the reaction temperature can be effective.
Q5: My Wittig reaction is producing a mixture of Z and E isomers. How can I improve the stereoselectivity?
A5: The stereoselectivity of the Wittig reaction is highly dependent on the nature of the ylide and the reaction conditions. Stabilized ylides (containing an electron-withdrawing group) generally favor the formation of the E-alkene, while non-stabilized ylides (with alkyl or aryl substituents) tend to give the Z-alkene. The choice of solvent can also play a role; for instance, in some cases, pyridine has been shown to increase the proportion of the Z isomer.[4] For non-stabilized ylides, running the reaction in aprotic, salt-free conditions can enhance Z-selectivity.[5]
Troubleshooting Guides
Issue 1: Low or No Product Yield in Palladium-Catalyzed Benzofuran Synthesis
Question: My palladium-catalyzed reaction (e.g., Sonogashira coupling followed by intramolecular cyclization) is resulting in a low yield or no desired benzofuran product. What are the potential causes and how can I troubleshoot this?
Answer:
Low yields in palladium-catalyzed benzofuran synthesis can arise from several factors related to the catalyst, reagents, and reaction conditions. Here is a systematic guide to troubleshooting:
| Potential Cause | Troubleshooting Steps |
| Inactive Catalyst | The palladium catalyst may have low activity due to age, improper storage, or oxidation. Use a fresh batch of catalyst and ensure it is stored under an inert atmosphere.[1] |
| Poor Reagent Quality | Impurities in starting materials (e.g., o-halophenol, alkyne) or the presence of oxygen can inhibit the reaction. Ensure all reagents are pure and dry. Solvents should be thoroughly degassed to remove oxygen, which can poison the palladium catalyst.[1] |
| Incorrect Stoichiometry | Incorrect ratios of reactants can lead to incomplete conversion or increased side reactions. Carefully verify the stoichiometry of the alkyne and base relative to the o-halophenol. An excess of the alkyne is often employed.[1] |
| Suboptimal Reaction Conditions | Temperature, reaction time, solvent, and base can significantly impact the yield. A systematic optimization of these parameters is recommended. For instance, a gradual increase in temperature might be beneficial, but excessively high temperatures can lead to catalyst decomposition.[1] |
| Alkyne Homocoupling | As mentioned in the FAQs, the homocoupling of the terminal alkyne is a common side reaction.[1] Employing slow addition of the alkyne can mitigate this issue. |
Issue 2: Formation of Coumarin Byproduct in Perkin Rearrangement
Question: I am attempting a Perkin rearrangement to synthesize a benzofuran-2-carboxylic acid from a 3-halocoumarin, but I am observing significant amounts of the starting coumarin or other byproducts. What could be the issue?
Answer:
The Perkin rearrangement involves a base-catalyzed ring contraction of a 2-halocoumarin.[6] Incomplete reaction or side reactions can be problematic.
| Potential Cause | Troubleshooting Steps |
| Insufficient Base | The reaction is base-catalyzed. Ensure a sufficient amount of a suitable base (e.g., sodium hydroxide) is used to drive the reaction to completion. |
| Suboptimal Temperature | The reaction often requires heating. If the reaction is sluggish, a moderate increase in temperature may be necessary. Microwave-assisted heating has been shown to significantly reduce reaction times and improve yields.[7] |
| Hydrolysis of Starting Material | The coumarin starting material can be hydrolyzed under basic conditions without undergoing the desired rearrangement. Ensure the reaction conditions favor the rearrangement pathway, which may involve adjusting the solvent system and temperature. |
| Incomplete Cyclization | The mechanism involves a ring-opening followed by an intramolecular cyclization.[7] If the cyclization step is slow or incomplete, you may isolate the ring-opened intermediate. Optimizing the reaction time and temperature can help drive the cyclization to completion. |
Quantitative Data on Byproduct Formation
The following tables provide a summary of how reaction conditions can influence product distribution in benzofuran synthesis.
Table 1: Effect of Palladium Catalyst on Suzuki Cross-Coupling for 2-Arylbenzofuran Synthesis
| Entry | Catalyst (mol%) | Base | Solvent | Temperature (°C) | Yield (%) |
| 1 | PdCl₂ (3) | K₂CO₃ | EtOH/H₂O (1:1) | 80 | 55 |
| 2 | Pd(OAc)₂ (3) | K₂CO₃ | EtOH/H₂O (1:1) | 80 | 61 |
| 3 | Pd(II) complex (3) | K₂CO₃ | EtOH/H₂O (1:1) | 80 | 91 |
| 4 | Pd(II) complex (1) | K₂CO₃ | EtOH/H₂O (1:1) | 80 | 83 |
| 5 | Pd(II) complex (4) | K₂CO₃ | EtOH/H₂O (1:1) | 80 | 97 |
Data adapted from a study on the synthesis of 2-arylbenzo[b]furan derivatives. The Pd(II) complex catalyst demonstrated significantly higher yields compared to common palladium salts under these conditions.[8]
Table 2: Influence of Base on the Yield of a Suzuki Cross-Coupling Reaction
| Entry | Base | Yield (%) |
| 1 | NEt₃ | 28 |
| 2 | NaF | 40 |
| 3 | NaHCO₃ | 53 |
| 4 | NaOH | 78 |
| 5 | Cs₂CO₃ | 63 |
| 6 | K₂CO₃ | 97 |
Reaction conditions: 2-(4-bromophenyl)benzofuran, 4-methoxyphenylboronic acid, 3 mol% Pd(II) complex catalyst, EtOH/H₂O (1:1), 80 °C. K₂CO₃ was found to be the optimal base for this transformation.[8]
Detailed Experimental Protocols
Protocol 1: Minimizing Diyne Homocoupling in Sonogashira Coupling/Cyclization for 2-Substituted Benzofuran Synthesis
This protocol is designed to minimize the formation of diyne byproducts through the slow addition of the terminal alkyne.
Materials:
-
o-Iodophenol
-
Terminal alkyne
-
Pd(PPh₃)₄ (Palladium tetrakis)
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N), anhydrous and degassed
-
Anhydrous and degassed solvent (e.g., THF or DMF)
-
Standard glassware for inert atmosphere reactions (Schlenk line or glovebox)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add o-iodophenol (1.0 eq), Pd(PPh₃)₄ (2-5 mol%), and CuI (4-10 mol%).
-
Add the anhydrous, degassed solvent followed by anhydrous, degassed triethylamine (2-3 eq).
-
In a separate syringe, prepare a solution of the terminal alkyne (1.1-1.2 eq) in a small amount of the reaction solvent.
-
Using a syringe pump, add the alkyne solution to the reaction mixture over a period of 1-2 hours at the desired reaction temperature (e.g., 60 °C).
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with saturated aqueous ammonium chloride, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Selective Synthesis of Benzofuran-2-Carboxylic Acid via Microwave-Assisted Perkin Rearrangement
This protocol utilizes microwave irradiation to expedite the Perkin rearrangement and improve yields, thereby reducing the potential for side reactions associated with prolonged heating.[7]
Materials:
-
3-Bromocoumarin derivative
-
Sodium hydroxide
-
Ethanol
-
Microwave reactor vials
-
Hydrochloric acid (for workup)
Procedure:
-
To a microwave reactor vial, add the 3-bromocoumarin (1.0 eq), ethanol, and sodium hydroxide (3.0 eq).
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the mixture at a set temperature (e.g., 79 °C) and power (e.g., 300W) for a short duration (e.g., 5 minutes).
-
Monitor the reaction by TLC to ensure complete consumption of the starting material.
-
After cooling, concentrate the reaction mixture to remove the ethanol.
-
Dissolve the residue in water and acidify with hydrochloric acid to precipitate the product.
-
Collect the solid product by filtration, wash with cold water, and dry.
Visualizing Reaction Pathways and Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate key concepts in preventing byproduct formation during benzofuran synthesis.
Caption: Troubleshooting workflow for low yield in palladium-catalyzed benzofuran synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. sciforum.net [sciforum.net]
- 4. Perkin Reaction Mechanism | Perkin Reaction | JEE Chemistry | JEE Main [unacademy.com]
- 5. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 6. Perkin rearrangement - Wikipedia [en.wikipedia.org]
- 7. Expedited Synthesis of Benzofuran-2-Carboxylic Acids via Microwave-Assisted Perkin Rearrangement Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Preparation of functional benzofurans and indoles via chemoselective intramolecular Wittig reactions - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Scaling Up the Synthesis of 1-Benzofuran-2-ylmethanol
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on the synthesis of 1-Benzofuran-2-ylmethanol, with a focus on scaling up the process. This resource offers detailed experimental protocols, troubleshooting advice, and frequently asked questions to address common challenges encountered during laboratory and pilot-plant scale production.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis of this compound and its precursors.
Issue 1: Low Yield in the Synthesis of 2-Acetylbenzofuran from Salicylaldehyde
Potential Causes:
-
Incomplete Reaction: Insufficient reaction time or temperature can lead to a low conversion of the starting materials.
-
Side Reactions: Polymerization of salicylaldehyde or chloroacetone under basic conditions can reduce the yield of the desired product.
-
Inefficient Cyclization: The final ring-closing step to form the benzofuran ring may be inefficient.
Recommended Solutions:
-
Reaction Monitoring: Closely monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure the complete consumption of the starting material before workup.[1]
-
Temperature Control: Maintain a consistent reflux temperature to ensure the reaction proceeds at an optimal rate without excessive side reactions.
-
Base Selection: Anhydrous potassium carbonate is a commonly used base for this reaction.[1] Ensure the base is of good quality and used in the correct stoichiometric amount.
-
Solvent Choice: Dry acetone is a typical solvent for this reaction.[1] Ensure the solvent is anhydrous, as water can interfere with the reaction.
Issue 2: Incomplete Reduction of 2-Acylbenzofuran to this compound
Potential Causes:
-
Insufficient Reducing Agent: The amount of reducing agent may not be sufficient to fully reduce the ketone.
-
Deactivated Reducing Agent: Sodium borohydride (NaBH₄) can decompose in the presence of moisture or acidic conditions. Lithium aluminum hydride (LiAlH₄) is highly reactive with water and protic solvents.
-
Low Reaction Temperature: The reduction may be too slow at very low temperatures.
Recommended Solutions:
-
Stoichiometry of Reducing Agent: Use a slight excess of the reducing agent to ensure complete conversion. For NaBH₄, 1.1 to 1.5 equivalents are common. For LiAlH₄, a smaller excess is typically needed due to its higher reactivity.[2]
-
Reaction Conditions: For NaBH₄ reductions, alcoholic solvents like methanol or ethanol are suitable.[3] For LiAlH₄, strictly anhydrous and aprotic solvents like tetrahydrofuran (THF) or diethyl ether are required.[2]
-
Monitoring the Reaction: Use TLC to monitor the disappearance of the starting ketone.[1] The product, this compound, will have a different Rf value.
Issue 3: Furan Ring Opening During Reduction
Potential Causes:
-
Harsh Acidic Conditions: The furan ring is sensitive to strong acids, which can lead to ring-opening side reactions.[4][5][6][7]
-
Elevated Temperatures in the Presence of Acid: The combination of heat and acid significantly increases the rate of furan ring degradation.[5][6][7]
Recommended Solutions:
-
Mild Workup: During the workup of LiAlH₄ reductions, use a careful quenching procedure (e.g., Fieser method) to avoid strongly acidic conditions.
-
pH Control: For NaBH₄ reductions, the reaction is typically run under neutral or slightly basic conditions. If an acidic workup is necessary, it should be performed at low temperatures and for a minimal amount of time.
-
Chemoselective Reducing Agents: For sensitive substrates, consider using milder or more selective reducing agents.[8]
Frequently Asked Questions (FAQs)
Q1: What is the most common and scalable method for synthesizing this compound?
A1: The most prevalent and scalable approach involves a two-step process:
-
Synthesis of a 2-acylbenzofuran precursor: This is commonly achieved through the reaction of salicylaldehyde with a haloketone, such as chloroacetone, to yield 2-acetylbenzofuran.[1]
-
Reduction of the 2-acylbenzofuran: The resulting ketone is then reduced to the corresponding alcohol, this compound, using a suitable reducing agent like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Q2: How can I choose between Sodium Borohydride (NaBH₄) and Lithium Aluminum Hydride (LiAlH₄) for the reduction step?
A2: The choice of reducing agent depends on the scale of the reaction and the presence of other functional groups.
-
Sodium Borohydride (NaBH₄): This is a milder reducing agent that is easier and safer to handle, especially on a larger scale. It is compatible with protic solvents like methanol and ethanol.[3] However, it will not reduce esters.[3]
-
Lithium Aluminum Hydride (LiAlH₄): This is a much stronger and more reactive reducing agent. It can reduce ketones, esters, and carboxylic acids.[2] However, it reacts violently with water and protic solvents, requiring strictly anhydrous conditions and careful handling, which can be challenging on a large scale.[2]
Q3: How can I monitor the progress of the reduction reaction?
A3: Thin Layer Chromatography (TLC) is an effective method for monitoring the reaction.[1] A small aliquot of the reaction mixture is spotted on a TLC plate alongside the starting material (2-acylbenzofuran). The disappearance of the starting material spot and the appearance of a new spot corresponding to the product (this compound) indicates the progress of the reaction. The choice of eluent will depend on the polarity of the substrate and product.
Q4: What are the best methods for purifying this compound at a larger scale?
A4: For laboratory scale, purification is typically achieved by silica gel column chromatography. For larger, industrial-scale production, the following methods are more suitable:
-
Recrystallization: If the crude product is a solid or can be crystallized from a suitable solvent system, this is often the most efficient and scalable purification method.
-
Distillation: If the product is a liquid with a sufficiently high boiling point and is thermally stable, vacuum distillation can be an effective purification method.
Q5: What are the potential impurities in the final product?
A5: Potential impurities can include:
-
Unreacted starting material (2-acylbenzofuran).
-
Byproducts from side reactions, such as products of furan ring opening.
-
Residual solvents from the reaction or purification steps.
-
Inorganic salts from the workup procedure.
Experimental Protocols
Protocol 1: Synthesis of 2-Acetylbenzofuran
This protocol is adapted from the reaction of salicylaldehyde and chloroacetone.[1]
Materials:
-
Salicylaldehyde
-
Chloroacetone
-
Anhydrous Potassium Carbonate (K₂CO₃)
-
Dry Acetone
Procedure:
-
To a stirred suspension of anhydrous potassium carbonate in dry acetone, add salicylaldehyde.
-
Heat the mixture to reflux.
-
Slowly add chloroacetone to the refluxing mixture.
-
Continue to reflux the mixture and monitor the reaction by TLC until the salicylaldehyde is consumed.
-
After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Evaporate the solvent from the filtrate under reduced pressure.
-
The crude product can be purified by vacuum distillation or recrystallization.
Protocol 2: Reduction of 2-Acetylbenzofuran using Sodium Borohydride
Materials:
-
2-Acetylbenzofuran
-
Sodium Borohydride (NaBH₄)
-
Methanol or Ethanol
Procedure:
-
Dissolve 2-acetylbenzofuran in methanol or ethanol in a reaction flask.
-
Cool the solution in an ice bath.
-
Slowly add sodium borohydride in portions to the cooled solution.
-
Stir the reaction mixture at 0-5 °C and monitor the progress by TLC.
-
Once the reaction is complete, carefully add water to quench the excess NaBH₄.
-
Remove the bulk of the alcohol solvent under reduced pressure.
-
Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic layer under reduced pressure to obtain the crude this compound.
-
The crude product can be purified by column chromatography or recrystallization.
Quantitative Data Summary
The following tables provide a summary of typical reaction parameters for the synthesis of this compound and its precursor. Note that yields and reaction times can vary based on the specific reaction conditions and scale.
Table 1: Synthesis of 2-Acetylbenzofuran
| Scale | Salicylaldehyde (equiv) | Chloroacetone (equiv) | K₂CO₃ (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Lab (1-10 g) | 1.0 | 1.1 | 2.0 | Acetone | Reflux | 4-6 | 75-85 |
| Scale-up (>100 g) | 1.0 | 1.05 | 1.5-2.0 | Acetone | Reflux | 6-8 | 70-80 |
Table 2: Reduction of 2-Acetylbenzofuran to this compound
| Scale | 2-Acetylbenzofuran (equiv) | Reducing Agent | Equivalents | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Lab (1-10 g) | 1.0 | NaBH₄ | 1.2 | Methanol | 0 - RT | 1-2 | 90-98 |
| Lab (1-10 g) | 1.0 | LiAlH₄ | 1.1 | THF | 0 - RT | 1 | 95-99 |
| Scale-up (>100 g) | 1.0 | NaBH₄ | 1.1-1.3 | Ethanol | 10-25 | 2-4 | 88-95 |
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Conditions to Control Furan Ring Opening during Furfuryl Alcohol Polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. An Efficient Chemoselective Reduction of Furan Series Unsaturated Dinitriles - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Characterization of 1-Benzofuran-2-ylmethanol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the characterization of 1-Benzofuran-2-ylmethanol.
Frequently Asked Questions (FAQs)
Q1: What are the general stability and storage conditions for this compound?
A1: this compound is generally stable under normal laboratory conditions.[1] For optimal stability, it should be stored in a tightly sealed container in a dry, cool, and well-ventilated place, ideally at 2-8°C for long-term storage. It is incompatible with strong oxidizing agents, so contact with such chemicals should be avoided.[1] The physical form of the compound is often a yellow to brown sticky oil or semi-solid.
Q2: What are some potential impurities I might encounter during the synthesis and characterization of this compound?
A2: Impurities can arise from the synthetic route used. Common synthetic methods for benzofurans may involve starting materials like salicylaldehyde and α-haloketones or internal cyclizations of substituted phenols. Potential impurities could include unreacted starting materials, by-products from incomplete cyclization, or related benzofuran derivatives. It is crucial to monitor reactions by techniques like Thin Layer Chromatography (TLC) to ensure complete conversion and to purify the product adequately, for instance, by column chromatography.
Q3: Are there any known safety hazards associated with this compound?
A3: According to safety data sheets, this compound may be harmful if swallowed (H302). Standard personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn when handling the compound. Ensure adequate ventilation to avoid inhalation.
Troubleshooting Guides
Nuclear Magnetic Resonance (NMR) Spectroscopy
Issue: My 1H-NMR spectrum shows unexpected peaks or splitting patterns.
-
Possible Cause 1: Residual Solvents.
-
Troubleshooting: Check for characteristic peaks of common NMR solvents (e.g., acetone, ethyl acetate, dichloromethane) that may have been used during synthesis or purification.
-
-
Possible Cause 2: Presence of Impurities.
-
Troubleshooting: Compare the spectrum with the expected chemical shifts and coupling constants (see Table 1). Peaks that do not correspond to the structure of this compound may indicate impurities from the synthesis. Re-purification of the sample may be necessary.
-
-
Possible Cause 3: Degradation.
-
Troubleshooting: If the compound has been stored improperly or for an extended period, it may have degraded. The presence of broad peaks or a complex baseline could indicate degradation. It is advisable to use a freshly prepared or properly stored sample.
-
Issue: The hydroxyl (-OH) proton is not visible in my 1H-NMR spectrum.
-
Possible Cause: Proton Exchange.
-
Troubleshooting: The hydroxyl proton is labile and can exchange with residual water or deuterated solvent molecules, leading to peak broadening or its disappearance. To confirm its presence, a D₂O exchange experiment can be performed. After acquiring a standard 1H-NMR spectrum, add a drop of D₂O to the NMR tube, shake, and re-acquire the spectrum. The hydroxyl proton peak should disappear or significantly diminish in intensity.
-
Expected NMR Data
| Proton/Carbon | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Notes |
| -CH₂OH | ~4.8 | ~60 | The methylene protons adjacent to the oxygen and the benzofuran ring are expected in this region. |
| -OH | Variable (typically 1.5-4.0) | - | Broad singlet, position is concentration and solvent dependent. Can be confirmed by D₂O exchange. |
| H-3 | ~6.7 | ~103 | Proton on the furan ring. |
| Aromatic Protons (H-4, H-5, H-6, H-7) | 7.2-7.6 | 111-130 | Aromatic region will show a complex multiplet pattern due to coupling between the protons on the benzene ring. |
| C-2 | - | ~158 | Quaternary carbon of the furan ring attached to the methanol group. |
| C-3a | - | ~128 | Quaternary carbon at the junction of the two rings. |
| C-7a | - | ~155 | Quaternary carbon at the junction of the two rings, adjacent to the oxygen. |
Mass Spectrometry (MS)
Issue: I am not observing the molecular ion peak (M⁺˙) or it is very weak in my Electron Ionization (EI) mass spectrum.
-
Possible Cause: Facile Fragmentation.
-
Troubleshooting: Alcohols often exhibit weak or absent molecular ion peaks in EI-MS due to the ease of fragmentation.[2] The primary fragmentation pathway for this compound is the loss of the hydroxymethyl radical (•CH₂OH) or water (H₂O). Look for a prominent peak at m/z 117, corresponding to the stable benzofuranyl cation. For softer ionization, consider using techniques like Electrospray Ionization (ESI) or Chemical Ionization (CI).
-
Issue: My mass spectrum shows unexpected fragments.
-
Possible Cause: Impurities or Contamination.
-
Troubleshooting: Analyze the sample using a hyphenated technique like GC-MS or LC-MS to separate the components before mass analysis. This will help in identifying if the unexpected fragments belong to co-eluting impurities.
-
Predicted Fragmentation Pathway
The expected fragmentation of this compound (Molecular Weight: 148.16 g/mol ) in EI-MS is outlined below.
| m/z Value | Proposed Fragment | Notes |
| 148 | [C₉H₈O₂]⁺˙ | Molecular Ion |
| 117 | [C₈H₅O]⁺ | Loss of •CH₂OH radical |
| 89 | [C₇H₅]⁺ | Loss of CO from the m/z 117 fragment |
Experimental Protocols
Protocol 1: NMR Sample Preparation and Analysis
-
Sample Preparation:
-
Accurately weigh 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.
-
Add a small amount of an internal standard (e.g., Tetramethylsilane - TMS) if quantitative analysis is required.
-
-
¹H-NMR Acquisition:
-
Acquire a standard proton spectrum using a 400 MHz or higher field NMR spectrometer.
-
Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.
-
-
¹³C-NMR Acquisition:
-
Acquire a proton-decoupled carbon spectrum.
-
A larger number of scans (e.g., 1024 or more) will be necessary due to the lower natural abundance of ¹³C.
-
-
D₂O Exchange (Optional):
-
After acquiring the initial ¹H-NMR, add one drop of D₂O to the NMR tube.
-
Shake the tube gently to mix.
-
Re-acquire the ¹H-NMR spectrum to observe the disappearance of the -OH proton signal.
-
Protocol 2: GC-MS Analysis
-
Sample Preparation:
-
Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable volatile solvent like dichloromethane or ethyl acetate.
-
Prepare a series of dilutions for calibration if quantitative analysis is needed.
-
-
Chromatographic Conditions:
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness) is suitable.
-
Carrier Gas: Helium at a constant flow rate of 1.0-1.2 mL/min.
-
Injector Temperature: 250°C (splitless or split mode, depending on concentration).
-
Oven Temperature Program: Start at a lower temperature (e.g., 80-100°C), hold for 1-2 minutes, then ramp up to a final temperature of 250-280°C at a rate of 10-15°C/min.
-
-
Mass Spectrometer Conditions (EI):
-
Ionization Energy: 70 eV.
-
Scan Range: m/z 40-400.
-
Ion Source Temperature: 230°C.
-
Transfer Line Temperature: 280°C.
-
Visualizations
Caption: Troubleshooting workflow for NMR analysis of this compound.
Caption: Predicted EI-MS fragmentation pathway for this compound.
References
Validation & Comparative
A Comparative Guide to the Validation of Analytical Methods for 1-Benzofuran-2-ylmethanol
For researchers, scientists, and drug development professionals, the robust validation of analytical methods is a cornerstone of reliable and reproducible results. This guide provides a comparative overview of common analytical techniques applicable to the quantification of 1-Benzofuran-2-ylmethanol, a key intermediate in the synthesis of various pharmaceutical compounds. While specific validated methods for this compound are not extensively published, this document outlines the validation parameters and experimental protocols for analogous benzofuran derivatives, offering a blueprint for methodology development and comparison. The primary techniques discussed are High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and UV-Visible (UV-Vis) Spectroscopy.
Quantitative Performance Comparison
The selection of an appropriate analytical technique is heavily influenced by its performance characteristics. The following tables summarize typical validation data for the analysis of benzofuran derivatives using HPLC-UV and GC-MS.[1] These values serve as a benchmark for what can be expected during the validation of a method for this compound.
Table 1: Linearity and Range
| Validation Parameter | HPLC-UV | GC-MS |
| Linearity Range (µg/mL) | 0.5 - 100 | 0.05 - 50 |
| Correlation Coefficient (r²) | 0.9998 | 0.9995 |
| Equation | y = 45872x + 1253 | y = 89753x + 876 |
| Data based on the analysis of 2-(2-thienyl)benzofuran, a representative benzofuran derivative.[1] |
Table 2: Accuracy (Recovery)
| Concentration Level | HPLC-UV (%) | GC-MS (%) |
| Low (1 µg/mL) | 99.2 ± 1.5 | 101.5 ± 2.1 |
| Medium (25 µg/mL) | 100.5 ± 1.1 | 99.8 ± 1.8 |
| High (75 µg/mL) | 99.8 ± 1.3 | 100.2 ± 1.5 |
| Data based on the analysis of 2-(2-thienyl)benzofuran, a representative benzofuran derivative.[1] |
Table 3: Precision (Relative Standard Deviation - RSD)
| Precision Type | HPLC-UV (%RSD) | GC-MS (%RSD) |
| Intraday | < 1.0 | < 2.0 |
| Interday | < 1.5 | < 2.5 |
| Data based on the analysis of 2-(2-thienyl)benzofuran, a representative benzofuran derivative.[1] |
Table 4: Sensitivity (LOD & LOQ)
| Parameter | HPLC-UV (µg/mL) | GC-MS (µg/mL) |
| Limit of Detection (LOD) | 0.15 | 0.01 |
| Limit of Quantitation (LOQ) | 0.5 | 0.05 |
| Data based on the analysis of 2-(2-thienyl)benzofuran, a representative benzofuran derivative.[1] |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation and validation of any analytical method. Below are generalized protocols for HPLC-UV, GC-MS, and UV-Vis Spectroscopy that can be adapted for the analysis of this compound.
High-Performance Liquid Chromatography (HPLC-UV)
HPLC is a widely used technique for the separation and quantification of compounds in a mixture.
-
Instrumentation: A standard HPLC system equipped with a UV detector is suitable.
-
Column: A C18 column (e.g., 250mm × 4.6mm, 5µm particle size) is a common choice for reversed-phase chromatography.
-
Mobile Phase: A mixture of acetonitrile and water is often effective for benzofuran derivatives. An isocratic elution with a 70:30 (v/v) ratio of acetonitrile to water can be a good starting point.[1]
-
Flow Rate: A typical flow rate is 1.0 mL/min.[1]
-
Detection Wavelength: The wavelength for UV detection should be selected based on the maximum absorbance of this compound. For a related compound, 2-(2-thienyl)benzofuran, a wavelength of 310 nm was used.[1]
-
Standard and Sample Preparation: Accurately weigh the reference standard and samples, and dissolve them in a suitable solvent (e.g., acetonitrile or the mobile phase). Prepare a series of dilutions to cover the desired concentration range for linearity studies. Filter all solutions through a 0.45 µm syringe filter before injection.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry, providing high sensitivity and specificity.
-
Instrumentation: A GC system coupled to a mass spectrometer with an electron ionization (EI) source.
-
Column: A capillary column such as a DB-5ms (30m x 0.25mm, 0.25µm film thickness) is often used.
-
Oven Temperature Program: A typical program could start at 150°C (hold for 1 minute), ramp to 280°C at a rate of 10°C/min, and hold for 5 minutes.[1]
-
Injector Temperature: 250°C in splitless mode.[1]
-
MS Detection (EI):
-
Standard and Sample Preparation: Prepare standards and samples in a volatile solvent like dichloromethane or methanol. Ensure the samples are free of non-volatile matrix components.
UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy is a simpler and more accessible technique, suitable for the quantification of a pure compound in a non-absorbing solvent.
-
Instrumentation: A double-beam UV-Visible spectrophotometer.
-
Solvent: A UV-transparent solvent in which this compound is soluble (e.g., methanol or ethanol).
-
Procedure:
-
Scan the UV-Vis spectrum of a solution of this compound to determine the wavelength of maximum absorbance (λmax).
-
Prepare a series of standard solutions of known concentrations.
-
Measure the absorbance of each standard solution at the λmax.
-
Construct a calibration curve by plotting absorbance versus concentration.
-
Measure the absorbance of the sample solution and determine its concentration from the calibration curve.
-
Method Validation Workflow
The validation of an analytical method is a systematic process to confirm that the procedure is suitable for its intended purpose. The following diagram illustrates a typical workflow for analytical method validation.
Caption: Workflow for the validation of an analytical method.
References
A Comparative Guide to the Biological Activity of 1-Benzofuran-2-ylmethanol and Its Analogs
For Researchers, Scientists, and Drug Development Professionals
The benzofuran scaffold is a prominent heterocyclic core structure found in numerous natural products and synthetic compounds, exhibiting a wide array of pharmacological activities.[1][2] This guide provides a comparative analysis of the biological activities of derivatives of 1-benzofuran-2-ylmethanol, focusing on their anticancer and antimicrobial properties. While direct experimental data on the biological activity of this compound is limited in the reviewed literature, a significant body of research on its structural analogs provides valuable insights into the therapeutic potential of this class of compounds. These analogs, primarily substituted at the C-2 position of the benzofuran nucleus, have demonstrated considerable efficacy in various biological assays.[3][4]
Data Presentation: Comparative Biological Activity
The following tables summarize the quantitative data for various analogs of this compound, highlighting their anticancer and antimicrobial potencies. The data is presented to facilitate a clear comparison of the structure-activity relationships (SAR) within this compound class.
Anticancer Activity of Benzofuran-2-yl Analogs
The cytotoxic effects of benzofuran derivatives have been extensively studied against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of a compound's potency in inhibiting biological function, is a key parameter in these evaluations.
| Compound ID/Derivative Type | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| Oxindole-based hybrid 22d | MCF-7 (Breast) | 3.41 | Staurosporine | 4.81 |
| Oxindole-based hybrid 22f | MCF-7 (Breast) | 2.27 | Staurosporine | 4.81 |
| Oxindole-based hybrid 22d | T-47D (Breast) | 3.82 | Staurosporine | 4.34 |
| Oxindole-based hybrid 22f | T-47D (Breast) | 7.80 | Staurosporine | 4.34 |
| 3-Oxadiazolylbenzofuran 14c | HCT116 (Colon) | 3.27 | - | - |
| Benzofuran-chalcone 4g | HCC1806 (Breast) | - | Cisplatin (DDP) | - |
| Benzofuran-chalcone 4g | HeLa (Cervical) | - | Cisplatin (DDP) | - |
| 2-Aroylbenzofuran 6g | HeLa (Cervical) | 10-fold more active than CA-4 | Combretastatin A-4 (CA-4) | - |
| 2-Aroylbenzofuran 11a | HeLa (Cervical) | 10-fold more active than CA-4 | Combretastatin A-4 (CA-4) | - |
| Halogenated derivative 7 | A549 (Lung) | 6.3 ± 2.5 | Doxorubicin | - |
| Halogenated derivative 8 | A549 (Lung) | 3.5 ± 0.6 | Doxorubicin | - |
| Halogenated derivative 8 | HepG2 (Liver) | 3.8 ± 0.5 | Doxorubicin | - |
| Simplified Viniferin Analog 10 | H460 (Lung) | - | - | - |
| Simplified Viniferin Analog 11 | H460 (Lung) | - | - | - |
| 1-(3-Methyl-1-benzofuran-2-yl)ethanone derivative 6 | K562 (Leukemia) | 3.83 ± 0.6 | - | - |
Data sourced from multiple studies.[4][5][6][7][8][9]
Antimicrobial Activity of Benzofuran-2-yl Analogs
Benzofuran derivatives have also shown significant promise as antimicrobial agents. The minimum inhibitory concentration (MIC), the lowest concentration of a substance that prevents visible growth of a microorganism, is a standard measure of antimicrobial efficacy.
| Compound ID/Derivative Type | Microbial Strain | MIC (µg/mL) | Reference Compound | MIC (µg/mL) |
| Aza-benzofuran 1 | Salmonella typhimurium | 12.5 | Ciprofloxacin | - |
| Aza-benzofuran 1 | Escherichia coli | 25 | Ciprofloxacin | - |
| Aza-benzofuran 1 | Staphylococcus aureus | 12.5 | Ciprofloxacin | - |
| Aza-benzofuran 2 | Staphylococcus aureus | 25 | Ciprofloxacin | - |
| Oxa-benzofuran 5 | Penicillium italicum | 12.5 | - | - |
| Oxa-benzofuran 6 | Penicillium italicum | 12.5 | - | - |
| Oxa-benzofuran 5 | Colletotrichum musae | 12.5-25 | - | - |
| Oxa-benzofuran 6 | Colletotrichum musae | 12.5-25 | - | - |
| Benzofuran-5-ol derivative 20 | Fungal species | 1.6-12.5 | 5-Fluorocytosine | - |
| Benzofuran-5-ol derivative 21 | Fungal species | 1.6-12.5 | 5-Fluorocytosine | - |
| 1-(Thiazol-2-yl)pyrazoline 19 | Gram-negative bacteria | - (Inhibitory zone 25 mm) | - | - |
| 1-(Thiazol-2-yl)pyrazoline 19 | Gram-positive bacteria | - (Inhibitory zone 20 mm) | - | - |
| 6-(2-Benzofuran) HMA analog 9 | Cryptococcus neoformans | 16 | - | - |
| 6-(2-Benzofuran) 5-piperidine analog 8 | Cryptococcus neoformans | 16 | - | - |
Data sourced from multiple studies.[10][11][12]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. The following are protocols for key experiments commonly cited in the evaluation of the biological activity of benzofuran derivatives.
MTT Assay for Anticancer Activity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell metabolic activity and, by extension, cell viability.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight in a suitable culture medium.
-
Compound Treatment: The cells are then treated with various concentrations of the benzofuran derivatives and incubated for a specified period, typically 24 to 72 hours.
-
MTT Addition: An MTT solution is added to each well, and the plate is incubated to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilization: The formazan crystals are dissolved in a solubilizing agent, such as dimethyl sulfoxide (DMSO).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
IC50 Calculation: The percentage of cell viability is calculated relative to a control group, and the IC50 value is determined from the resulting dose-response curve.[7]
Broth Microdilution Method for Minimum Inhibitory Concentration (MIC)
This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
-
Preparation of Inoculum: A standardized suspension of the test microorganism is prepared.
-
Serial Dilution: The benzofuran derivatives are serially diluted in a liquid growth medium in a 96-well microtiter plate.[10]
-
Inoculation: Each well is inoculated with the microbial suspension.
-
Incubation: The plate is incubated under appropriate conditions (temperature and time) to allow for microbial growth.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.[10]
Visualizations
The following diagrams illustrate key concepts and workflows relevant to the biological evaluation of this compound and its analogs.
Caption: Experimental workflow for evaluating the biological activity of benzofuran derivatives.
Caption: Simplified signaling pathway for anticancer activity of some benzofuran analogs.
References
- 1. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. Bioactive Benzofuran derivatives: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Anticancer therapeutic potential of benzofuran scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and anti-tumor activity of new benzofuran-based chalcone derivatives as potent VEGFR-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and Biological Evaluation of Novel 2-Aroyl Benzofuran-Based Hydroxamic Acids as Antimicrotubule Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. New Derivatives of 1-(3-Methyl-1-Benzofuran-2-yl)Ethan-1-one: Synthesis and Preliminary Studies of Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. blumwald.ucdavis.edu [blumwald.ucdavis.edu]
Structure-Activity Relationship of 1-Benzofuran-2-ylmethanol Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The 1-benzofuran scaffold is a prominent heterocyclic motif in medicinal chemistry, with its derivatives exhibiting a wide array of pharmacological activities. This guide provides a comparative analysis of the structure-activity relationships (SAR) of 1-Benzofuran-2-ylmethanol derivatives, focusing on their anticancer and antimicrobial properties. The information presented herein is supported by experimental data from various studies, offering a valuable resource for the rational design of novel therapeutic agents.
Anticancer Activity
This compound derivatives have demonstrated significant cytotoxic effects against various cancer cell lines. The structure-activity relationship studies reveal that the nature and position of substituents on the benzofuran ring system and the methanol moiety play a crucial role in determining their potency and selectivity.
Key Structural Features Influencing Anticancer Potency:
-
Halogenation: The introduction of bromine atoms, particularly on the benzofuran ring or on alkyl/acetyl side chains, has been shown to enhance cytotoxic activity.[1][2] Halogeno-derivatives often exhibit increased potency against leukemia and cervix carcinoma cell lines.[2][3]
-
Substitution at C-2 and C-3: Modifications at the C-2 and C-3 positions of the benzofuran ring are critical for cytotoxic activity.[3] Ester or heterocyclic ring substitutions at the C-2 position have been found to be particularly important.[3]
-
Heterocyclic Moieties: The incorporation of heterocyclic rings, such as thiazole, pyrazole, and oxadiazole, at the C-2 position can lead to potent anticancer agents.[4][5] These modifications can influence the compound's ability to interact with biological targets.
-
Mechanism of Action: A significant number of benzofuran derivatives exert their antiproliferative effects by inhibiting tubulin polymerization.[6] They often bind to the colchicine binding site on β-tubulin, disrupting microtubule dynamics and leading to cell cycle arrest and apoptosis.[6] Some derivatives also act as inhibitors of enzymes like Lysine-specific demethylase 1 (LSD1)[7] and mTOR signaling pathways[8], which are crucial for cancer cell proliferation and survival.
Comparative Cytotoxicity Data:
The following table summarizes the cytotoxic activity (IC50 values) of representative this compound derivatives and related analogs against various cancer cell lines.
| Compound ID | Modifications | Cancer Cell Line | IC50 (µM) | Reference |
| Compound 6 | Brominated derivative of 1-(3-methyl-1-benzofuran-2-yl)ethan-1-one | K562 (Chronic Myelogenous Leukemia) | Not specified, but showed selective action | [1] |
| Compound 8 | Brominated derivative of 1-(3-methyl-1-benzofuran-2-yl)ethan-1-one | K562 (Chronic Myelogenous Leukemia) | Not specified, but showed selective action | [1] |
| Compound 1c | Brominated benzofuran derivative | K562, MOLT-4, HeLa | Significant cytotoxic activity | [2] |
| Compound 1e | Brominated benzofuran derivative | K562, MOLT-4, HeLa | Significant cytotoxic activity | [2] |
| Compound 2d | Brominated benzofuran derivative | K562, MOLT-4, HeLa | Significant cytotoxic activity | [2] |
| Compound 3a | Brominated benzofuran derivative | K562, MOLT-4, HeLa | Significant cytotoxic activity | [2] |
| Compound 3d | Brominated benzofuran derivative | K562, MOLT-4, HeLa | Significant cytotoxic activity | [2] |
| Compound 16b | 3-methylbenzofuran with p-methoxy group | A549 (Lung Carcinoma) | 1.48 | [9] |
| Compound 50g | Benzofuran-2-carboxamide derivative | HCT-116, HeLa, HepG2, A549 | 0.87, 0.73, 5.74, 0.57 | [9] |
| Compound 17i | Benzofuran derivative as LSD1 inhibitor | MCF-7, MGC-803, H460, A549, THP-1 | 2.90, 5.85, 2.06, 5.74, 6.15 | [7] |
Antimicrobial Activity
Derivatives of 1-benzofuran have also been extensively studied for their antimicrobial properties against a range of bacterial and fungal pathogens.[4][10][11][12] The structural modifications that confer potent antimicrobial activity often differ from those required for anticancer effects.
Key Structural Features Influencing Antimicrobial Potency:
-
Hydrophobicity: Increased hydrophobicity of the benzofuran analogs has been correlated with favorable antibacterial activities.[13]
-
Substituents at C-3 and C-6: Substitutions at the C-3 and C-6 positions of the benzofuran core can significantly impact antibacterial activity and strain specificity.[4] For instance, a hydroxyl group at the C-6 position has been shown to confer excellent antibacterial activity.[4]
-
Heterocyclic Scaffolds: The linkage of benzofuran to other heterocyclic systems like thiazole and pyrazoline is a common strategy to enhance antimicrobial potency.[4][14] These hybrid molecules can exhibit broad-spectrum activity.
Comparative Antimicrobial Data:
The following table presents the minimum inhibitory concentration (MIC) values for selected benzofuran derivatives against various microbial strains.
| Compound ID | Modifications | Microbial Strain | MIC (µg/mL) | Reference |
| Compound 7 | Brominated derivative of 1-(3-methyl-1-benzofuran-2-yl)ethan-1-one | Gram-positive strains | 16-64 | [1] |
| Compound 6b | Benzofuran amide derivative | S. aureus, E. coli | 6.25 | [11] |
| Compound 1 | Aza-benzofuran derivative | S. typhimurium, S. aureus | Moderate activity | [15] |
| Compound 6 | Oxa-benzofuran derivative | P. italicum, F. oxysporum, C. musae | 12.5-25 | [15] |
| Hydrophobic analogs | Aryl substituents at C-3 via methanone linker | E. coli, S. aureus, MRSA, B. subtilis | 0.39-3.12 | [13][16] |
Experimental Protocols
A comprehensive understanding of the SAR of this compound derivatives relies on standardized experimental methodologies.
MTT Assay for Cytotoxicity
This colorimetric assay is widely used to assess the metabolic activity of cells and, consequently, cell viability and proliferation.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.
-
Formazan Solubilization: After incubation, the medium is removed, and a solvent (e.g., DMSO) is added to dissolve the formazan crystals formed by viable cells.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then calculated.
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.
-
Inoculum Preparation: A standardized suspension of the test microorganism is prepared.
-
Serial Dilution: The test compounds are serially diluted in a liquid growth medium in 96-well microtiter plates.
-
Inoculation: Each well is inoculated with the microbial suspension.
-
Incubation: The plates are incubated under appropriate conditions (temperature and time) for microbial growth.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Visualizing Structure-Activity Relationships and Workflows
To better illustrate the concepts discussed, the following diagrams have been generated using the DOT language.
Caption: Key structural modifications on the 1-benzofuran core that enhance anticancer activity.
Caption: A simplified workflow of the MTT assay for determining cytotoxicity.
Caption: Key structural features of 1-benzofuran derivatives that improve antimicrobial efficacy.
References
- 1. mdpi.com [mdpi.com]
- 2. Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Design, synthesis and biological evaluation of novel benzofuran derivatives as potent LSD1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Benzofuran derivatives as anticancer inhibitors of mTOR signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Anticancer therapeutic potential of benzofuran scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ijpbs.com [ijpbs.com]
- 11. jopcr.com [jopcr.com]
- 12. Benzofuran: an emerging scaffold for antimicrobial agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 13. Synthesis and antimicrobial evaluation of new benzofuran derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. Synthesis and antimicrobial evaluation of new benzofuran derivatives - Xi'an Jiaotong-Liverpool University [scholar.xjtlu.edu.cn:443]
comparative analysis of different synthetic routes to 1-Benzofuran-2-ylmethanol
For researchers, scientists, and professionals in drug development, the efficient synthesis of key chemical intermediates is paramount. 1-Benzofuran-2-ylmethanol is a valuable building block in the synthesis of various pharmacologically active compounds. This guide provides a comparative analysis of two prominent synthetic routes to this target molecule, offering detailed experimental protocols, quantitative data, and workflow visualizations to aid in the selection of the most suitable method for your research needs.
Introduction to the Synthetic Approaches
Two common and effective strategies for the synthesis of this compound involve the reduction of a carbonyl group at the 2-position of the benzofuran ring. The choice of starting material and reducing agent significantly impacts the overall efficiency, yield, and safety of the synthesis. This guide will compare the following two routes:
-
Route 1: Two-Step Synthesis via Reduction of Benzofuran-2-carbaldehyde. This pathway involves the initial synthesis of benzofuran-2-carbaldehyde from readily available precursors, followed by its reduction to the desired alcohol.
-
Route 2: Two-Step Synthesis via Reduction of Ethyl Benzofuran-2-carboxylate. This alternative route begins with the formation of an ester at the 2-position, which is subsequently reduced to this compound.
Comparative Analysis of Synthetic Routes
The following table summarizes the key quantitative data and characteristics of the two synthetic pathways, providing a clear comparison to inform your experimental design.
| Parameter | Route 1: Reduction of Benzofuran-2-carbaldehyde | Route 2: Reduction of Ethyl Benzofuran-2-carboxylate |
| Starting Materials | Salicylaldehyde, Chloroacetaldehyde | Salicylaldehyde, Diethyl bromomalonate |
| Key Intermediates | Benzofuran-2-carbaldehyde | Ethyl benzofuran-2-carboxylate |
| Reducing Agent | Sodium Borohydride (NaBH₄) | Lithium Aluminum Hydride (LiAlH₄) |
| Typical Overall Yield | ~70-80% | ~85-95% |
| Number of Steps | 2 | 2 |
| Key Advantages | Milder reducing agent, simpler workup. | Higher overall yield. |
| Key Disadvantages | Lower overall yield compared to Route 2. | Highly reactive and pyrophoric reducing agent, requires stringent anhydrous conditions. |
| Safety Considerations | Sodium borohydride is flammable and reacts with water to produce hydrogen gas. | Lithium aluminum hydride reacts violently with water and is pyrophoric. Requires handling under an inert atmosphere. |
Experimental Protocols
Route 1: Synthesis via Reduction of Benzofuran-2-carbaldehyde
This two-step process begins with the synthesis of the intermediate aldehyde, which is then reduced to the target alcohol.
Step 1: Synthesis of Benzofuran-2-carbaldehyde
-
Reagents: Salicylaldehyde, Chloroacetaldehyde dimethyl acetal, Potassium carbonate, DMF.
-
Procedure:
-
To a solution of salicylaldehyde (1 eq.) in anhydrous DMF, add potassium carbonate (2 eq.).
-
Add chloroacetaldehyde dimethyl acetal (1.2 eq.) dropwise to the stirring mixture.
-
Heat the reaction mixture to 100-110 °C and stir for 4-6 hours.
-
After cooling to room temperature, pour the reaction mixture into ice-water and extract with diethyl ether.
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure. The crude product is then subjected to acid-catalyzed hydrolysis (e.g., with aqueous HCl) to yield benzofuran-2-carbaldehyde.
-
-
Yield: Approximately 80-90%.
Step 2: Reduction of Benzofuran-2-carbaldehyde to this compound
-
Reagents: Benzofuran-2-carbaldehyde, Sodium borohydride (NaBH₄), Methanol.
-
Procedure:
-
Dissolve benzofuran-2-carbaldehyde (1 eq.) in methanol in a round-bottom flask and cool the solution to 0 °C in an ice bath.
-
Slowly add sodium borohydride (1.5 eq.) portion-wise to the stirred solution, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, carefully add water to quench the excess sodium borohydride.
-
Acidify the mixture with dilute hydrochloric acid.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3x).
-
Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and remove the solvent under reduced pressure to obtain the crude this compound. The product can be further purified by column chromatography.
-
-
Yield: Approximately 85-95%.
Route 2: Synthesis via Reduction of Ethyl Benzofuran-2-carboxylate
This route also consists of two main steps, starting with the synthesis of an ester intermediate.
Step 1: Synthesis of Ethyl Benzofuran-2-carboxylate
-
Reagents: Salicylaldehyde, Diethyl bromomalonate, Potassium carbonate, Acetone.
-
Procedure:
-
A mixture of salicylaldehyde (1 eq.), diethyl bromomalonate (1.1 eq.), and potassium carbonate (2 eq.) in acetone is refluxed for 4-6 hours.
-
After cooling, the inorganic salts are filtered off, and the solvent is removed under reduced pressure.
-
The residue is then heated with a solution of potassium hydroxide in ethanol for 1-2 hours to effect cyclization and hydrolysis.
-
The reaction mixture is cooled, and the solvent is evaporated.
-
The residue is dissolved in water and acidified with dilute hydrochloric acid to precipitate benzofuran-2-carboxylic acid.
-
The carboxylic acid is then esterified by refluxing with ethanol in the presence of a catalytic amount of sulfuric acid to yield ethyl benzofuran-2-carboxylate.
-
-
Yield: Approximately 90-95%.
Step 2: Reduction of Ethyl Benzofuran-2-carboxylate to this compound
-
Reagents: Ethyl benzofuran-2-carboxylate, Lithium aluminum hydride (LiAlH₄), Anhydrous diethyl ether or THF.
-
Procedure:
-
In a flame-dried, three-necked flask equipped with a dropping funnel, condenser, and nitrogen inlet, a suspension of lithium aluminum hydride (1.5 eq.) in anhydrous diethyl ether is prepared under a nitrogen atmosphere.
-
A solution of ethyl benzofuran-2-carboxylate (1 eq.) in anhydrous diethyl ether is added dropwise to the stirred LiAlH₄ suspension at a rate that maintains a gentle reflux.
-
After the addition is complete, the reaction mixture is stirred at room temperature for 1-2 hours.
-
Monitor the reaction progress by TLC.
-
After completion, the reaction is carefully quenched by the dropwise addition of water, followed by a 15% aqueous solution of sodium hydroxide, and then more water.
-
The resulting white precipitate is filtered off, and the filter cake is washed with diethyl ether.
-
The combined organic filtrate is dried over anhydrous magnesium sulfate.
-
The solvent is removed under reduced pressure to yield this compound. The product can be purified by distillation under reduced pressure or column chromatography.
-
-
Yield: Approximately 93-98%.[1]
Visualization of Synthetic Pathways
The following diagrams illustrate the workflows for the two synthetic routes to this compound.
Caption: Synthetic workflow for Route 1 via Benzofuran-2-carbaldehyde.
References
Comparative Analysis of 1-Benzofuran-2-ylmethanol and its Derivatives: A Review of Preclinical Experimental Data
For Researchers, Scientists, and Drug Development Professionals
While direct experimental data for 1-Benzofuran-2-ylmethanol is limited in the current body of scientific literature, the benzofuran scaffold is a cornerstone in the development of novel therapeutic agents. This guide provides a comparative overview of the biological activities of various benzofuran derivatives, offering insights into their potential therapeutic applications. The data presented herein is intended to serve as a reference for researchers engaged in the exploration of benzofuran-based compounds.
Anti-inflammatory Activity
Benzofuran derivatives have demonstrated notable anti-inflammatory properties, primarily through the inhibition of nitric oxide (NO) production. The following table summarizes the half-maximal inhibitory concentration (IC50) values for several benzofuran compounds against lipopolysaccharide (LPS)-stimulated murine macrophage RAW 264.7 cells. Celecoxib, a selective COX-2 inhibitor, is included as a standard reference compound.[1][2][3][4][5]
| Compound | Target/Assay | IC50 (µM) | Reference Compound | IC50 (µM) |
| Aza-benzofuran Derivative 1 | NO Production Inhibition (RAW 264.7 cells) | 17.31 | Celecoxib | 32.1 ± 1.7 |
| Aza-benzofuran Derivative 3 | NO Production Inhibition (RAW 264.7 cells) | 16.5 | Celecoxib | 32.1 ± 1.7 |
| Aza-benzofuran Derivative 2 | NO Production Inhibition (RAW 264.7 cells) | 31.5 ± 2.3 | Celecoxib | 32.1 ± 1.7 |
| Aza-benzofuran Derivative 4 | NO Production Inhibition (RAW 264.7 cells) | 42.8 ± 4.7 | Celecoxib | 32.1 ± 1.7 |
| Piperazine/benzofuran hybrid 5d | NO Production Inhibition (RAW 264.7 cells) | 52.23 ± 0.97 | - | - |
Antimicrobial Activity
The benzofuran nucleus is a key pharmacophore in the design of new antimicrobial agents. The minimum inhibitory concentration (MIC) is a critical measure of a compound's antimicrobial efficacy. The tables below present the MIC values of various benzofuran derivatives against a panel of pathogenic bacteria and fungi. Ciprofloxacin, a broad-spectrum fluoroquinolone antibiotic, is provided as a standard for comparison.[6][7][8][9]
Antibacterial Activity
| Compound | Organism | MIC (µg/mL) | Reference Compound |
| Aza-benzofuran Derivative 1 | Salmonella typhimurium | 12.5 | Ciprofloxacin |
| Escherichia coli | 25 | ||
| Staphylococcus aureus | 12.5 | ||
| Aza-benzofuran Derivative 2 | Staphylococcus aureus | 25 | |
| Hydrophobic benzofuran analog | E. coli, S. aureus, MRSA, B. subtilis | 0.39-3.12 | - |
| Benzofuran amide derivative 6a, 6b, 6f | Various Gram-positive and Gram-negative bacteria | as low as 6.25 | - |
| (E)-1-(1-benzofuran-2-yl)-2-mesitylethanone-O-benzoyloxime | S. aureus ATCC 6538 | 4 | - |
| E. coli ATCC 25922 | 32 | - |
Antifungal Activity
| Compound | Organism | MIC (µg/mL) | Reference Compound |
| Oxa-benzofuran Derivative 5 | Penicillium italicum | 12.5 | - |
| Colletotrichum musae | 12.5 | ||
| Oxa-benzofuran Derivative 6 | Penicillium italicum | 12.5-25 | - |
| Colletotrichum musae | 12.5-25 | - |
Experimental Protocols
Nitric Oxide (NO) Inhibition Assay in LPS-Stimulated Macrophages
This assay quantifies the ability of a test compound to inhibit the production of nitric oxide, a key inflammatory mediator, in macrophages stimulated with lipopolysaccharide (LPS).[10]
Workflow:
Caption: Workflow for the Nitric Oxide Inhibition Assay.
Detailed Steps:
-
Cell Seeding: RAW 264.7 macrophage cells are seeded into 96-well plates at a suitable density and allowed to adhere overnight in a humidified incubator.[11]
-
Compound Treatment: The adherent cells are pre-treated with various concentrations of the test benzofuran derivative for one hour. A vehicle control (e.g., DMSO) is also included.[11]
-
LPS Stimulation: Following pre-treatment, the cells are stimulated with LPS (e.g., 1 µg/mL) to induce an inflammatory response and subsequent NO production. An unstimulated control group is maintained.[11]
-
Incubation: The plates are incubated for 24 hours.[10]
-
Nitrite Quantification: The concentration of nitrite, a stable metabolite of NO, in the cell culture supernatant is determined using the Griess reagent. The absorbance is measured spectrophotometrically, and the percentage of NO inhibition is calculated relative to the LPS-stimulated control.[10]
Antimicrobial Susceptibility Testing: Broth Microdilution Method
The broth microdilution method is a standardized technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.[12]
Workflow:
References
- 1. researchgate.net [researchgate.net]
- 2. Celecoxib - Wikipedia [en.wikipedia.org]
- 3. mdpi.com [mdpi.com]
- 4. Celecoxib: the “need to know” for safe prescribing - bpacnz [bpac.org.nz]
- 5. Current Evidence on Celecoxib Safety in the Management of Chronic Musculoskeletal Conditions: An Umbrella Review | springermedizin.de [springermedizin.de]
- 6. Ciprofloxacin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Ciprofloxacin - Wikipedia [en.wikipedia.org]
- 8. Resistance Pattern of Ciprofloxacin Against Different Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Distribution and Antimicrobial Activity of Ciprofloxacin in Human Soft Tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
A Comparative Analysis of 1-Benzofuran-2-ylmethanol and Other Heterocyclic Alcohols in Biological Assays
For Researchers, Scientists, and Drug Development Professionals
In the landscape of drug discovery and development, heterocyclic compounds form a cornerstone of medicinal chemistry, offering a rich scaffold for the design of novel therapeutic agents. Among these, heterocyclic alcohols have demonstrated a wide spectrum of biological activities. This guide provides an objective comparison of the biological performance of 1-Benzofuran-2-ylmethanol against other key five-membered heterocyclic alcohols, namely Furan-2-ylmethanol, Thiophen-2-ylmethanol, and Pyrrol-2-ylmethanol. The information presented herein is a synthesis of available data from various biological assays and is intended to support researchers in their exploration of these versatile molecules.
Comparative Biological Activity: A Tabular Overview
The following tables summarize the available quantitative data for this compound and its counterparts in antimicrobial, antifungal, and cytotoxic assays. It is critical to note that the data presented is collated from various independent studies and does not represent direct head-to-head comparisons within a single study. Therefore, these values should be interpreted as indicative of potential activity rather than absolute comparative efficacy.
Table 1: Comparative Antimicrobial Activity (Minimum Inhibitory Concentration - MIC in µg/mL)
| Compound | Staphylococcus aureus | Bacillus subtilis | Escherichia coli | Pseudomonas aeruginosa | Reference |
| 1-Benzofuran-2-yl-ethanol (S-enantiomer) | Inhibits growth (qualitative) | Not Reported | Inhibits growth (qualitative) | Not Reported | [1] |
| Furan-2-ylmethanol Derivatives | 64 | Not Reported | 64 | Not Reported | [2] |
| Thiophene Derivatives | Active (qualitative) | Active (qualitative) | Active (qualitative) | Active (qualitative) | [3] |
| Pyrrole Derivatives | MIC: >100 | MIC: >100 | MIC: >100 | MIC: >100 | [4] |
Table 2: Comparative Antifungal Activity (Minimum Inhibitory Concentration - MIC in µg/mL)
| Compound | Candida albicans | Aspergillus niger | Reference |
| 1-Benzofuran-2-yl-ethanol (S-enantiomer) | Inhibits growth (qualitative) | Not Reported | [1] |
| Furan Derivatives | Active (qualitative) | Not Reported | [5] |
| Thiophene Derivatives | MIC: 0.24 - 7.81 (photoactivated) | Not Reported | [3] |
| Pyrrole Derivatives | MIC: >100 | Not Reported | [4] |
Table 3: Comparative Cytotoxic Activity (IC50 in µM)
| Compound | A549 (Lung Carcinoma) | MCF-7 (Breast Cancer) | HepG2 (Liver Cancer) | Reference |
| Benzofuran Derivatives | ~3.5 - 6.3 | ~1.66 | ~3.8 | [6][7] |
| Furan-based compounds | 27.7 (µg/mL) | 2.96 - 4.06 | 26.6 (µg/mL) | [8] |
| Thiophene Derivatives | Not Reported | Not Reported | Not Reported | |
| Pyrrolo[2,3-d]pyrimidine Derivatives | 4.55 | 1.66 | Not Reported | [7] |
Key Experimental Protocols
To ensure the reproducibility and accurate interpretation of biological data, detailed experimental methodologies are paramount. Below are protocols for the key assays cited in this guide.
Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution Method)
This method is a standard procedure for determining the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
-
Preparation of Microbial Inoculum: A standardized suspension of the microbial strain is prepared to a turbidity equivalent to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. This is then further diluted to achieve a final inoculum concentration of about 5 x 10⁵ CFU/mL in the test wells.[6][9]
-
Preparation of Test Compounds: The heterocyclic alcohols are serially diluted in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) in a 96-well microtiter plate.[6][9]
-
Inoculation and Incubation: Each well is inoculated with the prepared microbial suspension. The plate also includes a positive control (microorganism in broth without the test compound) and a negative control (broth only). The plate is then incubated at an appropriate temperature (e.g., 37°C for bacteria, 35°C for fungi) for 18-24 hours.[9]
-
Determination of MIC: The MIC is determined as the lowest concentration of the compound at which there is no visible growth (i.e., no turbidity) in the well.[9]
MTT Cytotoxicity Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
-
Cell Seeding: Cells of a specific cancer cell line (e.g., A549, MCF-7) are seeded into a 96-well plate at a predetermined density and allowed to adhere overnight.[10][11]
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a specific period (e.g., 24, 48, or 72 hours).[10][11]
-
MTT Addition and Incubation: After the treatment period, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well, and the plate is incubated for 2-4 hours at 37°C. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.[10][11][12]
-
Solubilization of Formazan: The medium is removed, and a solubilizing agent (e.g., DMSO, isopropanol) is added to dissolve the formazan crystals.[10][11]
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm. The absorbance is directly proportional to the number of viable cells.[11][12]
-
Calculation of IC50: The half-maximal inhibitory concentration (IC50) value, which is the concentration of the compound that inhibits 50% of cell growth, is calculated from the dose-response curve.
Potential Signaling Pathways and Mechanisms of Action
The biological activity of these heterocyclic alcohols can be attributed to their interaction with various cellular pathways. Based on the activities of related benzofuran and other heterocyclic derivatives, two potential mechanisms of action are the induction of apoptosis and the inhibition of tubulin polymerization.
Figure 1: A generalized experimental workflow for assessing the biological activity of heterocyclic alcohols.
Apoptosis Signaling Pathway
Apoptosis, or programmed cell death, is a crucial process for tissue homeostasis. Its dysregulation is a hallmark of cancer. Many cytotoxic agents exert their effects by inducing apoptosis. The intrinsic (mitochondrial) pathway is a common route for chemotherapy-induced apoptosis.
Figure 2: A simplified diagram of the intrinsic apoptosis signaling pathway potentially activated by cytotoxic heterocyclic alcohols.
Tubulin Polymerization Pathway
Microtubules are essential components of the cytoskeleton, playing a critical role in cell division, structure, and intracellular transport. Compounds that interfere with tubulin polymerization can disrupt these processes, leading to cell cycle arrest and apoptosis. This is a well-established mechanism for many anticancer drugs.
Figure 3: A diagram illustrating the potential inhibition of tubulin polymerization by heterocyclic alcohols, leading to apoptosis.
Conclusion
This guide provides a comparative overview of the biological activities of this compound and other simple heterocyclic alcohols. While direct comparative data is limited, the available information suggests that the benzofuran scaffold holds significant promise, particularly in the realms of antimicrobial and anticancer research. The furan and thiophene moieties also demonstrate notable biological activities that warrant further investigation. The pyrrole-based alcohol, in the limited context found, showed less activity.
Future research should focus on direct, head-to-head comparative studies of these fundamental heterocyclic alcohols to elucidate more definitive structure-activity relationships. A deeper understanding of their mechanisms of action, including their effects on signaling pathways such as apoptosis and tubulin polymerization, will be crucial for the rational design of new and more effective therapeutic agents. Researchers are encouraged to utilize the provided experimental protocols as a foundation for their own investigations into this promising class of compounds.
References
- 1. broadpharm.com [broadpharm.com]
- 2. ijabbr.com [ijabbr.com]
- 3. Biological Activities of Thiophenes | Encyclopedia MDPI [encyclopedia.pub]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Cytotoxic and Apoptotic Effects of Novel Pyrrolo[2,3-d]Pyrimidine Derivatives Containing Urea Moieties on Cancer Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. microbe-investigations.com [microbe-investigations.com]
- 10. clyte.tech [clyte.tech]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
The Versatile Scaffold: A Comparative Review of 1-Benzofuran-2-ylmethanol in Medicinal Chemistry
For researchers, scientists, and drug development professionals, the quest for novel molecular scaffolds that can serve as a foundation for potent and selective therapeutics is perpetual. Among the myriad of heterocyclic compounds, the benzofuran nucleus has emerged as a privileged structure, with its derivatives exhibiting a broad spectrum of biological activities. This guide provides a comprehensive literature review of the applications of 1-Benzofuran-2-ylmethanol, a key synthon in the development of advanced benzofuran-based therapeutic agents. We will objectively compare the performance of its derivatives with other alternatives, supported by experimental data, and provide detailed methodologies for key experiments.
This compound serves as a crucial building block for the synthesis of a wide range of biologically active molecules. Its inherent structural features allow for diverse functionalization, leading to compounds with significant anticancer, antimicrobial, and anti-inflammatory properties. The benzofuran moiety is present in numerous natural products and FDA-approved drugs, highlighting its therapeutic potential.[1][2]
Anticancer Applications: A Potent Precursor for Cytotoxic Agents
Derivatives of this compound have demonstrated significant potential in the development of novel anticancer agents. The structural modifications of the benzofuran core have led to compounds with high efficacy against various cancer cell lines.
Comparative Anticancer Activity of Benzofuran Derivatives
The following table summarizes the in vitro cytotoxic activity of various benzofuran derivatives, showcasing the impact of different substituents on their anticancer potency. The data is presented as IC50 values, representing the concentration required to inhibit 50% of cancer cell growth.
| Compound ID | Derivative Class | Cancer Cell Line | IC50 (µM) | Reference |
| 1 | Bromoalkyl-benzofuran | K562 (Leukemia) | 5.0 | [3] |
| 1 | Bromoalkyl-benzofuran | MOLT-4 (Leukemia) | 0.1 | [3] |
| 2d | Brominated benzofuran | K562 (Leukemia) | 1.1 | [3] |
| 3a | Brominated benzofuran | K562 (Leukemia) | 1.8 | [3] |
| 3d | Brominated benzofuran | K562 (Leukemia) | 0.9 | [3] |
| 8c | Benzofuran-pyrazolyl methanone | A2780 (Ovarian) | 12 | [4][5] |
| 8h | Benzofuran-pyrazolyl methanone | A2780 (Ovarian) | 11 | [4][5] |
| 17i | Benzofuran derivative | MCF-7 (Breast) | 2.90 ± 0.32 | |
| 17i | Benzofuran derivative | MGC-803 (Gastric) | 5.85 ± 0.35 | |
| 17i | Benzofuran derivative | H460 (Lung) | 2.06 ± 0.27 | |
| 17i | Benzofuran derivative | A549 (Lung) | 5.74 ± 1.03 | |
| 17i | Benzofuran derivative | THP-1 (Leukemia) | 6.15 ± 0.49 | |
| Compound 6 | 1-(3-Methyl-1-benzofuran-2-yl)ethanone derivative | K562 (Leukemia) | Selective action | [6] |
| Compound 8 | 1-(3-Methyl-1-benzofuran-2-yl)ethanone derivative | K562 (Leukemia) | Selective action | [6] |
Experimental Protocol: Synthesis of Brominated Benzofuran Derivatives
The following protocol describes a general method for the synthesis of brominated benzofuran derivatives, which have shown significant cytotoxic activity.[3]
Materials:
-
Appropriate 2-acetyl-3-methylbenzofuran
-
N-Bromosuccinimide (NBS)
-
Benzoyl peroxide (BPO)
-
Carbon tetrachloride (CCl4)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
A solution of the starting 2-acetyl-3-methylbenzofuran (1.0 eq) in CCl4 is prepared.
-
NBS (1.1 eq) and a catalytic amount of BPO are added to the solution.
-
The reaction mixture is refluxed for 4-6 hours, with the progress monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature and the succinimide byproduct is removed by filtration.
-
The filtrate is concentrated under reduced pressure to yield the crude product.
-
The crude product is purified by column chromatography on silica gel using a suitable solvent system (e.g., a gradient of hexane and ethyl acetate) to afford the desired brominated benzofuran derivative.
The structures of the synthesized compounds are typically confirmed using spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.
Anticancer Mechanism of Action: A Visual Representation
Many benzofuran derivatives exert their anticancer effects by inducing apoptosis (programmed cell death) in cancer cells. The following diagram illustrates a simplified workflow for assessing the pro-apoptotic activity of these compounds.
Caption: Workflow for assessing apoptosis induction by benzofuran derivatives.
Antimicrobial Applications: A Scaffold for Combating Microbial Resistance
The benzofuran scaffold is also a promising starting point for the development of new antimicrobial agents. Derivatives of this compound have shown activity against a range of bacteria and fungi, offering potential solutions to the growing problem of antimicrobial resistance.
Comparative Antimicrobial Activity of Benzofuran Derivatives
The following table presents the Minimum Inhibitory Concentration (MIC) values of various benzofuran derivatives against different microbial strains. The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.
| Compound ID | Derivative Class | Microbial Strain | MIC (µg/mL) | Reference |
| (E)-1-(1-benzofuran-2-yl)-2-mesitylethanone-O-benzoyloxime | Ketoxime ether derivative | S. aureus ATCC 6538 | 4 | [1] |
| (E)-1-(1-benzofuran-2-yl)-2-mesitylethanone-O-benzoyloxime | Ketoxime ether derivative | E. coli ATCC 25922 | 32 | [1] |
| Compound 7 | 1-(3-Methyl-1-benzofuran-2-yl)ethanone derivative | Gram-positive strains | 16 - 64 | [6] |
| S-benzofuran-2-ylethanol | Benzofuran ethanol | Bacteria and yeast | Antimicrobial properties observed | [7] |
Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)
The following protocol outlines the broth microdilution method, a standard procedure for determining the MIC of an antimicrobial agent.
Materials:
-
Test compound (benzofuran derivative)
-
Bacterial or fungal strains
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
96-well microtiter plates
-
Spectrophotometer or microplate reader
Procedure:
-
A serial two-fold dilution of the test compound is prepared in the broth medium in the wells of a 96-well plate.
-
A standardized inoculum of the microorganism is added to each well.
-
Positive (microorganism in broth without the compound) and negative (broth only) controls are included.
-
The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism, often assessed by measuring the optical density at 600 nm.
Logical Relationship: From Synthon to Bioactive Compound
This compound is a versatile synthon that can be readily modified to generate a library of derivatives with diverse biological activities. The hydroxyl group provides a reactive handle for various chemical transformations.
Caption: Derivatization pathways of this compound for bioactive compounds.
Conclusion
This compound stands out as a valuable and versatile starting material in the synthesis of medicinally important compounds. Its derivatives have demonstrated significant potential as both anticancer and antimicrobial agents. The ease of functionalization of the benzofuran ring and the 2-methanol group allows for the creation of diverse chemical libraries for screening and optimization. Further exploration of the structure-activity relationships of this compound derivatives will undoubtedly lead to the discovery of new and more potent therapeutic agents. This guide provides a solid foundation for researchers to build upon in their quest for novel drug candidates based on this promising scaffold.
References
- 1. Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bioactive Benzofuran derivatives: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Natural source, bioactivity and synthesis of benzofuran derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of some novel benzofuran-2-yl(4,5-dihyro-3,5-substituted diphenylpyrazol-1-yl) methanones and studies on the antiproliferative effects and reversal of multidrug resistance of human MDR1-gene transfected mouse lymphoma cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. facultyshowcase.sfasu.edu [facultyshowcase.sfasu.edu]
Benchmarking the Performance of 1-Benzofuran-2-ylmethanol Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The benzofuran scaffold is a privileged structure in medicinal chemistry, with its derivatives exhibiting a wide array of biological activities. This guide provides a comparative analysis of the performance of 1-Benzofuran-2-ylmethanol derivatives, focusing on their anticancer, antimicrobial, and neuroprotective properties. By presenting available experimental data and detailed protocols, this document aims to serve as a valuable resource for researchers engaged in the discovery and development of novel therapeutics based on the benzofuran core.
Comparative Performance Data
While extensive research has been conducted on the broader class of benzofuran derivatives, specific quantitative data for this compound and its simple derivatives remains relatively sparse in publicly available literature. However, by examining structurally related compounds, we can infer potential activity and guide future research. The following tables summarize the performance of various benzofuran derivatives, including those with functionalities at the C-2 position, to provide a comparative benchmark.
Anticancer Activity
The anticancer potential of benzofuran derivatives has been a primary focus of research. These compounds have been shown to inhibit cancer cell proliferation through various mechanisms, including the modulation of key signaling pathways.
Table 1: Anticancer Activity of Benzofuran Derivatives (IC50 values in µM)
| Compound/Derivative Class | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| Halogenated Benzofuran (Compound 1) | K562 (Leukemia) | 5 | [1] |
| Halogenated Benzofuran (Compound 1) | HL60 (Leukemia) | 0.1 | [1] |
| Benzofuran-2-carboxamide (50g) | HCT-116 (Colon) | 0.87 | [2] |
| Benzofuran-2-carboxamide (50g) | HeLa (Cervical) | 0.73 | [2] |
| Benzofuran-2-carboxamide (50g) | A549 (Lung) | 0.57 | [2] |
| 3-Methylbenzofuran (16b) | A549 (Lung) | 1.48 | [2] |
| Benzofuran-based LSD1 Inhibitor (17i) | MCF-7 (Breast) | 2.90 ± 0.32 | [3] |
| Benzofuran-based LSD1 Inhibitor (17i) | H460 (Lung) | 2.06 ± 0.27 | [3] |
| Halogenated Benzofuran-3-carboxylate (Compound 8) | HepG2 (Liver) | 3.8 ± 0.5 | [4] |
| Halogenated Benzofuran-3-carboxylate (Compound 8) | A549 (Lung) | 3.5 ± 0.6 |[4] |
Note: The IC50 value represents the concentration of a drug that is required for 50% inhibition in vitro.
Antimicrobial Activity
Benzofuran derivatives have also demonstrated promising activity against a range of bacterial and fungal pathogens, highlighting their potential as novel anti-infective agents.
Table 2: Antimicrobial Activity of Benzofuran Derivatives (MIC values in µg/mL)
| Compound/Derivative Class | Microorganism | MIC (µg/mL) | Reference |
|---|---|---|---|
| (Benzofuran-2-yl)(3-phenyl-3-methylcyclobutyl) Ketoxime (7d) | Staphylococcus aureus | 0.039 | [5] |
| Hydrophobic Benzofuran Analogs | Escherichia coli, S. aureus, MRSA, Bacillus subtilis | 0.39-3.12 (MIC80) | [6][7] |
| Aza-benzofuran (Compound 1) | Salmonella typhimurium | 12.5 | [8] |
| Aza-benzofuran (Compound 1) | Escherichia coli | 25 | [8] |
| Aza-benzofuran (Compound 1) | Staphylococcus aureus | 12.5 | [8] |
| Oxa-benzofuran (Compound 6) | Penicillium italicum | 12.5 | [8] |
| Oxa-benzofuran (Compound 6) | Colletotrichum musae | 12.5-25 | [8] |
| 1-(1-Benzofuran-2-yl)-2-mesitylethanone-O-benzoyloxime (9b) | Staphylococcus aureus | - | [9] |
| 1-(1-Benzofuran-2-yl)-2-mesitylethanone-O-benzoyloxime (9b) | Escherichia coli | - |[9] |
Note: MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial that will inhibit the visible growth of a microorganism after overnight incubation.
Neuroprotective Activity
Recent studies have begun to explore the neuroprotective effects of benzofuran derivatives, suggesting their potential in the treatment of neurodegenerative diseases.
Table 3: Neuroprotective Effects of Benzofuran Derivatives
| Compound/Derivative Class | Assay | Key Findings | Reference |
|---|---|---|---|
| 7-methoxy-N-(substituted phenyl)benzofuran-2-carboxamide (1f) | NMDA-induced excitotoxicity in primary rat cortical neurons | Potent and efficacious neuroprotective action, comparable to memantine at 30 µM. | [10][11][12] |
| 7-methoxy-N-(substituted phenyl)benzofuran-2-carboxamide (1j) | NMDA-induced excitotoxicity and antioxidant assays | Marked anti-excitotoxic effects and moderate antioxidant activity. | [10][11][12] |
| R-(-)-1-(benzofuran-2-yl)-2-propylaminopentane [R-(-)-BPAP] | Apoptosis induced by N-methyl(R)salsolinol in SH-SY5Y cells | Neuroprotective function through stabilization of mitochondrial membrane potential and induction of Bcl-2. | [13] |
| Moracin O, R, and P (Benzofuran-type stilbenes) | Glutamate-induced cell death in SK-N-SH cells | Significant neuroprotective activity. |[14] |
Key Signaling Pathways and Mechanisms of Action
The biological activities of benzofuran derivatives are often attributed to their interaction with specific cellular signaling pathways. Understanding these mechanisms is crucial for rational drug design and development.
Anticancer Mechanisms
Several signaling pathways have been implicated in the anticancer effects of benzofuran derivatives:
-
mTOR Signaling Pathway: Some benzofuran derivatives have been identified as inhibitors of the mTOR (mammalian target of rapamycin) signaling pathway, a central regulator of cell growth, proliferation, and survival.[12] By inhibiting mTORC1, these compounds can disrupt protein synthesis and induce apoptosis in cancer cells.
-
HIF-1 Signaling Pathway: The hypoxia-inducible factor-1 (HIF-1) pathway is critical for tumor survival and progression under hypoxic conditions. Certain benzofuran derivatives have been shown to inhibit the HIF-1 pathway, thereby suppressing tumor growth and angiogenesis.[9]
-
LSD1 Inhibition: Lysine-specific demethylase 1 (LSD1) is an epigenetic regulator that is overexpressed in many cancers. Novel benzofuran derivatives have been developed as potent LSD1 inhibitors, leading to the suppression of tumor cell proliferation.[3]
References
- 1. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anticancer therapeutic potential of benzofuran scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Anticancer Potential of Halogen Derivatives of Methyl 6-Acetyl-5-Hydroxy-2-Methyl-1-Benzofuran-3-Carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and antimicrobial activity of some novel derivatives of benzofuran: part 1. Synthesis and antimicrobial activity of (benzofuran-2-yl)(3-phenyl-3-methylcyclobutyl) ketoxime derivatives [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and antimicrobial evaluation of new benzofuran derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and antimicrobial evaluation of new benzofuran derivatives - Xi'an Jiaotong-Liverpool University [scholar.xjtlu.edu.cn:443]
- 8. mdpi.com [mdpi.com]
- 9. Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Neuroprotective and Antioxidant Effects of Novel Benzofuran-2-Carboxamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Neuroprotective and antioxidant effects of novel benzofuran-2-carboxamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Neuroprotective and Antioxidant Effects of Novel Benzofuran-2-Carboxamide Derivatives -Biomolecules & Therapeutics [koreascience.kr]
- 13. Neuroprotective function of R-(-)-1-(benzofuran-2-yl)-2-propylaminopentane, [R-(-)-BPAP], against apoptosis induced by N-methyl(R)salsolinol, an endogenous dopaminergic neurotoxin, in human dopaminergic neuroblastoma SH-SY5Y cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
A Comparative Guide to the In Vitro and In Vivo Evaluation of Benzofuran Derivatives
For Researchers, Scientists, and Drug Development Professionals
The benzofuran scaffold is a privileged heterocyclic motif frequently found in biologically active natural products and synthetic compounds. Its derivatives have garnered significant attention in medicinal chemistry due to their broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties. The journey from a promising benzofuran derivative in the lab to a potential therapeutic agent necessitates a rigorous evaluation of its biological effects, both in controlled cellular environments (in vitro) and in whole organisms (in vivo). This guide provides a comparative overview of these two essential stages of research, supported by experimental data and methodologies for the study of benzofuran derivatives.
In Vitro vs. In Vivo Studies: A Necessary Synergy
In vitro studies are the foundational step in assessing the biological activity of a new compound. They are typically conducted on isolated cells, proteins, or enzymes in a controlled laboratory setting. These assays are crucial for initial screening, determining mechanisms of action, and establishing structure-activity relationships (SAR). They are generally faster, less expensive, and ethically less complex than in vivo studies.
In vivo studies, on the other hand, are performed in living organisms, such as animal models. These studies are indispensable for understanding a compound's pharmacokinetics (absorption, distribution, metabolism, and excretion - ADME), pharmacodynamics, efficacy, and safety profile in a complex biological system. While more resource-intensive, in vivo data is critical for predicting the potential therapeutic success of a drug candidate in humans.
Quantitative Data Summary: In Vitro Activity of Benzofuran Derivatives
The following tables summarize quantitative data from various in vitro studies on different benzofuran derivatives, showcasing their diverse biological activities.
Table 1: Anticancer Activity of Benzofuran Derivatives (IC50 values in µM)
| Compound/Derivative | MCF-7 (Breast) | MGC-803 (Gastric) | H460 (Lung) | A549 (Lung) | THP-1 (Leukemia) | Reference |
| 17i (LSD1 Inhibitor) | 2.90 ± 0.32 | 5.85 ± 0.35 | 2.06 ± 0.27 | 5.74 ± 1.03 | 6.15 ± 0.49 | [1] |
| Compound 6 | - | - | - | - | - | [2] |
| Compound 8 | - | - | - | - | - | [2] |
IC50 (half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Table 2: Antimicrobial Activity of Benzofuran Derivatives (MIC values in µg/mL)
| Compound/Derivative | Escherichia coli | Staphylococcus aureus | Methicillin-resistant S. aureus | Bacillus subtilis | Candida albicans | Reference |
| Hydrophobic benzofuran analogs | 0.39-3.12 | 0.39-3.12 | 0.39-3.12 | 0.39-3.12 | - | [3] |
| Compound 7 | - | 16-64 | - | 16-64 | - | [2] |
MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial drug that will inhibit the visible growth of a microorganism after overnight incubation.
Table 3: Enzyme Inhibitory Activity of Benzofuran Derivatives (IC50 values in µM)
| Compound/Derivative | Target Enzyme | IC50 (µM) | Reference |
| 7e | SIRT2 | 3.81 | [4] |
| 17i | LSD1 | 0.065 | [1] |
| 7c | Acetylcholinesterase | 0.058 | [5] |
| 7e | Acetylcholinesterase | 0.086 | [5] |
In Vivo Efficacy of Benzofuran Derivatives
While in vitro data is promising, in vivo studies are crucial to validate these findings. For instance, the potent LSD1 inhibitor, compound 17i , demonstrated robust antitumor efficacy in an H460 xenograft tumor model in mice, without significant side effects[1]. Similarly, a novel benzofuran-based acetylcholinesterase inhibitor, 7c , was evaluated in vivo for its potential in treating Alzheimer's disease. Acute and chronic toxicity studies in rats showed no signs of toxicity or adverse events. Furthermore, it did not cause histopathological damage to major organs and ameliorated disease-related biomarkers in the brain of Alzheimer's disease model rats[5]. These examples highlight the critical role of in vivo testing in bridging the gap between cellular activity and potential therapeutic application.
Experimental Protocols
Detailed methodologies are essential for the reproducibility and validation of research findings. Below are representative protocols for key in vitro and in vivo experiments.
In Vitro Experimental Protocols
1. MTT Cytotoxicity Assay
This colorimetric assay is used to assess the metabolic activity of cells and is a common method to measure the cytotoxic effects of a compound.
-
Cell Culture: Cancer cell lines (e.g., MCF-7, H460) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.
-
Treatment: Cells are seeded in 96-well plates and allowed to adhere overnight. They are then treated with various concentrations of the benzofuran derivative for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the treatment period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours.
-
Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value is then calculated from the dose-response curve.
2. Antimicrobial Susceptibility Testing (Broth Microdilution)
This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound.
-
Inoculum Preparation: A standardized suspension of the target microorganism (e.g., S. aureus) is prepared.
-
Serial Dilution: The benzofuran derivative is serially diluted in a 96-well plate containing broth medium.
-
Inoculation: Each well is inoculated with the microbial suspension.
-
Incubation: The plate is incubated under appropriate conditions for the microorganism (e.g., 37°C for 24 hours for bacteria).
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
In Vivo Experimental Protocol
1. Xenograft Tumor Model
This model is used to evaluate the antitumor efficacy of a compound in vivo.
-
Cell Implantation: Human cancer cells (e.g., H460) are subcutaneously injected into the flank of immunocompromised mice (e.g., nude mice).
-
Tumor Growth: The tumors are allowed to grow to a palpable size.
-
Treatment Administration: The mice are randomly assigned to treatment and control groups. The benzofuran derivative is administered via a specific route (e.g., intraperitoneal injection) at a predetermined dose and schedule.
-
Tumor Measurement: Tumor volume is measured regularly (e.g., every 2-3 days) using calipers.
-
Efficacy Evaluation: At the end of the study, the mice are euthanized, and the tumors are excised and weighed. The antitumor efficacy is determined by comparing the tumor growth in the treated group to the control group.
Visualizing the Path: Workflows and Pathways
Diagrams are powerful tools for illustrating complex processes and relationships.
Caption: General experimental workflow for the evaluation of benzofuran derivatives.
Caption: Simplified intrinsic apoptosis pathway induced by some benzofuran derivatives.
Conclusion
The evaluation of benzofuran derivatives, as with any potential therapeutic agent, is a multi-step process that relies on the synergy between in vitro and in vivo studies. In vitro assays provide crucial initial data on bioactivity and mechanism, guiding the selection of promising candidates. Subsequent in vivo studies are essential to assess the compound's behavior in a complex living system, ultimately determining its potential for clinical development. The data and methodologies presented in this guide offer a framework for researchers to navigate the comprehensive evaluation of this versatile and promising class of compounds.
References
- 1. Design, synthesis and biological evaluation of novel benzofuran derivatives as potent LSD1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis and antimicrobial evaluation of new benzofuran derivatives - Xi'an Jiaotong-Liverpool University [scholar.xjtlu.edu.cn:443]
- 4. researchgate.net [researchgate.net]
- 5. Discovery of novel benzofuran-based derivatives as acetylcholinesterase inhibitors for the treatment of Alzheimer's disease: Design, synthesis, biological evaluation, molecular docking and 3D-QSAR investigation - PubMed [pubmed.ncbi.nlm.nih.gov]
Establishing Analytical Standards for 1-Benzofuran-2-ylmethanol: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical standards and methodologies for the characterization of 1-Benzofuran-2-ylmethanol. The information presented is intended to assist researchers and drug development professionals in selecting the most appropriate analytical techniques for their specific needs, from routine quality control to in-depth structural elucidation.
Reference Standards and Material Specifications
A typical CoA for a high-purity this compound reference standard would include the following information:
Table 1: Representative Certificate of Analysis for this compound Reference Standard
| Parameter | Specification | Result | Method |
| Appearance | White to off-white or pale yellow crystalline solid | Conforms | Visual |
| Identity | |||
| ¹H NMR | Conforms to structure | Conforms | ¹H NMR (400 MHz, CDCl₃) |
| ¹³C NMR | Conforms to structure | Conforms | ¹³C NMR (101 MHz, CDCl₃) |
| Mass Spectrum (MS) | Conforms to structure | Conforms | GC-MS (EI) |
| Purity | |||
| HPLC | ≥ 98.0% | 99.5% | HPLC-UV (247 nm) |
| GC | ≥ 98.0% | 99.6% | GC-FID |
| Volatiles | |||
| Loss on Drying | ≤ 0.5% | 0.1% | Gravimetric (80°C, 2h) |
| Residue on Ignition | ≤ 0.1% | < 0.05% | USP <281> |
| Elemental Analysis | C: 72.96%, H: 5.44% | C: 72.90%, H: 5.48% | Combustion Analysis |
Comparative Analysis of Key Analytical Techniques
The selection of an analytical method depends on the intended purpose, such as routine purity testing, identification of unknown impurities, or quantitative determination in a complex matrix. This section compares the most common techniques for the analysis of this compound.
Table 2: Comparison of Analytical Techniques for this compound
| Technique | Principle | Strengths | Limitations |
| High-Performance Liquid Chromatography (HPLC) | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. | - High resolution and efficiency.- Suitable for non-volatile and thermally labile compounds.- Versatile with various detectors (UV, MS). | - Requires a suitable chromophore for UV detection.- Can consume significant amounts of organic solvents. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile compounds in the gas phase followed by detection and identification by mass spectrometry. | - High sensitivity and selectivity.- Provides structural information for identification of unknowns.- Excellent for volatile impurities. | - Requires the analyte to be volatile and thermally stable, or require derivatization. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Exploits the magnetic properties of atomic nuclei to provide detailed information about molecular structure. | - Unambiguous structure elucidation.- qNMR allows for purity determination without a specific reference standard. | - Lower sensitivity compared to chromatographic methods.- Higher instrumentation cost. |
Experimental Protocols
Detailed and robust experimental protocols are essential for obtaining reliable and reproducible data. The following sections provide representative methodologies for the analysis of this compound.
High-Performance Liquid Chromatography (HPLC-UV)
This method is suitable for the determination of purity and the quantification of this compound.
Workflow for HPLC Analysis
Caption: Workflow for the HPLC analysis of this compound.
Table 3: HPLC Method Parameters
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Acetonitrile:Water (60:40, v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 247 nm |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Diluent | Mobile Phase |
| Standard Conc. | 0.1 mg/mL |
| Sample Conc. | 0.1 mg/mL |
Gas Chromatography-Mass Spectrometry (GC-MS)
This method is ideal for the identification and quantification of this compound and any volatile impurities.
Workflow for GC-MS Analysis
Caption: General workflow for the GC-MS analysis of this compound.
Table 4: GC-MS Method Parameters
| Parameter | Condition |
| Column | DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Carrier Gas | Helium, constant flow at 1.0 mL/min |
| Inlet Temperature | 250 °C |
| Injection Mode | Split (10:1) |
| Injection Volume | 1 µL |
| Oven Program | 100 °C (hold 1 min), ramp to 280 °C at 15 °C/min, hold 5 min |
| MS Transfer Line | 280 °C |
| Ion Source Temp. | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Scan Range | m/z 40-400 |
| Solvent | Dichloromethane |
Quantitative NMR (qNMR)
qNMR can be used for the accurate determination of the purity of this compound without the need for a specific reference standard of the same compound. An internal standard with a known purity is used instead.
Logical Flow for qNMR Purity Determination
Caption: Logical workflow for purity determination by quantitative NMR (qNMR).
Table 5: Key Parameters for qNMR
| Parameter | Recommendation |
| Internal Standard | Maleic Anhydride (or other suitable standard with non-overlapping signals) |
| Solvent | DMSO-d₆ or CDCl₃ |
| Relaxation Delay (d1) | At least 5 times the longest T₁ of the signals of interest (e.g., 30 seconds) |
| Pulse Angle | 90° |
| Number of Scans | Sufficient to achieve a high signal-to-noise ratio (e.g., 16 or higher) |
Potential Biological Signaling Pathway Involvement
Benzofuran derivatives have been reported to exhibit a range of biological activities, including anticancer effects. Some studies suggest that these compounds can modulate key signaling pathways involved in cell proliferation and survival, such as the PI3K/Akt/mTOR pathway. The diagram below illustrates a simplified representation of this pathway and a hypothetical point of intervention for a benzofuran derivative.
Simplified PI3K/Akt/mTOR Signaling Pathway
Caption: Potential modulation of the PI3K/Akt/mTOR pathway by a benzofuran derivative.
This guide provides a foundational framework for establishing robust analytical standards for this compound. The selection of the most appropriate analytical technique or combination of techniques will ultimately be dictated by the specific requirements of the research or development program.
Safety Operating Guide
Navigating the Disposal of 1-Benzofuran-2-ylmethanol: A Procedural Guide
For researchers, scientists, and professionals in drug development, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides essential, immediate safety and logistical information for the disposal of 1-Benzofuran-2-ylmethanol, drawing upon safety data for closely related benzofuran compounds to establish best practices in the absence of specific data for this particular chemical.
Core Safety and Handling Precautions
When handling this compound, it is imperative to use appropriate Personal Protective Equipment (PPE) to minimize exposure risks. The following table summarizes the recommended PPE based on guidelines for similar chemical structures.
| PPE Item | Specification | Rationale |
| Gloves | Nitrile or other chemically resistant gloves | To prevent skin contact. |
| Eye Protection | Chemical safety goggles or a face shield | To protect eyes from splashes. |
| Lab Coat | Standard laboratory coat | To protect clothing and skin from contamination. |
Incompatible materials, primarily strong oxidizing agents, should be kept separate to avoid potentially hazardous reactions.
Step-by-Step Disposal Protocol
The disposal of this compound should be approached with the understanding that it is considered hazardous waste. The following workflow provides a logical sequence for its safe disposal.
1. Collection of Waste:
-
Collect waste this compound in a dedicated, properly sealed, and chemically compatible container.
-
Do not mix with other waste streams unless compatibility is confirmed.
-
Any materials contaminated during handling, such as gloves, absorbent pads, or wipes, should also be collected as hazardous waste.
2. Labeling:
-
Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound".
-
Include any other relevant hazard information as indicated by safety data sheets for similar compounds.
3. Storage:
-
Store the sealed waste container in a designated, cool, dry, and well-ventilated area.
-
Ensure the storage location is away from incompatible materials, particularly strong oxidizing agents.
4. Arrange for Professional Disposal:
-
The final and most critical step is to dispose of the contents and the container through an approved and certified hazardous waste disposal plant.[1][2]
-
Contact your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal company to arrange for pickup and proper disposal in accordance with local, state, and federal regulations.
References
Essential Safety and Operational Guide for 1-Benzofuran-2-ylmethanol
FOR IMMEDIATE USE BY RESEARCHERS, SCIENTISTS, AND DRUG DEVELOPMENT PROFESSIONALS
This guide provides critical, immediate safety and logistical information for the handling and disposal of 1-Benzofuran-2-ylmethanol. The following procedural guidance is designed to ensure a safe laboratory environment and operational efficiency.
Personal Protective Equipment (PPE)
While this compound is not classified as hazardous under the 2012 OSHA Hazard Communication Standard, adherence to standard laboratory safety protocols, including the use of appropriate personal protective equipment, is essential to minimize exposure risk.[1]
| Protection Type | Required PPE | Specifications and Use Cases |
| Eye and Face Protection | Chemical safety goggles or glasses | Must comply with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166 to protect against splashes.[1] |
| Hand Protection | Appropriate protective gloves | Wear to prevent skin exposure. Nitrile gloves are a common choice for incidental contact. |
| Body Protection | Laboratory coat or appropriate protective clothing | To prevent skin exposure and contamination of personal clothing.[1] |
| Respiratory Protection | Not required under normal use conditions | A particle filter is recommended. Ensure adequate ventilation in the work area.[1] |
Operational Plan: Safe Handling Workflow
Experimental Workflow for Handling this compound
Caption: A logical workflow for the safe handling of this compound.
Experimental Protocol
-
Don PPE: Before handling the compound, put on all required personal protective equipment as specified in the table above.
-
Prepare Work Area: All handling of this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood.[1]
-
Assemble Materials: Gather all necessary equipment, including glassware and reagents, before starting the experiment.
-
Weigh Compound: Carefully weigh the desired amount of this compound. Avoid creating dust.
-
Dissolve/Use in Reaction: Proceed with the experimental protocol, such as dissolving the compound or adding it to a reaction mixture.
-
Decontaminate Work Area & Glassware: Upon completion of the experiment, decontaminate the work surface and any used glassware according to standard laboratory procedures.
-
Doff PPE: Remove personal protective equipment in the correct order to prevent cross-contamination.
Disposal Plan
Proper disposal of this compound and any contaminated materials is critical to ensure environmental safety and regulatory compliance.
Disposal Workflow
Caption: A streamlined process for the safe disposal of this compound waste.
Disposal Protocol
-
Segregate Waste: Do not mix this compound waste with other waste streams. Keep it separate from incompatible materials, such as strong oxidizing agents.[1]
-
Use Labeled Container: Place all solid waste and any solutions containing this compound into a clearly labeled, sealed, and appropriate hazardous waste container.
-
Store in Designated Area: Store the waste container in a designated, secure area away from heat and ignition sources.
-
Arrange for Professional Disposal: Contact your institution's environmental health and safety (EHS) office or a licensed chemical waste disposal company to arrange for the final disposal of the waste in accordance with local, state, and federal regulations.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
